molecular formula C38H48N3O7P B12393309 5'-DMTr-T-Methyl phosphonamidite

5'-DMTr-T-Methyl phosphonamidite

Cat. No.: B12393309
M. Wt: 689.8 g/mol
InChI Key: VWSNRSNBUDOZEA-GOHHCYIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-DMTr-T-Methyl phosphonamidite (CAS 114079-04-8) is a nucleoside phosphoramidite monomer specifically designed for the chemical synthesis of oligonucleotides. It serves as a crucial building block in solid-phase synthesis, the gold-standard method for constructing custom DNA sequences . In this process, phosphoramidites allow for the highly efficient, sequential addition of nucleotides to a growing DNA chain with coupling efficiencies exceeding 99% . The structure of this thymidine derivative incorporates protective groups that are essential for controlled synthesis. The 5'-hydroxyl is protected by an acid-labile 4,4'-dimethoxytrityl (DMTr) group, which is removed at each cycle to enable the next coupling step . The exocyclic amino group on the nucleobase does not require protection. The phosphite moiety contains a methyl group and a diisopropylamino group; the latter is activated by an acidic azole catalyst to form the internucleotidic linkage . This protective group strategy ensures the reactivity is directed to the correct position during synthesis, minimizing side reactions and enabling the production of high-quality oligonucleotides. Phosphoramidite chemistry, for which this compound is a key reagent, is foundational to modern molecular biology and synthetic biology . Applications include the synthesis of genes, primers for PCR, probes for genetic detection, libraries for CRISPR experiments, and oligonucleotides for therapeutic development . This product is intended for research purposes only and is not approved for human or diagnostic use. Proper storage conditions are required to maintain stability, typically as a solid at -20°C under anhydrous conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H48N3O7P

Molecular Weight

689.8 g/mol

IUPAC Name

1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1

InChI Key

VWSNRSNBUDOZEA-GOHHCYIFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide to the Synthesis of Nuclease-Resistant Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-T-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer crucial for the chemical synthesis of modified oligonucleotides. Its unique structure, featuring a methyl group on the phosphorus atom, gives rise to oligonucleotides with a methylphosphonate (B1257008) backbone. This modification imparts significant nuclease resistance and an uncharged backbone, properties highly desirable in the development of antisense oligonucleotides and other nucleic acid-based therapeutics. This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its use in solid-phase oligonucleotide synthesis.

Core Concepts

Standard DNA and RNA oligonucleotides possess a phosphodiester backbone, which is susceptible to degradation by cellular nucleases. This rapid degradation limits their therapeutic efficacy. The methylphosphonate linkage, created using methyl phosphonamidites, replaces one of the non-bridging oxygen atoms of the phosphodiester linkage with a methyl group. This alteration renders the internucleotide bond resistant to nuclease activity, thereby increasing the in vivo stability of the oligonucleotide.

The 5'-dimethoxytrityl (DMTr) group is an acid-labile protecting group on the 5'-hydroxyl of the thymidine (B127349) nucleoside, essential for the stepwise, controlled synthesis of the oligonucleotide chain. The methyl phosphonamidite moiety at the 3'-position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain on a solid support.

Chemical Structure

Caption: Chemical structure of this compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C38H48N3O7PMedChemExpress
Molecular Weight 689.78 g/mol MedChemExpress
Appearance SolidGeneral knowledge
Storage Conditions -20°CBroadPharm, Glen Research
Solubility Anhydrous acetonitrileGlen Research
Stability of Methylphosphonate Oligonucleotides
ParameterPhosphodiester OligonucleotideMethylphosphonate OligonucleotideReference
In Vivo Half-Life (mice) ~5 minutes (in monkeys)17 minutes[1]
Nuclease Resistance LowHigh[2]

Experimental Protocols

Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol is adapted from standard phosphoramidite chemistry for use with methyl phosphonamidites on an automated DNA synthesizer.

1. Solid Support Preparation:

  • The synthesis begins with the first nucleoside pre-attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each monomer addition.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Procedure: The acid-labile 5'-DMTr protecting group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group for the subsequent coupling reaction.

  • Step 2: Coupling

    • Reagents:

      • This compound (or other methyl phosphonamidite) solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., Tetrazole, ETT, or DCI in anhydrous acetonitrile).

    • Procedure: The methyl phosphonamidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Note: A longer coupling time (e.g., 5 minutes for a 1 µmole scale synthesis) is recommended for methyl phosphonamidites compared to standard phosphoramidites to ensure high coupling efficiency.

  • Step 3: Capping

    • Reagents:

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final product.

  • Step 4: Oxidation

    • Reagent: Iodine solution (e.g., 0.02 M I2 in THF/Water/Pyridine).

    • Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage.

3. Final Detritylation:

  • After the final coupling cycle, the terminal 5'-DMTr group is typically removed by a final acid wash if "DMT-off" synthesis is desired for subsequent purification and use.

Cleavage and Deprotection: One-Pot Procedure

Due to the base-lability of the methylphosphonate linkage, a modified deprotection protocol is required. A one-pot procedure has been shown to be superior in yield compared to traditional two-step methods.[3]

1. Column Preparation:

  • After synthesis, air-dry the solid support within the synthesis column.

  • Transfer the support to a sealed deprotection vial.

2. Initial Ammoniolysis:

  • Reagent: 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10).

  • Procedure: Add the reagent to the support, seal the vial, and let it stand at room temperature for 30 minutes. This step cleaves the oligonucleotide from the solid support.

3. Base Deprotection:

  • Reagent: 0.5 mL of ethylenediamine (B42938).

  • Procedure: Add ethylenediamine to the vial, reseal, and let it stand at room temperature for 6 hours. This removes the protecting groups from the nucleobases.

4. Neutralization and Recovery:

  • Decant the supernatant containing the deprotected oligonucleotide.

  • Wash the support twice with 0.5 mL of acetonitrile/water (1:1) and combine with the supernatant.

  • Dilute the combined solution to 15 mL with water.

  • Adjust the pH to 7 with 6M hydrochloric acid in acetonitrile/water (1:9).

5. Desalting and Purification:

  • The crude oligonucleotide solution can then be desalted using standard cartridge procedures.

  • Further purification is typically performed by High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

G start Start with Solid Support-Bound Nucleoside (DMT-on) deblocking Step 1: Deblocking (Detritylation) Remove 5'-DMTr group start->deblocking coupling Step 2: Coupling Add activated This compound deblocking->coupling capping Step 3: Capping Cap unreacted 5'-hydroxyls coupling->capping oxidation Step 4: Oxidation Oxidize phosphite to methylphosphonate capping->oxidation cycle Repeat Cycle for Each Nucleotide oxidation->cycle cycle->deblocking Next Nucleotide final_detritylation Final Detritylation (DMT-off) cycle->final_detritylation Final Nucleotide cleavage_deprotection Cleavage from Support & Base Deprotection final_detritylation->cleavage_deprotection purification Purification (HPLC) cleavage_deprotection->purification end Final Methylphosphonate Oligonucleotide purification->end

Caption: Workflow for the synthesis of methylphosphonate oligonucleotides.

Conclusion

This compound is an indispensable reagent for the synthesis of oligonucleotides with enhanced nuclease resistance, a key attribute for therapeutic applications. While the synthesis follows the general principles of phosphoramidite chemistry, specialized conditions, particularly for the coupling and deprotection steps, are necessary to achieve high yields of the desired product. The protocols and data presented in this guide offer a comprehensive resource for researchers and developers working to harness the potential of methylphosphonate-modified oligonucleotides.

References

An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and medicinal chemistry who are utilizing or considering the use of methylphosphonate-modified nucleic acids.

Introduction

This compound, more formally known as 5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(methyl N,N-diisopropylphosphonamidite), is a specialized phosphoramidite (B1245037) reagent used in solid-phase oligonucleotide synthesis. Its primary application is the introduction of methylphosphonate (B1257008) internucleotide linkages into synthetic DNA. These modified backbones are of significant interest in the development of antisense oligonucleotides and other nucleic acid-based therapeutics due to their enhanced nuclease resistance and unique hybridization properties. The replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a methyl group renders the linkage uncharged and chiral at the phosphorus center.

Chemical Structure and Properties

The structure of this compound incorporates a thymidine (B127349) nucleoside protected at the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and functionalized at the 3'-hydroxyl group with a methyl N,N-diisopropylphosphonamidite moiety. The DMTr group provides a convenient handle for purification and is readily cleaved under acidic conditions during automated synthesis. The phosphonamidite group is the reactive center for the formation of the internucleotide bond.

General Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C38H48N3O7P[1]
Molecular Weight 689.78 g/mol [1]
Appearance White to off-white solid
Storage Conditions -20°C, under inert atmosphere[2]
Purity Typically >95% (mixture of diastereomers)[3]
Chirality

A critical feature of this compound is the presence of a chiral phosphorus center, which results in the reagent existing as a mixture of two diastereomers. The spatial arrangement of the methyl, diisopropylamino, and thymidinyl groups around the phosphorus atom influences the stereochemistry of the resulting methylphosphonate linkage in the oligonucleotide. The separation and characterization of these diastereomers are typically achieved using 31P NMR spectroscopy.

Solubility and Stability

This compound is soluble in anhydrous acetonitrile, which is the standard solvent used for its delivery during automated DNA synthesis. It is highly susceptible to hydrolysis and oxidation, necessitating storage and handling under anhydrous and inert conditions (e.g., argon or nitrogen). Exposure to moisture will lead to the formation of the corresponding H-phosphonate, rendering it inactive for coupling.

Synthesis and Purification

The synthesis of this compound involves the phosphitylation of the 3'-hydroxyl group of 5'-O-DMTr-thymidine. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of nucleoside phosphonamidites.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine

  • Chloro(diisopropylamino)methoxyphosphine or a similar phosphitylating agent

  • Anhydrous dichloromethane (B109758) (DCM) or anhydrous acetonitrile

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous work-up solvents (e.g., ethyl acetate (B1210297), hexane)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Preparation: 5'-O-(4,4'-Dimethoxytrityl)thymidine is dried under high vacuum for several hours to remove any residual water. All glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen).

  • Reaction: The dried 5'-O-DMTr-thymidine is dissolved in anhydrous dichloromethane or acetonitrile. A non-nucleophilic base, such as N,N-diisopropylethylamine, is added to the solution. The solution is cooled in an ice bath.

  • Phosphitylation: Chloro(diisopropylamino)methoxyphosphine is added dropwise to the stirred solution under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

  • Work-up: Once the reaction is complete, the reaction mixture is quenched, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) containing a small amount of triethylamine (B128534) to prevent the degradation of the product on the silica gel. The fractions containing the product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield the final product as a white foam.

Characterization

The purified this compound is characterized by various spectroscopic methods:

  • 31P NMR: This is the most crucial technique for characterizing phosphonamidites. The spectrum will show two distinct signals for the two diastereomers, typically in the range of 140-155 ppm.

  • 1H NMR and 13C NMR: These spectra are used to confirm the presence of the DMTr group, the thymidine nucleoside, and the diisopropylamino and methyl groups of the phosphonamidite moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the product.

Application in Oligonucleotide Synthesis

This compound is a key reagent for the synthesis of oligonucleotides containing methylphosphonate linkages. The synthesis is carried out on an automated solid-phase DNA synthesizer.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the key steps in a single coupling cycle using this compound.

Oligo_Synthesis_Workflow start Start with Solid Support (Attached Nucleoside) detritylation 1. Detritylation (Removal of 5'-DMTr group) start->detritylation coupling 2. Coupling (this compound + Activator) detritylation->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Repeat for next nucleotide or Cleavage and Deprotection oxidation->next_cycle

Caption: Automated solid-phase synthesis cycle for incorporating a methylphosphonate linkage.

Detailed Steps:

  • Detritylation: The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., tetrazole or a more modern equivalent) and delivered to the solid support. The activated phosphonamidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a key step that enables the production of methylphosphonate-modified oligonucleotides. The logical relationship from starting materials to the final therapeutic agent can be visualized as follows:

Logical_Relationship starting_materials Starting Materials (5'-O-DMTr-Thymidine, Phosphitylating Agent) synthesis Chemical Synthesis (Phosphitylation) starting_materials->synthesis phosphonamidite 5'-DMTr-T-Methyl Phosphonamidite synthesis->phosphonamidite oligo_synthesis Automated Solid-Phase Oligonucleotide Synthesis phosphonamidite->oligo_synthesis modified_oligo Methylphosphonate-Modified Oligonucleotide oligo_synthesis->modified_oligo application Therapeutic/Research Application (e.g., Antisense Therapy) modified_oligo->application

References

An In-depth Technical Guide to the Role of Methylphosphonate Linkages in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides have emerged as a powerful class of therapeutic agents, capable of modulating gene expression with high specificity.[1] However, the unmodified phosphodiester backbone of natural nucleic acids is susceptible to rapid degradation by cellular nucleases, and their polyanionic nature limits cellular uptake.[1][2] To overcome these limitations, a variety of chemical modifications have been developed. Among the earliest and most studied of these is the methylphosphonate (B1257008) (MP) linkage, a modification that replaces one of the non-bridging oxygen atoms of the phosphodiester backbone with a methyl group.[3][4][5][6] This substitution renders the linkage non-ionic and significantly alters the physicochemical properties of the oligonucleotide, imparting desirable characteristics for therapeutic and research applications.[6][7]

Core Properties of Methylphosphonate Oligonucleotides

The substitution of a charged oxygen with a methyl group in the phosphodiester backbone results in several key properties that distinguish methylphosphonate oligonucleotides (MPOs) from their natural counterparts.

Charge Neutrality and Enhanced Cellular Uptake: The most significant feature of the methylphosphonate linkage is its lack of a negative charge.[6] This charge neutrality is hypothesized to facilitate the passive diffusion of MPOs across the negatively charged cell membrane, thereby enhancing cellular uptake compared to their anionic phosphodiester or phosphorothioate (B77711) counterparts.[6][7] However, the precise mechanisms of uptake are still under investigation and may involve receptor-mediated processes.[8][9]

Nuclease Resistance: The methylphosphonate linkage is highly resistant to degradation by cellular nucleases.[3][7][10] Unmodified oligonucleotides are rapidly broken down in biological systems, but those containing methylphosphonate linkages exhibit significantly increased stability.[11][12][13] For instance, oligonucleotides with alternating methylphosphonate residues have been shown to remain intact for extended periods in cellular extracts, whereas unmodified deoxyoligonucleotides are quickly degraded.[11][12][13] This enhanced stability is crucial for maintaining the therapeutic concentration and duration of action of oligonucleotide-based drugs.

Chirality: The substitution of a methyl group for a non-bridging oxygen atom introduces a chiral center at the phosphorus atom.[3] This means that for each methylphosphonate linkage, two stereoisomers exist: the RP and SP configurations. The stereochemistry of these linkages can significantly impact the hybridization properties and biological activity of the MPO.[3][14] It has been demonstrated that oligonucleotides with chirally pure RP methylphosphonate linkages bind to RNA with significantly higher affinity than racemic mixtures.[4][5]

Hybridization and Duplex Stability: The effect of methylphosphonate linkages on the stability of oligonucleotide duplexes (melting temperature, Tm) is complex and depends on several factors, including the stereochemistry of the linkage and the nature of the target strand (DNA or RNA). Generally, racemic methylphosphonate modifications tend to destabilize duplexes compared to unmodified phosphodiester oligonucleotides.[15][16] For example, a 15-mer MPO with a mixed RP/SP configuration showed a Tm of 34.3°C with a complementary RNA target, compared to 60.8°C for the phosphodiester control.[15] However, chirally pure RP methylphosphonate oligonucleotides exhibit only a slight destabilization when hybridized to RNA.[15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of methylphosphonate oligonucleotides in comparison to other common oligonucleotide chemistries.

Table 1: Comparison of Duplex Melting Temperatures (Tm)

Oligonucleotide ModificationTargetTm (°C)Fold Change vs. PhosphodiesterReference
Phosphodiester (15-mer)RNA60.8-[15]
Racemic Methylphosphonate (15-mer)RNA34.3-26.5[15]
Alternating Racemic MP/PhosphodiesterRNA40.6-20.2[15]
Chirally Pure RP MP/PhosphodiesterRNA55.1-5.7[15]
Phosphorothioate (15-mer)RNA33.9-26.9[15]

Table 2: Nuclease Resistance

Oligonucleotide ModificationAssay ConditionsStabilityReference
Unmodified DeoxyoligonucleotideHeLa cell nuclear extractRapidly degraded[11][12][13]
Alternating MethylphosphonateHeLa cell nuclear extractUnchanged after 70 minutes[11][12][13]
2'-deoxy alternating RP MP/DEIn vitro nuclease degradation25- to 300-fold more resistant than unmodified[3]
2'-O-methyl alternating MP/DEIn vivo (rat)Highly stable in blood, excreted mostly intact[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

The synthesis of methylphosphonate oligonucleotides is typically performed on an automated DNA synthesizer using methylphosphonamidite monomers.[17]

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Deoxynucleoside methylphosphonamidites (A, C, G, T)

  • Activator (e.g., Tetrazole)

  • Oxidizing agent (e.g., Iodine solution with reduced water content)[3]

  • Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking agent (e.g., Dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Ethylenediamine in ethanol (B145695) for deprotection of dC sites with acetyl protection[17]

Methodology:

  • Preparation: Dissolve the methylphosphonamidite monomers in dry acetonitrile (B52724) to a concentration of 0.1 M and dry over 3 Å molecular sieves.[3]

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of a series of repeated cycles:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using the deblocking agent.

    • Coupling: The next methylphosphonamidite monomer, activated by the activator, is coupled to the free 5'-hydroxyl group. Coupling times may be extended (e.g., 2-3 minutes) to ensure high coupling efficiency.[3]

    • Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the more stable pentavalent methylphosphonate linkage using the oxidizing agent. A specially formulated iodine oxidizer with reduced water content is recommended to prevent hydrolysis of the sensitive methylphosphonite intermediate.[3]

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the base and phosphate (B84403) protecting groups are removed by incubation in the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide product is purified, typically by reversed-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Nuclease Degradation Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases.

Materials:

  • Oligonucleotides (methylphosphonate-modified and unmodified control)

  • HeLa cell nuclear extract or purified nucleases (e.g., 3'-exonucleases)

  • Incubation buffer (e.g., Tris-HCl, MgCl2)

  • Loading dye

  • Polyacrylamide gel (e.g., 20%)

  • Gel electrophoresis apparatus

  • Staining agent (e.g., Stains-All or fluorescent label)

  • Imaging system

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, mix the oligonucleotide to be tested with the nuclease-containing extract or purified enzyme in the incubation buffer.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the reaction and quench it by adding loading dye containing a denaturing agent (e.g., formamide) and placing it on ice.

  • Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Visualization: Stain the gel with the staining agent and visualize the bands using an appropriate imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Protocol 3: Thermal Denaturation (Tm) Determination

This protocol measures the melting temperature of an oligonucleotide duplex.

Materials:

  • Modified oligonucleotide and its complementary strand

  • Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Methodology:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in the buffer by heating to 90°C for 5 minutes and then slowly cooling to room temperature.

  • Spectrophotometer Setup: Place the duplex sample in a quartz cuvette in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm while ramping the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

  • Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_backbone Internucleotide Linkage cluster_properties Key Properties PD Phosphodiester (Natural) MP Methylphosphonate Charge Charge Neutrality MP->Charge Nuclease Nuclease Resistance MP->Nuclease Chirality Chirality (R/S) MP->Chirality Uptake Enhanced Cellular Uptake Charge->Uptake cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_post Post-Synthesis Deblock 1. Deblocking (Remove 5'-DMT) Couple 2. Coupling (Add Methylphosphonamidite) Deblock->Couple Oxidize 3. Oxidation (Iodine) Couple->Oxidize Cap 4. Capping (Block unreacted sites) Oxidize->Cap Cap->Deblock Cleave Cleavage & Deprotection Cap->Cleave Purify Purification (HPLC) Cleave->Purify cluster_rnaseh RNase H Activity MPO Methylphosphonate Oligonucleotide (MPO) Cell Target Cell MPO->Cell Cellular Uptake mRNA Target mRNA MPO->mRNA Hybridization Block Steric Block MPO->Block RNaseH RNase H MPO->RNaseH Recruitment (Limited) Ribosome Ribosome mRNA->Ribosome mRNA->Block mRNA->RNaseH Recruitment (Limited) Protein Protein Synthesis (Translation) Ribosome->Protein Block->Ribosome Inhibition Cleavage mRNA Cleavage RNaseH->Cleavage

References

The Strategic Advantage of Methyl Phosphonamidites in Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oligonucleotide-based therapeutics is rapidly evolving, with a continuous demand for novel chemical modifications that enhance efficacy, stability, and cellular uptake. Among these, methylphosphonate (B1257008) linkages, introduced via methyl phosphonamidite chemistry, represent a pivotal advancement. This non-ionic backbone modification confers remarkable resistance to nuclease degradation and facilitates cellular entry, key attributes for in vivo applications. This technical guide provides a comprehensive overview of the benefits of utilizing methyl phosphonamidites in oligonucleotide synthesis. It delves into the quantitative advantages in terms of biophysical properties, outlines detailed experimental protocols for synthesis and evaluation, and illustrates the application of these modified oligonucleotides in targeting critical disease pathways, such as the Bcl-2-mediated anti-apoptotic signaling cascade.

Core Benefits of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are synthetic analogs of nucleic acids where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This seemingly subtle alteration, introduced during solid-phase synthesis using methyl phosphonamidite monomers, imparts a range of advantageous properties.

1.1. Enhanced Nuclease Resistance: The phosphodiester backbone of natural nucleic acids is susceptible to rapid degradation by cellular nucleases. The methylphosphonate linkage is highly resistant to these enzymes, significantly extending the half-life of the oligonucleotide in biological fluids and within cells.[1][2] This enhanced stability is crucial for therapeutic applications where sustained biological activity is required.

1.2. Improved Cellular Uptake: The negatively charged phosphodiester backbone of natural oligonucleotides hinders their passive diffusion across the lipophilic cell membrane. The charge-neutral nature of the methylphosphonate backbone overcomes this electrostatic barrier, leading to improved cellular uptake.[3] While phosphorothioates exhibit the highest cell binding and uptake, methylphosphonate-phosphodiester chimeras also demonstrate effective cellular penetration.[1]

1.3. Modulation of Duplex Stability: The methylphosphonate modification influences the thermal stability (Tm) of the oligonucleotide duplex with its target DNA or RNA. Generally, a racemic mixture of Rp and Sp stereoisomers at the phosphorus atom can lead to a decrease in duplex stability compared to the unmodified phosphodiester counterpart. However, the use of chirally pure Rp methylphosphonates can significantly enhance the stability of DNA:DNA duplexes and only slightly destabilize DNA:RNA hybrids, offering a level of control over hybridization thermodynamics.[4][5][6]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data, providing a clear comparison of methylphosphonate oligonucleotides with other common modifications.

Table 1: Thermal Stability (Tm) of Oligonucleotide Duplexes

Duplex TypeModificationTm (°C)Fold Change vs. UnmodifiedReference
DNA:RNAUnmodified (Phosphodiester)55.8-[4]
DNA:RNAMethylphosphonate (racemic)36.1-19.7[4]
DNA:RNAMethylphosphonate (Rp isomer)52.8-3.0[4]
DNA:RNAPhosphorothioate (B77711)48.9-6.9[4]
DNA:DNAUnmodified (Phosphodiester)51.5-[4]
DNA:DNAMethylphosphonate (racemic)34.0-17.5[4]
DNA:DNAMethylphosphonate (Rp isomer)58.0+6.5[4]

Table 2: Cellular Uptake of Modified Oligonucleotides in Mouse Spleen Cells

Oligonucleotide ModificationRelative Cellular UptakeReference
PhosphorothioateHighest[1]
Phosphorothioate-PhosphodiesterHigh[1]
PhosphodiesterModerate[1]
Methylphosphonate-PhosphodiesterLow[1]

Table 3: Nuclease Degradation of Modified Oligonucleotides

Oligonucleotide ModificationNuclease ResistanceReference
PhosphodiesterLow (Extensive degradation by 4h)[1]
PhosphorothioateHigh (No detectable degradation by 4h)[1]
Phosphorothioate-PhosphodiesterHigh (No detectable degradation by 4h)[1]
Methylphosphonate-PhosphodiesterHigh (No detectable degradation by 4h)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of methylphosphonate oligonucleotides.

3.1. Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides can be synthesized using standard automated DNA synthesizers with methyl phosphonamidite monomers.[7]

  • Reagents:

    • Methyl phosphonamidites (dA, dC, dG, T)

    • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent)

    • Controlled Pore Glass (CPG) solid support

    • Deprotection solution: Ethanolic ethylenediamine (B42938) or a mixture of ammonium (B1175870) hydroxide/acetonitrile/ethanol.[8]

  • Protocol:

    • Automated Solid-Phase Synthesis: The synthesis is performed in the 3' to 5' direction. The coupling step, where the methyl phosphonamidite is added to the growing oligonucleotide chain, is carried out using a standard phosphoramidite (B1245037) protocol. Coupling efficiencies are generally high, often exceeding 95% under optimized conditions.[4]

    • Cleavage and Deprotection: Due to the base-lability of the methylphosphonate linkage, modified deprotection conditions are required. A common method involves treatment with ethanolic ethylenediamine for several hours at room temperature.[8] This cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases.

    • Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is often the method of choice for separating the desired full-length product from shorter failure sequences.[9][10] Ion-exchange HPLC can also be used, particularly for oligonucleotides with significant secondary structure.[10]

3.2. Nuclease Resistance Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases.

  • Reagents:

    • Modified and unmodified oligonucleotides

    • Nuclease (e.g., snake venom phosphodiesterase, S1 nuclease, or fetal bovine serum)

    • Reaction buffer

    • Polyacrylamide gel electrophoresis (PAGE) reagents or HPLC system

  • Protocol:

    • Incubate a known amount of the oligonucleotide with the nuclease in the appropriate buffer at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Stop the reaction by adding a quenching solution (e.g., EDTA) and heating.

    • Analyze the samples by PAGE or HPLC to visualize and quantify the amount of intact oligonucleotide remaining at each time point. Methylphosphonate oligonucleotides are expected to show significantly less degradation compared to their phosphodiester counterparts.[2]

3.3. Cellular Uptake Assay using Fluorescently Labeled Oligonucleotides

This protocol quantifies the cellular internalization of oligonucleotides.

  • Reagents:

    • Fluorescently labeled oligonucleotides (e.g., FITC-labeled)

    • Cell line of interest (e.g., HeLa, MCF-7)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled oligonucleotides at a specific concentration for a defined period (e.g., 4 hours).

    • Wash the cells thoroughly with PBS to remove any unbound oligonucleotides.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity of the cell population.[11][12]

    • For fluorescence microscopy, fix the cells and visualize the intracellular localization of the fluorescent signal.[13]

Application in Targeting Signaling Pathways: The Bcl-2 Example

Antisense oligonucleotides containing methylphosphonate modifications have been explored for their potential to modulate the expression of key proteins involved in disease pathways.[3] A prominent example is the targeting of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein frequently overexpressed in various cancers.[14][15]

Inhibition of Bcl-2 Signaling Pathway

The following diagram illustrates the experimental workflow and the logical relationship of using a methylphosphonate antisense oligonucleotide to inhibit the Bcl-2 signaling pathway, ultimately leading to apoptosis.

Bcl2_Inhibition cluster_synthesis Oligonucleotide Synthesis & Formulation cluster_cellular_delivery Cellular Delivery & Action cluster_cellular_response Cellular Response Methyl_Phosphonamidite Methyl Phosphonamidite Monomers Solid_Phase_Synthesis Solid-Phase Synthesis Methyl_Phosphonamidite->Solid_Phase_Synthesis ASO_Bcl2 Methylphosphonate Antisense Oligo (ASO) targeting Bcl-2 mRNA Solid_Phase_Synthesis->ASO_Bcl2 Cellular_Uptake Cellular Uptake ASO_Bcl2->Cellular_Uptake Bcl2_mRNA Bcl-2 mRNA ASO_Bcl2->Bcl2_mRNA Ribosome Ribosome Bcl2_mRNA->Ribosome Translation Translation_Blocked Translation Blocked Bcl2_mRNA->Translation_Blocked Bcl2_Protein_Reduction Bcl-2 Protein Reduction Translation_Blocked->Bcl2_Protein_Reduction Apoptosis Apoptosis Bcl2_Protein_Reduction->Apoptosis

Caption: Workflow for Bcl-2 inhibition using a methylphosphonate antisense oligonucleotide.

This workflow demonstrates how a synthetically produced methylphosphonate antisense oligonucleotide, designed to be complementary to the Bcl-2 mRNA sequence, can be introduced into cancer cells.[16] Its enhanced stability and cellular uptake facilitate its binding to the target mRNA, sterically hindering the ribosomal machinery and thereby blocking the translation of the Bcl-2 protein. The resulting decrease in Bcl-2 levels shifts the cellular balance towards apoptosis, providing a therapeutic strategy for cancer treatment.

Conclusion

The incorporation of methylphosphonate linkages through the use of methyl phosphonamidites offers a powerful strategy for enhancing the therapeutic potential of oligonucleotides. The resulting molecules exhibit superior nuclease resistance and improved cellular uptake, addressing two of the most significant hurdles in the development of oligonucleotide-based drugs. While considerations such as reduced aqueous solubility and the impact of stereochemistry on duplex stability need to be carefully managed, the overall benefits position methylphosphonate-modified oligonucleotides as a valuable tool in the arsenal (B13267) of researchers and drug developers. The ability to rationally design and synthesize these molecules with tailored properties opens up new avenues for targeting a wide range of diseases at the genetic level.

References

An In-depth Technical Guide to the Mechanism and Application of 5'-DMTr-T-Methyl Phosphonamidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, synthesis protocols, and analytical methods associated with 5'-DMTr-T-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in the design and synthesis of therapeutic oligonucleotides.

Introduction: The Significance of Methylphosphonate (B1257008) Oligonucleotides

Oligonucleotides with modified backbones are of significant interest in the development of therapeutic agents, primarily due to their enhanced nuclease resistance and improved cellular uptake. Among these modifications, the methylphosphonate linkage, which replaces a non-bridging oxygen atom with a methyl group, results in an uncharged internucleotide bond. This charge neutrality is a key factor in overcoming the electrostatic repulsion between the negatively charged oligonucleotide and the cell membrane, facilitating cellular entry. This compound is a crucial monomer used in solid-phase synthesis to introduce these beneficial methylphosphonate linkages into a growing oligonucleotide chain.

Mechanism of Action in Solid-Phase Oligonucleotide Synthesis

The synthesis of methylphosphonate oligonucleotides using this compound follows the fundamental principles of phosphoramidite (B1245037) chemistry, which is the gold standard for automated DNA and RNA synthesis. The process is a cyclical four-step reaction that occurs on a solid support, typically controlled pore glass (CPG).

The overall synthesis cycle can be visualized as follows:

Synthesis_Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Methylphosphonite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes to Methylphosphonate Triester TCA Trichloroacetic Acid Amidite 5'-DMTr-T-Methyl Phosphonamidite + Activator (Tetrazole) Cap_A_B Capping Reagents A & B Iodine Iodine Solution

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Deblocking (Detritylation) The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMTr) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a solution of trichloroacetic acid (TCA) in an appropriate solvent like dichloromethane (B109758). The removal of the DMTr group exposes a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction.

Step 2: Coupling The activated this compound, in the presence of an activator such as tetrazole, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a trivalent and unstable methylphosphonite triester linkage. Due to the inherent instability of this intermediate, which is sensitive to hydrolysis, this step is critical for the overall success of the synthesis. A longer coupling time of approximately 5 minutes is often recommended for methyl phosphonamidites to ensure high coupling efficiency.[1]

Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves the acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This effectively terminates these chains, simplifying the purification of the final full-length product.

Step 4: Oxidation The unstable trivalent methylphosphonite triester is oxidized to a stable pentavalent methylphosphonate triester. This is typically achieved using an iodine solution in the presence of water and a weak base like pyridine (B92270) or lutidine. For methylphosphonate synthesis, a specially formulated iodine oxidizer with a reduced water content may be necessary to minimize hydrolysis of the sensitive methylphosphonite intermediate.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Experimental Protocols

While the general synthesis cycle is similar to that of standard phosphoramidite chemistry, specific modifications are required for the successful synthesis of methylphosphonate oligonucleotides.

Automated Synthesizer Protocol

The following provides a general guideline for adapting a standard automated DNA synthesizer protocol for use with this compound. It is essential to consult the specific instrument's user manual for detailed programming instructions.

Experimental_Workflow cluster_pre_synthesis Pre-Synthesis cluster_synthesis_cycle Automated Synthesis Cycle (per nucleotide) cluster_post_synthesis Post-Synthesis Dissolve_Amidite Dissolve 5'-DMTr-T-Methyl phosphonamidite in anhydrous acetonitrile (B52724) Dry_Amidite Dry amidite solution over molecular sieves Dissolve_Amidite->Dry_Amidite Couple Coupling: 0.1 M Amidite, 0.45 M Tetrazole (5 min) Dry_Amidite->Couple Deblock Deblocking: 3% TCA in DCM Deblock->Couple Repeat for next cycle Cap Capping: Cap A (Acetic Anhydride/Lutidine/THF) Cap B (N-Methylimidazole/THF) Couple->Cap Repeat for next cycle Oxidize Oxidation: 0.02 M Iodine in THF/Pyridine/H2O Cap->Oxidize Repeat for next cycle Oxidize->Deblock Repeat for next cycle Cleavage Cleavage from Support Oxidize->Cleavage Final Cycle Deprotection One-Pot Deprotection Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification Analysis Purity Analysis Purification->Analysis

Caption: General workflow for methylphosphonate oligonucleotide synthesis.

Reagent Preparation:

  • This compound: Dissolve to a concentration of 0.1 M in anhydrous acetonitrile. To ensure high coupling efficiencies (>95%), it is recommended to dry the amidite solution over 3 Å molecular sieves for at least 24 hours prior to use.

  • Activator: 0.45 M Tetrazole in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane (DCM).

  • Capping Reagents: Standard capping A (acetic anhydride/lutidine/THF) and capping B (N-methylimidazole/THF).

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/H₂O. A low-water formulation is recommended.

Synthesis Cycle Parameters (Example for a 1 µmole scale):

Step Reagent Wait Time
Deblocking 3% TCA in DCM 120 seconds
Coupling 0.1 M Amidite + 0.45 M Activator 300 seconds
Capping Capping A + Capping B 45 seconds

| Oxidation | 0.02 M Iodine Solution | 45 seconds |

Post-Synthesis Cleavage and Deprotection

Due to the base-labile nature of the methylphosphonate linkage, standard deprotection with ammonium (B1175870) hydroxide (B78521) can lead to significant degradation of the oligonucleotide backbone. A modified, one-pot procedure is recommended to improve the yield of the final product.

One-Pot Cleavage and Deprotection Protocol:

  • After synthesis, transfer the solid support to a sealed vial.

  • Add 1 mL of a 1:1 (v/v) solution of ethylenediamine (B42938) and ethanol.

  • Incubate at room temperature for 6-8 hours to cleave the oligonucleotide from the support and remove the base-protecting groups.

  • Quench the reaction by adding 1 mL of 2 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Lyophilize the solution to dryness.

  • Resuspend the crude oligonucleotide in water for purification.

This one-pot method has been shown to significantly increase the yield of deprotected methylphosphonate oligonucleotides.

Data Presentation: Performance Metrics

The use of this compound allows for the efficient synthesis of modified oligonucleotides. The following table summarizes key performance metrics.

ParameterMethylphosphonate OligonucleotidesStandard Phosphodiester Oligonucleotides
Average Coupling Efficiency >95% (with dried amidite)>99%
Overall Yield (20-mer) Variable, dependent on sequence and deprotectionTypically 40-60%
Purity (Crude, by HPLC) Generally lower due to side reactionsTypically 70-90% full-length product
Nuclease Resistance HighLow

Purification and Analysis

Purification of methylphosphonate oligonucleotides is typically performed using high-performance liquid chromatography (HPLC). Due to the neutral backbone, the retention characteristics differ from those of standard phosphodiester oligonucleotides.

HPLC Purification

Recommended HPLC Method: Reversed-Phase HPLC (RP-HPLC)

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

Purity Analysis

The purity of the final product should be assessed by analytical HPLC. The same conditions as for preparative HPLC can be used, but on an analytical scale column. The chromatogram should show a major peak corresponding to the full-length product. Mass spectrometry can also be used to confirm the identity and purity of the synthesized oligonucleotide.

Troubleshooting

Common issues encountered during the synthesis of methylphosphonate oligonucleotides include low coupling efficiency and degradation during deprotection.

ProblemPossible CauseSolution
Low Coupling Efficiency Wet phosphonamidite solutionDry the amidite solution over molecular sieves.
Insufficient coupling timeIncrease the coupling time to at least 5 minutes.
Low Yield after Deprotection Use of standard ammonium hydroxide deprotectionUse the recommended one-pot ethylenediamine/ethanol deprotection protocol.
Incomplete cleavage from the supportEnsure sufficient incubation time during the cleavage step.
Broad or Multiple Peaks in HPLC Incomplete cappingEnsure fresh capping reagents are used.
Degradation during synthesis or deprotectionOptimize oxidation and deprotection conditions.

Conclusion

This compound is an essential reagent for the synthesis of nuclease-resistant methylphosphonate oligonucleotides. While the synthesis follows the basic principles of phosphoramidite chemistry, modifications to the protocol, particularly in the coupling and deprotection steps, are crucial for achieving high yields and purity. This guide provides the necessary information for researchers and drug development professionals to successfully synthesize and analyze these important therapeutic molecules. By carefully following the outlined protocols and troubleshooting guidelines, the challenges associated with methylphosphonate oligonucleotide synthesis can be effectively managed.

References

The Alchemist's Guide to Modified Oligonucleotides: An In-depth Introduction to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern molecular biology and therapeutic development, the ability to synthesize custom oligonucleotides with high fidelity is paramount. Phosphoramidite (B1245037) chemistry stands as the cornerstone of this capability, enabling the routine and automated synthesis of DNA, RNA, and their modified analogues. This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, with a special focus on the synthesis of modified oligonucleotides. We will delve into the intricacies of the synthesis cycle, explore common chemical modifications and their implications, present detailed experimental protocols, and offer quantitative data to inform experimental design and troubleshooting.

Core Principles of Phosphoramidite Chemistry

Solid-phase phosphoramidite chemistry, a method pioneered and refined since the early 1980s, facilitates the stepwise synthesis of oligonucleotides in the 3' to 5' direction.[1] The process is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, which allows for the easy removal of excess reagents and byproducts after each chemical reaction by simple washing steps.[2] The building blocks for this synthesis are nucleoside phosphoramidites, which are nucleosides with key functional groups chemically protected to prevent unwanted side reactions.

A standard phosphoramidite monomer possesses several key features:

  • A 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group.[3]

  • A 3'-phosphoramidite moiety, which is activated during the coupling step.

  • A phosphite (B83602) protecting group, typically a β-cyanoethyl group, which is stable throughout the synthesis and removed at the end.[3]

  • Base-labile protecting groups on the exocyclic amines of adenosine, cytosine, and guanosine (B1672433) to prevent side reactions.[4]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide proceeds through a repeated four-step cycle for each nucleotide addition. The efficiency of each cycle is critical, as the overall yield of the full-length oligonucleotide is a product of the efficiencies of each individual step.[5]

The Four Steps of the Synthesis Cycle:
  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[6] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[4]

  • Coupling: The next nucleoside phosphoramidite is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleotide.[7] This reaction forms a trivalent phosphite triester linkage.[1]

  • Capping: To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, which would result in the formation of deletion mutants (n-1 sequences), a capping step is introduced. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[8] This renders the unreacted chains inert to further extension.

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation. This is commonly accomplished using a solution of iodine in the presence of water and a weak base like pyridine.[8] For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced by a sulfurization reaction.[1]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Common Modifications of Oligonucleotides

The versatility of phosphoramidite chemistry allows for the incorporation of a wide array of chemical modifications to the oligonucleotide backbone, sugar moiety, or nucleobase. These modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, which are crucial for therapeutic applications.[9]

Backbone Modifications
  • Phosphorothioates (PS): This is one of the most common modifications, where a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom.[10] This modification confers significant resistance to nuclease degradation.[11] The sulfurization step is typically carried out after the coupling reaction using a sulfur-transfer reagent.[12]

Sugar Modifications
  • 2'-O-Methyl (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar increases the binding affinity of the oligonucleotide to complementary RNA strands and enhances nuclease resistance.[10] 2'-O-methyl phosphoramidites are commercially available and are incorporated using standard synthesis protocols.[13]

Quantitative Data in Oligonucleotide Synthesis

The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. The following tables summarize key quantitative data related to the synthesis process.

ParameterUnmodified DNAPhosphorothioate DNA2'-O-Methyl RNA
Average Stepwise Coupling Efficiency >99%>98.5%>98%
Typical Coupling Time 30-60 seconds60-120 seconds120-300 seconds

Table 1: Typical Coupling Efficiencies and Times for Standard and Modified Oligonucleotides. The data is a synthesis of typical values reported in the literature and by reagent suppliers. Actual efficiencies can vary based on the synthesizer, reagents, and specific sequence.

Protecting GroupDeprotection ReagentTemperatureDurationNotes
Standard (benzoyl-A, benzoyl-C, isobutyryl-G)Concentrated Ammonium (B1175870) Hydroxide55°C8-16 hoursStandard deprotection for DNA.[9]
Mild (phenoxyacetyl-A, acetyl-C, isopropyl-phenoxyacetyl-G)Concentrated Ammonium HydroxideRoom Temp2-4 hoursFor oligonucleotides with sensitive modifications.
Ultra-Mild (Pac-A, Ac-C, iPr-Pac-G)0.05 M Potassium Carbonate in MethanolRoom Temp4 hoursFor very labile modifications.
AMA (Ammonium hydroxide/40% Methylamine 1:1)AMA65°C10 minutesRapid deprotection. Requires Ac-dC.

Table 2: Common Deprotection Conditions for Oligonucleotides. The choice of deprotection conditions is critical and depends on the stability of the incorporated modifications.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Standard DNA Oligonucleotide

1. Reagent Preparation:

  • Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
  • Coupling Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.
  • Phosphoramidites: 0.1 M solutions of desired DNA phosphoramidites in anhydrous Acetonitrile.
  • Capping Reagents:
  • Cap A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF) (10:10:80 v/v/v).
  • Cap B: 16% N-Methylimidazole in THF.
  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).
  • Washing Solvent: Anhydrous Acetonitrile.

2. Synthesis Cycle (Automated Synthesizer):

  • Column: Start with a CPG column functionalized with the 3'-most nucleoside of the target sequence.
  • Detritylation: Flush the column with detritylation solution for 60-90 seconds. Wash thoroughly with acetonitrile.
  • Coupling: Co-deliver the activator and the appropriate phosphoramidite solution to the column and allow to react for 30-60 seconds.[1] Wash with acetonitrile.
  • Capping: Deliver a mixture of Cap A and Cap B to the column and allow to react for 30 seconds. Wash with acetonitrile.
  • Oxidation: Deliver the oxidizing solution to the column and allow to react for 30 seconds. Wash with acetonitrile.
  • Repeat: Repeat the cycle for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection of a Standard DNA Oligonucleotide

1. Cleavage from Solid Support:

  • Transfer the CPG support to a screw-cap vial.
  • Add 1 mL of concentrated ammonium hydroxide.
  • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

2. Deprotection:

  • Seal the vial tightly and heat at 55°C for 8-16 hours to remove the base and phosphate protecting groups.[9]
  • Cool the vial to room temperature and centrifuge to pellet the CPG.
  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification of Oligonucleotides by Polyacrylamide Gel Electrophoresis (PAGE)

1. Gel Preparation:

  • Prepare a denaturing polyacrylamide gel (e.g., 12-20%) containing 7 M urea.

2. Sample Preparation and Loading:

  • Resuspend the dried oligonucleotide in formamide (B127407) loading buffer.
  • Heat the sample at 95°C for 5 minutes and then snap-cool on ice.
  • Load the sample onto the gel.

3. Electrophoresis:

  • Run the gel at a constant power until the tracking dyes have migrated to the desired position.

4. Visualization and Excision:

  • Visualize the oligonucleotide bands by UV shadowing.
  • Excise the band corresponding to the full-length product.

5. Elution and Desalting:

  • Crush the excised gel slice and elute the oligonucleotide overnight in a suitable buffer (e.g., 0.5 M ammonium acetate).
  • Separate the oligonucleotide solution from the gel fragments.
  • Desalt the oligonucleotide using a C18 cartridge or by ethanol (B145695) precipitation.

Visualizing the Chemistry: Diagrams of Key Processes

To further illuminate the intricacies of phosphoramidite chemistry, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and chemical transformations.

Phosphoramidite_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Unreacted Chains Blocked Oxidation->Detritylation Stable Phosphate Triester

Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Coupling_Mechanism cluster_mechanism Mechanism of the Coupling Reaction Phosphoramidite Nucleoside Phosphoramidite Activated_Intermediate Activated Intermediate Phosphoramidite->Activated_Intermediate Activator Activator (e.g., ETT) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Support_Bound_Oligo Support-Bound Oligo (Free 5'-OH) Support_Bound_Oligo->Coupled_Product

Caption: Simplified mechanism of the phosphoramidite coupling reaction.

Oligo_Workflow cluster_full_workflow Overall Workflow for Modified Oligonucleotide Production Synthesis Solid-Phase Synthesis Cleavage Cleavage from Support Synthesis->Cleavage Deprotection Deprotection of Bases and Phosphates Cleavage->Deprotection Purification Purification (e.g., HPLC or PAGE) Deprotection->Purification QC Quality Control (e.g., Mass Spectrometry) Purification->QC Final_Product Pure, Modified Oligonucleotide QC->Final_Product

Caption: The complete workflow from synthesis to the final purified modified oligonucleotide.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of oligonucleotides, offering high efficiency, automatability, and the flexibility to introduce a vast array of chemical modifications. A thorough understanding of the underlying chemical principles, reaction conditions, and post-synthesis processing is essential for researchers and drug development professionals seeking to harness the power of synthetic oligonucleotides. This guide has provided a detailed overview of these critical aspects, offering both the theoretical foundation and practical protocols to aid in the successful synthesis and purification of modified oligonucleotides. As the demand for sophisticated nucleic acid-based therapeutics and diagnostics continues to grow, a deep appreciation for the nuances of phosphoramidite chemistry will be indispensable for innovation in the field.

References

Nuclease Resistance of Methylphosphonate Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics represent a promising frontier in modern medicine, offering the potential to modulate gene expression with high specificity. However, the clinical translation of unmodified oligonucleotides is severely hampered by their rapid degradation by cellular nucleases. Methylphosphonate (B1257008) (MP) oligonucleotides, one of the earliest and most extensively studied classes of nucleic acid analogs, were developed to address this critical challenge. By replacing one of the non-bridging phosphoryl oxygens with a methyl group, the resulting non-ionic internucleotide linkage confers exceptional resistance to nuclease-mediated hydrolysis.[1][2][3] This technical guide provides an in-depth exploration of the nuclease resistance of methylphosphonate oligonucleotides, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field of drug development.

Core Principles of Nuclease Resistance

The enhanced stability of methylphosphonate oligonucleotides stems from the fundamental alteration of the phosphodiester backbone.[3] Nucleases, which are phosphodiesterases, recognize and cleave the negatively charged phosphodiester bonds of natural DNA and RNA. The substitution with a neutral methylphosphonate linkage sterically hinders and electronically disfavors the enzymatic action of both endo- and exonucleases.[3][4][5] This modification ensures the integrity of the oligonucleotide in biological fluids and within the cellular environment, a prerequisite for effective target engagement.[2][6]

Quantitative Analysis of Nuclease Resistance

The stability of methylphosphonate oligonucleotides has been quantified in various biological media, demonstrating a significant improvement over their unmodified counterparts. The following tables summarize key data on the half-life and degradation resistance of different oligonucleotide chemistries.

Table 1: Comparative Half-Life of Oligonucleotides in Biological Media

Oligonucleotide ModificationMediumHalf-life (t½)Reference
Unmodified Phosphodiester (DE)10% Fetal Bovine Serum< 5 minutes[1][7]
Unmodified Phosphodiester (DE)COS-7 Cell Lysate (pH 7.4)< 5 minutes[1]
Alternating Rₚ Methylphosphonate/Phosphodiester (MP/DE)10% Fetal Bovine Serum40 hours[8]
Alternating Rₚ Methylphosphonate/Phosphodiester (MP/DE)COS-7 Cell Lysate (pH 7.4)300 minutes[1]
2'-O-Methyl Alternating MP/DE10% Fetal Bovine Serum> 5 hours[8]
2'-O-Methyl Alternating MP/DECOS-7 Cell Lysate (pH 7.4)> 24 hours[1]
Phosphorothioate (PS)Plasma (in vivo)35-50 hours (elimination)[7]
Methylphosphonate (MP)Mice (in vivo)17 minutes (elimination)[7]

Table 2: Fold Increase in Nuclease Resistance Compared to Unmodified Oligonucleotides

Oligonucleotide ModificationFold Increase in ResistanceReference
2'-deoxy alternating Rₚ MP/DE25 to 300-fold[1]

Experimental Protocols for Assessing Nuclease Resistance

Accurate determination of oligonucleotide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro nuclease resistance assays.

Protocol 1: Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.

1. Materials:

  • Oligonucleotide of interest
  • Fetal Bovine Serum (FBS) or human serum
  • Dulbecco's Phosphate-Buffered Saline (DPBS)
  • Dry ice/isopropanol bath
  • Reversed-phase High-Performance Liquid Chromatography (HPLC) system with a C4 or C18 column
  • Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0, 1% acetonitrile
  • Buffer B: 50 mM TEAA, pH 7.0, 50% acetonitrile

2. Procedure:

  • Dilute FBS to a final concentration of 10% (v/v) in DPBS.
  • Aliquot the serum solution.
  • Add the oligonucleotide to each aliquot on ice to a final concentration (e.g., 0.075 OD₂₆₀ U/sample).
  • Incubate the samples at 37°C.
  • At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot and immediately freeze it in a dry ice/isopropanol bath to stop the enzymatic reaction.
  • Thaw the samples individually just before analysis.
  • Analyze the samples by reversed-phase HPLC to determine the percentage of remaining full-length oligonucleotide.
  • The half-life (t½) is calculated as the time required to degrade 50% of the full-length oligonucleotide.

Protocol 2: Cell Lysate Stability Assay

This method assesses oligonucleotide stability in a simulated intracellular environment.

1. Materials:

  • Cultured cells (e.g., COS-7, HeLa)
  • Trypsin
  • Phosphate-Buffered Saline (PBS)
  • Lysis Buffer (e.g., 2.5 mM HEPES, pH 7.2, 2 mM MgCl₂, 0.1% NP-40)
  • Centrifuge
  • The same materials for analysis as in the Serum Stability Assay.

2. Procedure:

  • Grow cells to approximately 90% confluency.
  • Harvest the cells using trypsin and wash the cell pellet with PBS.
  • Freeze the cell pellet at -20°C.
  • Resuspend the thawed pellet in an equal volume of lysis buffer.
  • Centrifuge at 10,000 x g for 5 minutes to pellet cell debris.
  • Collect the supernatant (cell lysate).
  • The subsequent steps of incubation with the oligonucleotide and analysis by HPLC are the same as described in the Serum Stability Assay.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Serum_Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prepare_serum Dilute FBS to 10% in DPBS start->prepare_serum add_oligo Add Oligonucleotide to Serum Aliquots on Ice prepare_serum->add_oligo incubate Incubate at 37°C add_oligo->incubate time_points Collect Aliquots at Time Intervals incubate->time_points quench Quench Reaction by Freezing time_points->quench thaw Thaw Samples quench->thaw hplc Analyze by Reversed-Phase HPLC thaw->hplc calculate Calculate Percentage of Full-Length Oligo hplc->calculate end Determine Half-Life (t½) calculate->end

Caption: Workflow for Serum Stability Assay.

Cell_Lysate_Assay_Workflow cluster_lysate_prep Cell Lysate Preparation cluster_main_assay Stability Assay start Start grow_cells Grow Cells to 90% Confluency start->grow_cells harvest_cells Harvest and Wash Cells grow_cells->harvest_cells freeze_pellet Freeze Cell Pellet harvest_cells->freeze_pellet lyse_cells Resuspend in Lysis Buffer freeze_pellet->lyse_cells centrifuge Centrifuge and Collect Supernatant lyse_cells->centrifuge add_oligo Add Oligonucleotide to Lysate centrifuge->add_oligo incubate Incubate, Collect Time Points, and Quench add_oligo->incubate analyze Analyze by HPLC and Determine Half-Life incubate->analyze

Caption: Workflow for Cell Lysate Stability Assay.

Cellular Uptake and Intracellular Fate

Beyond resistance to extracellular nucleases, the neutral backbone of methylphosphonate oligonucleotides influences their interaction with the cell membrane and subsequent intracellular trafficking. Studies have shown that their cellular uptake mechanism may differ from that of charged oligonucleotides like phosphodiesters and phosphorothioates.[6][9][10] While phosphodiester oligonucleotides often enter cells via receptor-mediated endocytosis, methylphosphonate oligonucleotides are thought to be taken up through fluid-phase or adsorptive endocytosis.[6][9][10] Once inside the cell, their nuclease resistance is critical for reaching their target mRNA and exerting their antisense effect.

The following diagram illustrates the proposed cellular uptake pathway.

Cellular_Uptake_Pathway cluster_membrane Cell Membrane cluster_endo Endocytosis cluster_fate Intracellular Fate extracellular Extracellular Space intracellular Intracellular Space endocytosis Fluid-Phase or Adsorptive Endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape target Target mRNA Engagement (Antisense Action) escape->target degradation Resistance to Intracellular Nucleases mp_oligo Methylphosphonate Oligonucleotide mp_oligo->endocytosis Uptake

Caption: Cellular Uptake of Methylphosphonate Oligonucleotides.

Conclusion

Methylphosphonate oligonucleotides exhibit robust resistance to nuclease degradation, a fundamental property that has established them as a cornerstone in the development of antisense therapeutics. Their stability in biological fluids and within cells allows for prolonged bioavailability and effective target engagement. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to design and evaluate novel oligonucleotide-based drugs. As the field continues to evolve, the principles of nuclease resistance pioneered by methylphosphonate chemistry will undoubtedly inform the development of next-generation nucleic acid medicines.

References

Uncharged Nucleic Acid Backbones: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and therapeutic development, nucleic acid analogs with uncharged backbones have emerged as powerful tools, overcoming many limitations of their natural, negatively charged counterparts. The inherent polyanionic nature of DNA and RNA presents challenges, including susceptibility to nuclease degradation, poor cellular uptake due to electrostatic repulsion from cell membranes, and sequence-independent effects. By replacing the phosphodiester backbone with neutral moieties, uncharged nucleic acid analogs exhibit enhanced stability, stronger and more specific binding to target sequences, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the core types of uncharged nucleic acid backbones, their applications in research, and detailed methodologies for their use.

Core Uncharged Nucleic Acid Analogs

Two of the most extensively studied and utilized uncharged nucleic acid analogs are Peptide Nucleic Acids (PNAs) and Phosphorodiamidate Morpholino Oligomers (PMOs or Morpholinos).

  • Peptide Nucleic Acids (PNAs): PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain.[1] This neutral backbone allows PNAs to hybridize to complementary DNA and RNA with high affinity and specificity, independent of salt concentration.[1] The lack of electrostatic repulsion results in more stable PNA/DNA and PNA/RNA duplexes compared to natural nucleic acid duplexes.[2]

  • Phosphorodiamidate Morpholino Oligomers (Morpholinos): Morpholinos are synthetic molecules in which the standard nucleic acid backbone is replaced by methylenemorpholine rings linked by phosphorodiamidate groups.[3] This modification results in a completely uncharged backbone, rendering them resistant to nucleases and less prone to non-specific interactions with cellular proteins.[4] Morpholinos primarily function through steric hindrance, blocking translation or altering pre-mRNA splicing by binding to target RNA sequences.[3]

Data Presentation: Comparative Analysis

The unique properties of uncharged nucleic acid analogs translate into measurable advantages in various experimental settings. The following tables summarize key quantitative data for PNAs and Morpholinos.

Table 1: Thermal Stability (Tm) of PNA/DNA vs. DNA/DNA Duplexes
Duplex TypeSequence (10 bp)Tm (°C)ΔTm (°C) (PNA/DNA vs. DNA/DNA)
PNA/DNAPNA(TG)/DNA55.9+12.4
DNA/DNADNA(TG)/DNA43.5
PNA/DNAPNA(AG)/DNA67.8+19.3
DNA/DNADNA(AG)/DNA48.5
PNA/DNAPNA(AA)/DNA45.9+7.0
DNA/DNADNA(AA)/DNA38.9
PNA/DNAPNA(CC)/DNA63.5+20.0
DNA/DNADNA(CC)/DNA43.5

Data extracted from differential scanning calorimetry measurements in 10 mM sodium phosphate (B84403) buffer, pH 7.0, containing 100 mM sodium chloride.[5]

Table 2: Pharmacokinetic Properties of PNAs and Morpholinos
ParameterPeptide Nucleic Acid (PNA)Phosphorodiamidate Morpholino Oligomer (PMO)
Distribution Half-life (t½α) ~3 minutes[6][7]0.40 to 1.56 hours (CPP-conjugated)[8]
Elimination Half-life (t½β) ~17 minutes[6][7]~10 hours (AVI-4126)[9]
Total Plasma Clearance 3.4 ± 0.9 ml/min/kg[6][7]Varies by sequence[9]
Volume of Distribution (Vd) 60 ± 30 ml/kg[6][7]4-fold increase with CPP conjugation[8]
Primary Route of Excretion Urine (~90% unchanged)[6][7]Urine (15-28% of dose within 24h)[9]

Note: Pharmacokinetic parameters can vary significantly based on the specific sequence, length, and any conjugations (e.g., cell-penetrating peptides - CPPs).[8][10][11]

Applications in Research and Drug Development

The unique characteristics of uncharged nucleic acid analogs have led to their widespread use in various research applications, from fundamental studies of gene function to the development of novel therapeutics.

Antisense Oligonucleotides

Both PNAs and Morpholinos are extensively used as antisense agents to inhibit gene expression.

  • Morpholinos act as steric blockers, either preventing the assembly of the translation initiation complex on the mRNA or interfering with pre-mRNA splicing.[3] This mechanism does not lead to the degradation of the target RNA.[4]

  • PNAs can also function as steric blockers of translation. Additionally, their ability to invade double-stranded DNA to form a stable (PNA)2/DNA triplex allows them to act as antigene agents, inhibiting transcription.[12][13]

Gene Regulation Studies

The high specificity and stability of uncharged nucleic acid analogs make them ideal tools for studying gene function. Morpholinos, in particular, are widely used in developmental biology, especially in model organisms like zebrafish and Xenopus, to knock down specific genes and observe the resulting phenotypes.[14]

Diagnostics and Probes

The high affinity and specificity of PNAs for their complementary nucleic acid sequences have led to their use as probes in various diagnostic applications. PNA-based Fluorescence In Situ Hybridization (PNA-FISH) is a powerful technique for detecting specific DNA or RNA sequences in cells and tissues with low background and high signal-to-noise ratios.[15][16]

Experimental Protocols

Solid-Phase Synthesis of Peptide Nucleic Acids (PNAs)

Overview: PNA synthesis is typically performed on a solid support using automated synthesizers and follows standard peptide synthesis protocols. The process involves the sequential addition of protected PNA monomers to a growing chain attached to a resin.

Key Steps:

  • Resin Preparation: Start with a suitable solid support, such as a rink amide resin.

  • Deprotection: Remove the Fmoc protecting group from the terminal amine of the growing PNA chain using a solution of piperidine (B6355638) in DMF.

  • Monomer Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected PNA monomer using an activating agent like HBTU/HOBt and couple it to the deprotected amine on the resin.

  • Capping (Optional): To block any unreacted amines and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) can be included.

  • Repeat: Repeat the deprotection and coupling steps for each monomer in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA from the resin and remove the remaining protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude PNA product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Synthesis of Morpholino Oligomers (PMOs)

Overview: The synthesis of PMOs also utilizes solid-phase chemistry, involving the sequential coupling of activated morpholino monomers.

Key Steps:

  • Support Functionalization: Start with a functionalized solid support, typically a polystyrene resin.

  • Monomer Activation: Activate the phosphorodiamidate group of the incoming morpholino monomer.

  • Coupling: Couple the activated monomer to the free 5'-hydroxyl group of the growing oligomer on the solid support.

  • Deblocking: Remove the trityl protecting group from the 5'-hydroxyl of the newly added monomer using an acidic solution (e.g., trichloroacetic acid in dichloromethane).[17]

  • Repeat: Repeat the coupling and deblocking steps until the desired sequence is synthesized.

  • Cleavage and Deprotection: Cleave the completed PMO from the solid support and remove the base-protecting groups using concentrated ammonia (B1221849) at an elevated temperature.[17]

  • Purification: Purify the crude PMO using chromatographic methods such as HPLC.[17]

Morpholino Knockdown in Zebrafish Embryos

Overview: Microinjection of Morpholinos into zebrafish embryos at the one- to two-cell stage is a standard technique for studying gene function during development.

Protocol:

  • Morpholino Preparation: Resuspend the lyophilized Morpholino in sterile, nuclease-free water to a stock concentration of 1-2 mM. Heat at 65°C for 10 minutes to ensure complete dissolution.

  • Injection Solution Preparation: Prepare the injection solution by diluting the Morpholino stock to the desired working concentration (typically 0.1-1.0 mM) in Danieau's solution. Add a tracer dye, such as Phenol Red, to visualize the injection.

  • Needle Preparation: Pull a fine glass capillary needle using a micropipette puller. Break the tip of the needle to create a small opening.

  • Calibration: Calibrate the injection volume by injecting a small drop into mineral oil on a micrometer slide. Adjust the injection pressure and duration to achieve the desired volume (typically 1-2 nL).

  • Embryo Collection and Alignment: Collect freshly fertilized zebrafish embryos and align them in a trench on an agarose (B213101) plate.

  • Microinjection: Using a micromanipulator, inject the Morpholino solution into the yolk of the embryos at the one- or two-cell stage.[18][19][20]

  • Incubation and Analysis: Incubate the injected embryos at 28.5°C and observe the development of any phenotypic changes compared to control-injected embryos. The effectiveness of the knockdown can be assessed by RT-PCR (for splice-blocking Morpholinos) or Western blot/immunohistochemistry (for translation-blocking Morpholinos).[21][22]

PNA Fluorescence In Situ Hybridization (PNA-FISH)

Overview: PNA-FISH utilizes fluorescently labeled PNA probes to detect specific DNA or RNA sequences within fixed cells or tissues.

Protocol:

  • Sample Preparation: Prepare slides with fixed cells or tissue sections. For cultured cells, fix with a methanol/acetic acid solution. For tissue sections, deparaffinize and rehydrate.

  • Pretreatment (Optional): Treat slides with RNase A to remove endogenous RNA if targeting DNA. A pepsin or proteinase K digestion can improve probe accessibility.[15]

  • Probe Preparation: Dilute the fluorescently labeled PNA probe in a hybridization buffer containing formamide.

  • Denaturation: Denature the target DNA by incubating the slides at a high temperature (e.g., 80-85°C) for a few minutes.[23]

  • Hybridization: Apply the PNA probe solution to the slides, cover with a coverslip, and incubate at room temperature or 37°C for 1-2 hours to allow the probe to hybridize to its target sequence.

  • Washing: Wash the slides in a stringent wash buffer to remove unbound and non-specifically bound probes.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA stain such as DAPI. Mount the slides with an anti-fade mounting medium.

  • Visualization: Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate filters.[15][16]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to uncharged nucleic acid backbones.

morpholino_mechanism cluster_pre_translation Pre-Translation cluster_translation Translation pre-mRNA pre-mRNA Splicing_Factors Splicing_Factors pre-mRNA->Splicing_Factors Binding mRNA mRNA Splicing_Factors->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Binding Protein Protein Ribosome->Protein Translation Morpholino Morpholino Morpholino->pre-mRNA Blocks Splicing Morpholino->mRNA Blocks Translation

Caption: Mechanism of action of Morpholino oligomers.

pna_mechanism cluster_transcription Transcription cluster_translation Translation dsDNA dsDNA RNA_Polymerase RNA_Polymerase dsDNA->RNA_Polymerase Binding mRNA mRNA RNA_Polymerase->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Binding Protein Protein Ribosome->Protein Translation PNA PNA PNA->dsDNA Strand Invasion (Antigene) PNA->mRNA Blocks Translation (Antisense) antisense_workflow Target_Selection Target Gene/RNA Selection Oligo_Design Oligonucleotide Design (PNA/Morpholino) Target_Selection->Oligo_Design Synthesis_Purification Synthesis & Purification Oligo_Design->Synthesis_Purification In_Vitro_Assay In Vitro Activity Assay (e.g., Cell Culture) Synthesis_Purification->In_Vitro_Assay Delivery Delivery to Cells/Organism (e.g., Microinjection, Transfection) In_Vitro_Assay->Delivery Efficacy_Assessment Assessment of Efficacy (RT-qPCR, Western Blot) Delivery->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Delivery->Toxicity_Assessment In_Vivo_Studies In Vivo Studies (Animal Models) Efficacy_Assessment->In_Vivo_Studies Toxicity_Assessment->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis

References

5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide for Oligonucleotide Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. We will delve into its chemical properties, detailed protocols for its incorporation into synthetic DNA, and the functional implications of the resulting methylphosphonate (B1257008) backbone modification, particularly in the context of antisense therapeutics.

Core Chemical and Physical Data

This compound is a thymidine (B127349) nucleoside derivative modified for use in automated solid-phase oligonucleotide synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, and the 3'-phosphorus is functionalized as a methylphosphonamidite. This specific amidite is used to introduce a neutral, nuclease-resistant methylphosphonate linkage in place of the naturally occurring anionic phosphodiester bond.

PropertyValue
CAS Number 114079-04-8
Molecular Formula C38H48N3O7P
Molecular Weight 689.78 g/mol

The Role of Methylphosphonate Modification in Oligonucleotides

Oligonucleotides containing methylphosphonate linkages possess unique properties that make them valuable tools in research and therapeutic development. The replacement of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone results in an uncharged internucleotide bond. This modification confers several advantages:

  • Nuclease Resistance: The methylphosphonate linkage is not recognized by cellular nucleases, leading to a significantly increased half-life of the oligonucleotide in biological systems.[1][2]

  • Enhanced Cellular Uptake: The neutral charge of the backbone is thought to facilitate passage across cell membranes, although the exact mechanism is still under investigation and appears to involve endocytosis.[3][4][5]

These characteristics are particularly desirable for antisense oligonucleotides, which are designed to bind to specific mRNA sequences and modulate gene expression.

Experimental Protocols

Solid-Phase Synthesis of Methylphosphonate-Modified Oligonucleotides

The synthesis of oligonucleotides containing methylphosphonate linkages follows the general principles of phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[6][7] However, specific modifications to the standard protocol are necessary to accommodate the unique chemical properties of methylphosphonamidites.

1. Reagent Preparation:

  • This compound: Dissolve in anhydrous acetonitrile (B52724) to the standard concentration used for other phosphoramidites on your synthesizer. Note that other methylphosphonamidite bases may require different solvents, such as anhydrous tetrahydrofuran (B95107) for dG methylphosphonamidite.[8]

  • Activator: A standard activator solution (e.g., 5-(ethylthio)-1H-tetrazole) is used.

  • Oxidizer: A standard iodine-based oxidizer is used.

  • Capping Reagents: Standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are used.

  • Deblocking Reagent: A standard solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) is used for detritylation.

2. Automated Synthesis Cycle:

The standard synthesis cycle is employed with a key modification to the coupling step.

experimental_workflow Figure 1: Automated Solid-Phase Synthesis Cycle for Methylphosphonate Oligonucleotides cluster_synthesis Synthesis Cycle (Repeated for each monomer) cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Detritylation) Removal of 5'-DMTr group Coupling 2. Coupling This compound + Activator Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Acetylation of unreacted 5'-OH groups Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation Conversion of P(III) to P(V) Capping->Oxidation Blocks failure sequences Oxidation->Deblocking Stabilizes linkage (for next cycle) Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage After final cycle Deprotection 6. Base and Phosphate Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification

A streamlined workflow for oligonucleotide synthesis.
  • Coupling Time: An extended coupling time of at least 5 minutes is recommended for methylphosphonamidites to ensure high coupling efficiency.[8]

3. Cleavage and Deprotection:

The methylphosphonate linkage is sensitive to standard ammoniacal deprotection conditions. Therefore, a modified, milder deprotection protocol is crucial to preserve the integrity of the oligonucleotide. A one-pot procedure has been shown to be effective and yield superior results compared to two-step methods.[9][10][11]

StepReagentConditionsDuration
1. Initial CleavageAcetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v)Room Temperature30 minutes
2. DeprotectionEthylenediamineRoom Temperature6 hours

4. Purification:

The crude oligonucleotide can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Antisense Therapy

The primary application of methylphosphonate-modified oligonucleotides is in antisense therapy. The mechanism of action for many antisense oligonucleotides, including those with methylphosphonate linkages, involves the recruitment of RNase H.

RNase H-Mediated mRNA Degradation

Antisense oligonucleotides are designed to be complementary to a specific target mRNA. Upon binding, they form a DNA-RNA heteroduplex. This hybrid structure is a substrate for RNase H, a cellular enzyme that selectively cleaves the RNA strand of the duplex.[12][13][14][15] This leads to the degradation of the target mRNA, thereby preventing its translation into a functional protein and effectively silencing the expression of the corresponding gene.[16][17]

signaling_pathway Figure 2: Antisense Mechanism via RNase H-Mediated mRNA Degradation ASO Methylphosphonate Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Heteroduplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Cleavage and Degradation RNaseH->Degradation Catalysis Translation_Blocked Inhibition of Protein Translation Degradation->Translation_Blocked

The antisense oligonucleotide mechanism of action.

It is important to note that while methylphosphonate modifications enhance stability and cellular uptake, a high density of these linkages can reduce the efficiency of RNase H-mediated cleavage.[13][15] Therefore, chimeric oligonucleotides, which contain stretches of standard phosphodiester linkages to support RNase H activity flanked by nuclease-resistant methylphosphonate linkages, are often employed to balance stability and efficacy.[12]

Quantitative Data Summary

Deprotection Efficiency

A novel one-pot deprotection method has been shown to significantly improve the yield of methylphosphonate oligonucleotides compared to traditional two-step procedures.[9][11]

Deprotection MethodRelative Product Yield
Two-Step Method100%
One-Pot MethodUp to 250%
Hybridization and RNase H Activity

The incorporation of methylphosphonate linkages affects the thermal stability (melting temperature, Tm) of oligonucleotide duplexes and their ability to induce RNase H activity.

Oligonucleotide CompositionChange in Tm with RNA TargetRelative Rate of RNase H-mediated RNA Degradation
PhosphodiesterBaselineBaseline
Increasing Methylphosphonate SubstitutionDecreasedIncreased

*Data adapted from studies on chimeric oligonucleotides, indicating a complex relationship between duplex stability and RNase H activity.[12]

Conclusion

This compound is a vital reagent for the synthesis of oligonucleotides with modified backbones. The resulting methylphosphonate linkages offer significant advantages in terms of nuclease resistance and cellular uptake, making them highly suitable for the development of antisense therapeutics. A thorough understanding of the specialized synthesis and deprotection protocols, as well as the mechanism of action of the resulting oligonucleotides, is essential for researchers and drug development professionals working in this field. The ability to strategically incorporate methylphosphonate modifications allows for the fine-tuning of oligonucleotide properties to achieve optimal therapeutic outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

STERLING, Virginia – For researchers, scientists, and professionals in drug development, ensuring the integrity of critical reagents is paramount. Methyl phosphonamidites, key building blocks in the synthesis of modified oligonucleotides, are highly reactive molecules requiring specific storage and handling conditions to prevent degradation and ensure successful experimental outcomes. This in-depth technical guide provides a comprehensive overview of the stability of methyl phosphonamidites and details recommended storage conditions, supported by experimental protocols and visual representations of degradation pathways and analytical workflows.

Methyl phosphonamidites are susceptible to two primary degradation pathways: hydrolysis and oxidation. The trivalent phosphorus (P(III)) center is readily attacked by water and oxidized to a pentavalent phosphorus (P(V)) state, rendering the phosphonamidite inactive for oligonucleotide synthesis. The rate of this degradation is influenced by several factors, including temperature, moisture, and the presence of oxygen.

Recommended Storage Conditions

To mitigate degradation and preserve the quality of methyl phosphonamidites, adherence to stringent storage protocols is essential. The following tables summarize the recommended storage conditions for methyl phosphonamidites in both solid and solution forms.

Table 1: Recommended Storage Conditions for Solid Methyl Phosphonamidites

ParameterRecommended ConditionRationale
Temperature-20°CMinimizes the rate of chemical degradation.
AtmosphereDry, inert gas (e.g., argon or nitrogen)Prevents hydrolysis and oxidation.
ContainerTightly sealed, opaque vialProtects from moisture and light.
HandlingAllow to warm to room temperature before openingPrevents condensation of atmospheric moisture onto the solid material.

Table 2: Recommended Storage Conditions for Methyl Phosphonamidites in Solution

ParameterRecommended ConditionRationale
SolventAnhydrous acetonitrile (B52724) (<30 ppm water)Minimizes hydrolysis.
Temperature-20°CSlows the rate of degradation in solution.
AtmosphereDry, inert gas (e.g., argon or nitrogen)Protects against oxidation and moisture ingress.
ContainerTightly sealed vial with a septumAllows for removal of the solution without exposing the bulk to the atmosphere.
AdditivesMolecular sieves (3Å)Further reduces residual water content in the solvent.
StabilityGenerally stable for up to 24 hours on a DNA synthesizer; longer-term storage at -20°C can extend stability for several weeks.Provides a guideline for use in automated synthesis.[1]

Degradation Pathways and Mechanisms

Understanding the chemical pathways through which methyl phosphonamidites degrade is crucial for troubleshooting synthesis failures and implementing effective preventative measures. The primary degradation routes are hydrolysis and oxidation.

G Methyl_Phosphonamidite Methyl Phosphonamidite (Active P(III) species) H_Phosphonate_Ester H-Phosphonate Ester (Inactive) Methyl_Phosphonamidite->H_Phosphonate_Ester Hydrolysis Methyl_Phosphonate_Diester Methyl Phosphonate (B1237965) Diester (Inactive P(V) species) Methyl_Phosphonamidite->Methyl_Phosphonate_Diester Oxidation Water Water (H₂O) Oxygen Oxygen (O₂) or other oxidizing agents

Figure 1. Primary degradation pathways of methyl phosphonamidites.

Hydrolysis: In the presence of water, the phosphonamidite is hydrolyzed to form an inactive H-phosphonate ester. This reaction is a primary concern as even trace amounts of moisture can lead to significant degradation over time.

Oxidation: The trivalent phosphorus atom in the phosphonamidite is susceptible to oxidation, forming a pentavalent methyl phosphonate diester. This oxidized species will not participate in the coupling reaction during oligonucleotide synthesis.

Experimental Protocols for Stability Assessment

To ensure the quality and purity of methyl phosphonamidites, regular stability testing is recommended. High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are powerful analytical techniques for this purpose.

Stability Indicating HPLC-UV Method

A stability-indicating HPLC method can separate the intact methyl phosphonamidite from its degradation products, allowing for quantification of purity.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Solid 1. Weigh solid methyl phosphonamidite in an inert atmosphere. Dissolve 2. Dissolve in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL). Prep_Solid->Dissolve Inject 3. Inject a defined volume onto a reverse-phase C18 column. Dissolve->Inject Elute 4. Elute with a gradient of acetonitrile and an aqueous buffer. Inject->Elute Detect 5. Detect compounds using a UV detector (e.g., at 260 nm). Elute->Detect Integrate 6. Integrate peak areas of the parent phosphonamidite and degradation products. Detect->Integrate Calculate 7. Calculate the percentage purity and the amount of each degradation product. Integrate->Calculate

Figure 2. Workflow for HPLC-UV stability analysis of methyl phosphonamidites.

Methodology:

  • Sample Preparation:

    • In an inert atmosphere (e.g., a glove box), accurately weigh a small amount of the methyl phosphonamidite.

    • Dissolve the solid in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[2] For solution stability studies, the sample is simply diluted to the appropriate concentration.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact methyl phosphonamidite based on its retention time, which is typically confirmed by mass spectrometry.

    • Integrate the peak areas of the parent compound and any degradation products.

    • Calculate the purity of the methyl phosphonamidite as a percentage of the total peak area.

³¹P NMR Spectroscopy

³¹P NMR is a highly specific technique for analyzing phosphorus-containing compounds. It can distinguish between the active P(III) species of the methyl phosphonamidite and its P(V) degradation products.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve_NMR 1. Dissolve the methyl phosphonamidite sample in a deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube. Add_Standard 2. Add an internal standard (e.g., triphenyl phosphate) for quantification. Dissolve_NMR->Add_Standard Acquire_Spectrum 3. Acquire the ³¹P NMR spectrum. Add_Standard->Acquire_Spectrum Identify_Peaks 4. Identify the characteristic signals for the P(III) phosphonamidite and P(V) degradation products. Acquire_Spectrum->Identify_Peaks Integrate_Peaks 5. Integrate the respective peak areas. Identify_Peaks->Integrate_Peaks Quantify 6. Quantify the relative amounts of each species based on the integrated areas. Integrate_Peaks->Quantify

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification renders the internucleotidic linkage uncharged, which imparts several desirable properties for therapeutic and research applications. These include enhanced nuclease resistance, increased cellular uptake, and the ability to modulate gene expression.[1] This document provides a detailed protocol for the synthesis, deprotection, and purification of methylphosphonate oligonucleotides using automated solid-phase synthesis.

Key Features of Methylphosphonate Oligonucleotides

  • Nuclease Resistance: The methylphosphonate linkage is highly resistant to degradation by cellular nucleases, leading to a longer biological half-life.[1]

  • Enhanced Cellular Uptake: The neutral backbone of methylphosphonate oligonucleotides facilitates their passive diffusion across cell membranes.[1]

  • Chirality: The phosphorus center of the methylphosphonate linkage is chiral, resulting in diastereomers (Rp and Sp) for each linkage. The synthesis methods described herein typically produce a racemic mixture of these diastereomers at each linkage.

Experimental Protocols

Automated Solid-Phase Synthesis

Methylphosphonate oligonucleotides are synthesized using methylphosphonamidite monomers in a process analogous to standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[2] However, modifications to the standard cycle are required to accommodate the unique properties of the methylphosphonite intermediate.

Materials:

  • 5'-Dimethoxytrityl (DMT)-N-protected deoxynucleoside-3'-methylphosphonamidites (dA, dC, dG, dT)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (Acetic anhydride/2,6-lutidine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water; a low-water formulation with 0.25% water is recommended)[2]

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)

Instrumentation:

  • Automated DNA/RNA synthesizer

Protocol:

The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

  • Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution. The release of the orange-colored DMT cation is monitored to determine coupling efficiency.

  • Coupling: The methylphosphonamidite monomer and activator solution are delivered to the synthesis column. The coupling time should be extended to 2-3 minutes to ensure high coupling efficiency.[2]

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of failure sequences.

  • Oxidation: The unstable methylphosphonite triester intermediate is oxidized to the stable methylphosphonate triester using a low-water iodine solution. This step is critical to prevent hydrolysis of the intermediate.[2]

  • Iteration: These four steps are repeated for each subsequent monomer until the desired sequence is synthesized.

Table 1: Comparison of Standard Phosphodiester and Methylphosphonate Synthesis Cycles

StepStandard Phosphodiester CycleModified Methylphosphonate CycleRationale for Modification
Coupling Time 30-60 seconds2-3 minutesMethylphosphonamidites are less reactive than standard phosphoramidites.
Oxidizer Water Content Standard (e.g., 2% water)Low (e.g., 0.25% water)The methylphosphonite intermediate is highly sensitive to hydrolysis.[2]
Overall Coupling Efficiency >99%>97-99%Lower reactivity of monomers can slightly reduce efficiency.
Cleavage and Deprotection

A novel one-pot deprotection procedure has been developed that significantly improves the yield of methylphosphonate oligonucleotides compared to traditional two-step methods.[3][4][5][6][7][8] It is recommended to use nucleoside monomers with isobutyryl (ibu) protecting groups for cytidine (B196190) instead of benzoyl (bz) groups to prevent transamination side reactions with ethylenediamine (B42938).[2]

Materials:

  • ACN/EtOH/conc. NH4OH (45:45:10 v/v/v) solution

  • Ethylenediamine (EDA)

  • 6 N HCl or Acetic Acid

Protocol:

  • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

  • Add the ACN/EtOH/conc. NH4OH solution to the CPG and incubate for 30 minutes at room temperature.[3][4][5][6][7][8]

  • Add ethylenediamine to the vial and continue incubation for 6 hours at room temperature.[3][4][5][6][7][8] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.

  • Decant the supernatant from the CPG support.

  • Dilute the solution with water to a final organic content of approximately 10%.

  • Neutralize the solution with 6 N HCl or acetic acid. The crude oligonucleotide solution is now ready for purification.

Table 2: Comparison of Deprotection Methods

MethodProcedureTimeYield ImprovementKey Considerations
Two-Step Method 1. Hydrazine or NH4OH pre-treatment. 2. Ethylenediamine treatment.>12 hoursBaselineMore complex, lower yield.
One-Pot Method 1. 30 min dilute NH4OH treatment. 2. 6 hr ethylenediamine treatment.~6.5 hoursUp to 250%Simpler, higher yield, minimizes side reactions with appropriate protecting groups.[3][4][5][7][8]
Purification

The crude, deprotected methylphosphonate oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C8 or C18 preparative RP-HPLC column

Materials:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

Protocol:

  • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

  • Load the neutralized crude oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. A typical gradient is from 5% to 50% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 260 nm.

  • Collect fractions corresponding to the major product peak.

  • Pool the purified fractions and lyophilize to obtain the final product.

Table 3: Representative HPLC Purification Parameters

ParameterCondition
Column Preparative C18
Mobile Phase A 0.1 M Ammonium Acetate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% to 60% B over 30 minutes (reverse gradient)
Flow Rate 5 mL/min
Detection 260 nm

Quality Control

The purity and identity of the synthesized methylphosphonate oligonucleotide should be confirmed by analytical techniques such as:

  • Analytical RP-HPLC: To assess purity.

  • Mass Spectrometry (e.g., ESI or MALDI-TOF): To confirm the molecular weight of the final product.

  • Polyacrylamide Gel Electrophoresis (PAGE): To visualize the full-length product and any shorter failure sequences.

Diagrams

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis s1 Start with CPG Support s2 Deblocking (DMT Removal) s1->s2 s3 Coupling (Methylphosphonamidite) s2->s3 s4 Capping (Unreacted Sites) s3->s4 s5 Oxidation (P(III) to P(V)) s4->s5 s6 Repeat n-1 times s5->s6 s6->s2 Next Cycle d1 Treat with ACN/EtOH/NH4OH (30 min) s6->d1 Cleavage from Support d2 Add Ethylenediamine (6 hours) d1->d2 d3 Neutralize d2->d3 p1 RP-HPLC Purification d3->p1 p2 Lyophilization p1->p2 p3 Quality Control (MS, HPLC, PAGE) p2->p3

Caption: Overall workflow for methylphosphonate oligonucleotide synthesis.

Caption: The key coupling step in methylphosphonate oligonucleotide synthesis.

References

Application Notes: Solid-Phase Synthesis of Oligonucleotides with Methylphosphonate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oligonucleotides containing methylphosphonate (B1257008) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, represent a significant class of nucleic acid analogs. This modification renders the internucleotide linkage uncharged, which imparts several desirable properties for therapeutic and research applications.[1][2] Methylphosphonate oligonucleotides exhibit increased nuclease resistance and enhanced cellular uptake compared to their natural phosphodiester counterparts.[1][2][3] These characteristics make them valuable tools in the development of antisense therapies, aptamers, and other nucleic acid-based drugs.[1]

Key Features and Applications

  • Nuclease Resistance: The methylphosphonate backbone is resistant to degradation by cellular nucleases, leading to a longer biological half-life.[1][2]

  • Enhanced Cellular Uptake: The neutral charge of the methylphosphonate linkage facilitates passive diffusion across cell membranes, improving intracellular delivery.[1][2]

  • Antisense Applications: Methylphosphonate oligonucleotides can bind to complementary mRNA sequences, inhibiting protein translation. Their stability and cellular uptake make them promising candidates for antisense drugs.[1]

  • Probes and Diagnostics: The unique properties of these modified oligonucleotides make them suitable for various diagnostic and research applications.

While beneficial, the incorporation of methylphosphonate linkages can in some cases lower the affinity for target sequences and may not support RNase H activity.[1] Therefore, chimeric oligonucleotides, containing both methylphosphonate and standard phosphodiester or phosphorothioate (B77711) linkages, are often synthesized to balance these properties.[4]

Experimental Protocols

1. Reagent Preparation

Proper preparation of reagents is critical for successful solid-phase synthesis of methylphosphonate oligonucleotides.

ReagentPreparation and Handling
Methyl Phosphonamidite Monomers Dissolve in anhydrous acetonitrile (B52724). For dG methyl phosphonamidite, anhydrous tetrahydrofuran (B95107) may be required for complete dissolution.[5] Store under an inert atmosphere and protect from moisture, as they are sensitive to hydrolysis.[6]
Activator Solution A 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or 0.3 M Benzylthiotetrazole (BTT) in anhydrous acetonitrile is commonly used.[7]
Oxidizing Solution A solution of 0.02 M iodine in a mixture of THF/Pyridine/Water. A low-water oxidizing solution (0.25% water) is recommended to minimize hydrolysis of the methylphosphonite intermediate.[6]
Capping Reagents Cap A: Acetic anhydride (B1165640) in THF/Pyridine. Cap B: 16% N-Methylimidazole in THF.[7]
Deblocking Solution 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[7]

2. Automated Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer using standard phosphoramidite (B1245037) chemistry protocols, with modifications to accommodate the methyl phosphonamidite monomers.[8] The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Step-by-Step Synthesis Cycle:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[7]

  • Coupling: The methyl phosphonamidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5 minutes is recommended for syntheses at 1 µmole scale or below.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[7]

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using the oxidizing solution.[7]

This cycle is repeated for each monomer addition until the desired sequence is synthesized.

Synthesis Cycle Workflow

Synthesis_Cycle Start Start Cycle: Support-Bound Oligo (5'-DMT) Deblocking 1. Deblocking (TCA/DCA in DCM) Start->Deblocking Coupling 2. Coupling (Methyl Phosphonamidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride + NMI) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation End End Cycle: Elongated Oligo (5'-DMT) Oxidation->End

Caption: Automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.

Quantitative Parameters for Synthesis

ParameterValue/RangeReference
Coupling Efficiency >95%[6]
Coupling Time 1-5 minutes[5][6]
Monomer Concentration Standard concentrations as per synthesizer recommendations[5]
Activator Concentration 0.25 - 0.5 M[7]
Oxidizer Water Content 0.25%[6]

3. Cleavage and Deprotection

The cleavage and deprotection of methylphosphonate oligonucleotides require milder basic conditions than standard oligonucleotides to prevent degradation of the methylphosphonate backbone.[5][9] A one-pot procedure is highly recommended for improved yield.[9][10][11]

One-Pot Deprotection Protocol:

  • Air-dry the solid support in the synthesis column and transfer it to a sealed vial.[5]

  • Add 0.5 mL of a solution of acetonitrile/ethanol/concentrated ammonium (B1175870) hydroxide (B78521) (45:45:10) to the support.[5]

  • Incubate at room temperature for 30 minutes.[9][10][12]

  • Add 0.5 mL of ethylenediamine (B42938) to the vial and continue incubation at room temperature for 6 hours.[5][9][10][12]

  • Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1).[5]

  • Combine the supernatant and washes, then dilute to 15 mL with water.[5]

  • Neutralize the solution to pH 7 with 6 M hydrochloric acid in acetonitrile/water (1:9).[5]

This method has been shown to improve product yield by as much as 250% compared to older two-step methods.[10][11][12] The use of acetyl-protected dC (Ac-dC) monomers is recommended to prevent transamination of deoxycytidine residues during the ethylenediamine treatment.[5]

Deprotection Workflow

Deprotection_Workflow Start Start: Support-Bound Protected Oligo Step1 1. Add Acetonitrile/Ethanol/NH4OH (30 min @ RT) Start->Step1 Step2 2. Add Ethylenediamine (6 hours @ RT) Step1->Step2 Step3 3. Decant and Wash Support Step2->Step3 Step4 4. Dilute with Water Step3->Step4 Step5 5. Neutralize to pH 7 Step4->Step5 End End: Crude Deprotected Oligonucleotide Step5->End

Caption: One-pot cleavage and deprotection workflow for methylphosphonate oligonucleotides.

4. Purification

The crude oligonucleotide solution can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] Due to the reduced polarity of methylphosphonate oligonucleotides, they may have poor solubility in aqueous solutions, which should be considered during purification.[13]

RP-HPLC Purification Protocol:

  • Equilibrate a preparative RP-HPLC column (e.g., Hamilton PRP-1) with 0.05 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.

  • Load the neutralized crude oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a gradient of acetonitrile in 0.05 M TEAA. For oligonucleotides containing chirally pure Rp methylphosphonate linkages, a reverse gradient of 60-30% acetonitrile in 0.1 M ammonium acetate, pH 6, on a normal phase column has been used.[6]

  • Collect the fractions containing the full-length product.

  • Desalt the purified oligonucleotide using a suitable method, such as a desalting cartridge or size-exclusion chromatography.[5]

Summary of Deprotection Side Reactions

Base ModificationReagentExtent of Side ReactionMitigation StrategyReference
N4-bz-dC Transamination EthylenediamineUp to 15%Use N4-ibu-dC or N4-Ac-dC monomers.[5][10][11][12]
O6 Displacement on dG EthylenediamineMinorPre-treatment with dilute ammonia.[9][10][11]

By following these detailed protocols and considering the specific chemical properties of methylphosphonamidites, researchers and drug development professionals can successfully synthesize high-quality methylphosphonate oligonucleotides for a variety of applications.

References

Application Note: Activator Solutions for 5'-DMTr-T-Methylphosphonamidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides are a critical class of nucleic acid analogs where a non-ionic methylphosphonate linkage replaces the standard anionic phosphodiester backbone. This modification confers significant nuclease resistance and improves cellular uptake, making these oligonucleotides valuable tools for antisense applications and therapeutic development.[1][2] However, the synthesis of methylphosphonate oligonucleotides via the phosphoramidite (B1245037) method presents challenges, particularly during the coupling step. The 5'-DMTr-T-Methylphosphonamidite monomer is sterically hindered and less reactive than standard deoxynucleoside phosphoramidites, necessitating the use of highly efficient activator solutions to achieve satisfactory coupling yields.[3]

This document provides a detailed overview of activator solutions, their mechanisms, and optimized protocols for the efficient coupling of 5'-DMTr-T-Methylphosphonamidite during solid-phase oligonucleotide synthesis.

The Role of the Activator in Phosphoramidite Chemistry

The solid-phase synthesis of oligonucleotides is a cyclic process involving four key steps: deblocking, coupling, capping, and oxidation.[][5] The coupling step is the most critical, as it forms the internucleotide linkage. During this step, an activator molecule is required to catalyze the reaction between the phosphoramidite monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain.

The activator performs a dual function:

  • Protonation : It acts as a weak acid to protonate the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[6][7]

  • Nucleophilic Attack : The conjugate base of the activator acts as a nucleophile, displacing the protonated amine to form a highly reactive intermediate.[6][8]

This activated intermediate is then rapidly attacked by the 5'-hydroxyl group of the support-bound nucleoside, forming the desired phosphite (B83602) triester linkage.[9][] For sterically demanding monomers like methylphosphonamidites, the choice of activator is paramount to ensure high coupling efficiency, which should ideally exceed 99% per cycle to produce high-purity, full-length oligonucleotides.[]

Comparison of Common Activator Solutions

While 1H-Tetrazole has been the traditional activator for standard DNA synthesis, its performance with less reactive phosphoramidites is often suboptimal.[11][12][13] Several alternative activators have been developed that offer faster kinetics, higher efficiency, and better solubility in acetonitrile, the standard solvent for synthesis.

Data Summary of Activator Properties

The selection of an appropriate activator depends on a balance between acidity (for efficient protonation) and nucleophilicity (for intermediate formation), as well as practical considerations like solubility.

ActivatorAbbreviationpKaTypical ConcentrationKey AdvantagesKey Disadvantages
1H-TetrazoleTetrazole4.8 - 4.9[6][13]0.45 - 0.5 M[6]Well-established for standard DNA synthesis.Low solubility in ACN; suboptimal for hindered amidites.[12][14]
4,5-Dicyanoimidazole (B129182)DCI5.2[6][15]0.25 M - 1.1 M[6][15][16]Highly nucleophilic, doubles coupling rate vs. Tetrazole; very soluble.[6][16][17][18]Less acidic, which can be beneficial to avoid detritylation.[6][15]
5-Ethylthio-1H-tetrazoleETT4.28 - 4.3[13][14]0.25 M - 0.75 M[11][14][19]More acidic and soluble than Tetrazole; good for RNA and modified oligos.[11][14][20]Increased acidity can risk premature detritylation of the monomer.[6][13]
5-Benzylthio-1H-tetrazoleBTT4.08 - 4.1[13][14]0.25 - 0.33 M[14][19]Highly acidic; considered ideal for demanding RNA synthesis.[11][14]Potential for n+1 insertions if coupling times are not optimized.[14]

For methylphosphonamidite coupling, activators that are more potent than 1H-Tetrazole are strongly recommended. 4,5-Dicyanoimidazole (DCI) is often the preferred choice due to its high nucleophilicity and solubility, which accelerates the coupling of less reactive species without the excessive acidity that can cause side reactions.[6][15][18] 5-Ethylthio-1H-tetrazole (ETT) is also a highly effective alternative.[3][11]

Chemical and Experimental Workflows

Mechanism of Phosphoramidite Coupling

The following diagram illustrates the generalized mechanism for the activator-catalyzed coupling of a phosphoramidite to a 5'-hydroxyl group.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Phosphoramidite 5'-DMTr-T-Methyl phosphonamidite Step1 Step 1: Activation (Protonation & Displacement) Phosphoramidite->Step1 Activator Activator (e.g., DCI) in Acetonitrile Activator->Step1 Oligo Support-Bound Oligo with free 5'-OH Step2 Step 2: Coupling (Nucleophilic Attack) Oligo->Step2 Intermediate Reactive Intermediate (e.g., Tetrazolide) Step1->Intermediate Fast Product Coupled Product (Phosphite Triester) Step2->Product Intermediate->Step2 Rate-determining for hindered amidites G Start Start: Solid Support with first Nucleoside (5'-DMTr on) Deblocking Step 1: Deblocking (Remove 5'-DMTr with DCA/TCA) Start->Deblocking Wash1 Wash (Acetonitrile) Deblocking->Wash1 Coupling Step 2: Coupling (Add Amidite + Activator) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping Step 3: Capping (Acetylate unreacted 5'-OH) Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Oxidation Step 4: Oxidation (Iodine solution, P(III) -> P(V)) Wash3->Oxidation Wash4 Wash (Acetonitrile) Oxidation->Wash4 Loop Repeat Cycle for Next Base? Wash4->Loop Loop->Deblocking Yes End End: Cleavage & Deprotection Loop->End No

References

One-Pot Deprotection Protocol for Methylphosphonate Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphonate (B1257008) oligonucleotides, synthetic analogs of DNA where a methyl group replaces one of the non-bridging oxygen atoms in the phosphate (B84403) backbone, are crucial tools in antisense therapy and diagnostics due to their nuclease resistance and ability to form stable duplexes with complementary nucleic acids. The synthesis of these molecules requires the use of protecting groups on the exocyclic amines of the nucleobases. Complete removal of these protecting groups, or deprotection, is a critical final step. This document outlines a highly efficient and time-saving one-pot deprotection protocol that minimizes side reactions and maximizes the yield of the final oligonucleotide product.

Introduction

The synthesis of methylphosphonate oligonucleotides involves the use of base-labile protecting groups on the nucleobases to prevent unwanted side reactions during the automated synthesis process. Following synthesis and cleavage from the solid support, these protecting groups must be removed. Traditional deprotection methods often involve a two-step process, which can be time-consuming and may lead to lower product yields. A novel one-pot procedure has been developed that combines a brief treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine (B42938), streamlining the workflow and significantly improving the yield of purified oligonucleotides.[1][2][3][4] This protocol has been successfully applied to various scales of oligonucleotide synthesis, from micromoles to larger quantities.[1][2][3][4]

Key Advantages of the One-Pot Protocol

  • Increased Yield: This method has been shown to provide a product yield superior to the commonly used two-step deprotection methods, with reported increases of up to 250%.[1][2][3]

  • Time Efficiency: By combining the deprotection steps into a single reaction vessel, the overall processing time is significantly reduced.

  • Reduced Side Reactions: While ethylenediamine can cause side reactions with certain protecting groups, such as the transamination of N4-benzoyl-dC (N4-bz-dC), the protocol can be optimized by using alternative protecting groups like N4-isobutyryl-dC (N4-ibu-dC) or N4-acetyl-dC (Ac-dC) to minimize these unwanted modifications.[1][2][3][4][5] Side reactions are not observed with oligonucleotides containing N4-lbu-dC, N6-bz-dA, or T when treated with ethylenediamine.[1][2][3][4]

Experimental Protocols

Materials
  • Crude methylphosphonate oligonucleotide still on the solid support (e.g., CPG)

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH), dilute solution

  • Ethylenediamine (EDA)

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Microcentrifuge tubes or appropriate reaction vials

  • Shaker or rotator

  • HPLC system for purification and analysis

One-Pot Deprotection Procedure
  • Initial Ammonia Treatment:

    • Transfer the solid support containing the synthesized methylphosphonate oligonucleotide to a suitable reaction vial.

    • Add a solution of dilute ammonium hydroxide to the support. A recommended solution is a mixture of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v).[6]

    • Incubate the mixture at room temperature for 30 minutes with gentle agitation.[1][2][3][4] This initial step partially cleaves the oligonucleotide from the support and removes some of the more labile protecting groups.

  • Ethylenediamine Treatment:

    • Directly add ethylenediamine to the same reaction vial containing the oligonucleotide and ammonia solution.

    • Continue the incubation at room temperature for an additional 6 hours with gentle agitation to complete the deprotection process.[1][2][3][4]

  • Work-up and Purification:

    • Following the incubation, dilute the reaction mixture with water and neutralize it to stop the reaction.

    • The crude deprotected oligonucleotide solution is now ready for purification by methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation

Table 1: Comparison of Deprotection Methods
Deprotection MethodKey ReagentsTypical Reaction TimeRelative Product YieldPotential Side Reactions
One-Pot Protocol Dilute Ammonia, Ethylenediamine6.5 hoursUp to 250% higher than two-step method[1][2][3]Transamination of N4-bz-dC (up to 15%)[1][2][3][4]
Two-Step Method 1. Ammonium Hydroxide; 2. Ethylenediamine> 8 hoursLowerSimilar, but workflow is less efficient
Table 2: Effect of Protecting Groups on Side Reactions with Ethylenediamine
Nucleobase (Protecting Group)Observed Side ReactionExtent of ModificationRecommended Alternative
N4-benzoyl-dC (N4-bz-dC)Transamination at C4 positionUp to 15%[1][2][3][4]N4-isobutyryl-dC (N4-ibu-dC) or N4-acetyl-dC (Ac-dC)[5]
N2-isobutyryl-O6-diphenylcarbamoyl-dG (N2-ibu-O6-DPC-dG)Displacement at O6 positionObservedN2-isobutyryl-dG (N2-ibu-dG) shows much lesser extent of reaction[1][2][3][4]
N4-isobutyryl-dC (N4-ibu-dC)None observedNot significant-
N6-benzoyl-dA (N6-bz-dA)None observedNot significant-
Thymine (T)None observedNot significant-

Visualizations

OnePotDeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification SolidSupport Oligonucleotide on Solid Support Ammonia 1. Add Dilute NH4OH (30 min, RT) SolidSupport->Ammonia EDA 2. Add Ethylenediamine (6 hours, RT) Ammonia->EDA Same Pot Purification HPLC Purification EDA->Purification Dilute & Neutralize

Caption: Experimental workflow of the one-pot deprotection protocol.

DeprotectionReaction ProtectedOligo Protected Methylphosphonate Oligonucleotide PartiallyDeprotected Partially Deprotected Oligonucleotide ProtectedOligo->PartiallyDeprotected Dilute NH4OH FullyDeprotected Fully Deprotected Oligonucleotide PartiallyDeprotected->FullyDeprotected Ethylenediamine

References

Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides with a Methylphosphonate Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. A key challenge in the development of ASO therapeutics is their susceptibility to degradation by cellular nucleases. The methylphosphonate (B1257008) backbone modification, where a non-bridging oxygen in the phosphate (B84403) group is replaced by a methyl group, confers significant resistance to nuclease activity. This modification also results in an uncharged backbone, which can influence cellular uptake and hybridization properties. These application notes provide detailed protocols for the synthesis and characterization of methylphosphonate-modified antisense oligonucleotides, along with data on their physicochemical and biological properties.[1][2]

Mechanism of Action: Antisense Inhibition

Methylphosphonate-modified ASOs primarily function through a steric-blocking mechanism. By binding to the target mRNA, they physically obstruct the ribosomal machinery, thereby inhibiting protein translation. This process is independent of RNase H activity, an enzyme that degrades the RNA strand of an RNA/DNA duplex.

Mechanism of Action of Methylphosphonate ASOs cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA_precursor pre-mRNA DNA->mRNA_precursor Transcription mRNA mRNA mRNA_precursor->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation mRNA_ASO_complex mRNA-ASO Complex mRNA->mRNA_ASO_complex Protein Protein Ribosome->Protein ASO Methylphosphonate ASO ASO->mRNA Hybridization mRNA_ASO_complex->Ribosome Steric Blockade

Caption: Antisense mechanism of methylphosphonate oligonucleotides.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages using phosphoramidite (B1245037) chemistry.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

  • Deoxynucleoside phosphoramidites (A, C, G, T) with standard protecting groups.

  • Deoxynucleoside methylphosphonamidites.

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

  • Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Anhydrous acetonitrile (B52724).

  • Automated DNA/RNA synthesizer.

Workflow for Solid-Phase Synthesis:

Solid-Phase Synthesis Workflow for Methylphosphonate Oligonucleotides Start Start Deblocking 1. Deblocking: Remove 5'-DMT group Start->Deblocking Coupling 2. Coupling: Add methylphosphonamidite and activator Deblocking->Coupling Capping 3. Capping: Acetylate unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Oxidize P(III) to P(V) Capping->Oxidation Wash Wash with Acetonitrile Oxidation->Wash Repeat Repeat for each monomer? Wash->Repeat Repeat->Deblocking Yes Cleavage 5. Cleavage: Release from solid support Repeat->Cleavage No Deprotection 6. Deprotection: Remove base and phosphate protecting groups Cleavage->Deprotection Purification 7. Purification: (e.g., HPLC) Deprotection->Purification End End Purification->End

Caption: Automated solid-phase synthesis cycle.

Procedure:

  • Preparation: Load the appropriate reagents and the solid support column onto the automated synthesizer. Program the desired oligonucleotide sequence.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.

    • Coupling: The desired methylphosphonamidite monomer and activator are delivered to the column to form the methylphosphonate linkage.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of failure sequences.

    • Oxidation: The newly formed phosphite (B83602) triester is oxidized to a more stable pentavalent phosphate triester using the oxidizer solution.

    • Washing: The column is washed with acetonitrile between each step.

  • Repeat: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the nucleobase and phosphate protecting groups are removed by incubation with a solution of ethylenediamine (B42938) in ethanol (B145695) at an elevated temperature.

  • Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable methods.

Protocol 2: Characterization of Methylphosphonate Oligonucleotides

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the synthesized oligonucleotide.

  • Method:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate).

    • Detection: UV absorbance at 260 nm.

    • Analysis: The purity is determined by the relative area of the main peak corresponding to the full-length product.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and sequence of the oligonucleotide.

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Analysis: The observed molecular weight should match the calculated theoretical mass of the desired oligonucleotide.

Data Presentation

Table 1: Hybridization Properties of Methylphosphonate Oligonucleotides

The melting temperature (Tm) is a key indicator of the stability of the duplex formed between the ASO and its target RNA. The Tm is influenced by the stereochemistry of the methylphosphonate linkage (Rp or Sp configuration).

Oligonucleotide TypeTargetTm (°C)ΔTm per modification (°C)Reference
Unmodified DNARNA60.8-[3]
Racemic MethylphosphonateRNA34.3-1.5 to -2.5[3]
Rp-MethylphosphonateRNA55.1-0.3 to -0.5[3]

Data are illustrative and can vary based on sequence, length, and buffer conditions.

Table 2: Nuclease Resistance of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides exhibit significantly enhanced stability against nuclease degradation compared to unmodified phosphodiester oligonucleotides.

Oligonucleotide TypeNuclease SourceHalf-lifeReference
Unmodified DNASerumMinutes[4]
MethylphosphonateSerumHours to Days[4][5]
MethylphosphonateSnake Venom PhosphodiesteraseHighly Resistant[5]
Table 3: Cellular Uptake of Methylphosphonate Oligonucleotides

The neutral backbone of methylphosphonate oligonucleotides affects their mechanism and efficiency of cellular uptake.

Oligonucleotide TypeUptake MechanismEfficiencyReference
Unmodified DNAReceptor-mediated endocytosisLow[6][7]
MethylphosphonateFluid phase or adsorptive endocytosisModerate[6][7]

Applications in Drug Development

Methylphosphonate-modified antisense oligonucleotides represent a valuable class of therapeutic agents due to their enhanced nuclease resistance and steric-blocking mechanism of action.[2] They have been investigated for the treatment of various diseases, including viral infections and cancer. The protocols and data presented here provide a foundation for researchers and drug development professionals to synthesize, characterize, and evaluate these promising therapeutic molecules. Further optimization of delivery strategies, such as liposomal formulations, can enhance their therapeutic potential by improving cellular uptake and cytoplasmic delivery.[8]

References

Application Notes and Protocols for Cleavage and Deprotection of Oligonucleotides from CPG Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Following solid-phase synthesis, oligonucleotides are covalently attached to a solid support, typically Controlled Pore Glass (CPG), and carry protecting groups on the nucleobases and phosphate (B84403) backbone. The final crucial steps to obtain a biologically active oligonucleotide are the cleavage from the solid support and the removal of these protecting groups (deprotection). This process must be carefully controlled to ensure the integrity of the oligonucleotide and to achieve high purity and yield.

This document provides detailed protocols for standard and alternative cleavage and deprotection strategies. The choice of a specific protocol depends on the nature of the oligonucleotide, including the presence of sensitive labels or modified bases, and the desired speed of the process.

Key Concepts

The overall process can be broken down into three main events:

  • Cleavage: The ester linkage connecting the 3'-end of the oligonucleotide to the CPG solid support is hydrolyzed.

  • Phosphate Deprotection: The 2-cyanoethyl groups on the phosphate or phosphorothioate (B77711) moieties are removed via β-elimination.[1]

  • Base Deprotection: Acyl protecting groups on the exocyclic amino groups of the nucleobases (Adenine, Guanine, and Cytosine) are removed.[1]

These steps can often be performed concurrently.[1] The selection of the deprotection strategy is critical and should be based on the specific components of the oligonucleotide to prevent any harm to the final product.[2]

Deprotection Strategies and Protocols

Several methods are available for the cleavage and deprotection of oligonucleotides, each with its own advantages and specific requirements.

Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)

This is the most traditional method for deprotecting standard DNA oligonucleotides.[2][3]

Quantitative Data:

Protecting Group (dG)TemperatureTime
Iso-butyryl (iBu)Room Temp.36 hours
55°C16 hours
65°C8 hours
N,N-dimethylformamidino (dmf) or Acetyl (Ac)Room Temp.16 hours
55°C4 hours
65°C2 hours

Table 1: Deprotection times for different dG protecting groups using fresh concentrated ammonium hydroxide.[3]

Experimental Protocol:

  • Transfer the CPG solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-33% NH₃ in water) to the vial.

  • Seal the vial tightly to prevent ammonia (B1221849) evaporation.

  • For cleavage, let the vial stand at room temperature for at least 1 hour.[2][3]

  • For complete deprotection, incubate the vial at the appropriate temperature and time as indicated in Table 1.

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • The resulting oligonucleotide pellet is ready for purification.

UltraFAST Deprotection with AMA

AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427), significantly reduces deprotection times.[2][4][5][6] This method requires the use of acetyl (Ac) protected dC to prevent transamination to N4-Me-dC.[2][4]

Quantitative Data:

dG ProtectionTemperatureTime
iBu-dG, dmf-dG, or Ac-dGRoom Temp.120 min
37°C30 min
55°C10 min
65°C5 min

Table 2: Deprotection times for various dG protecting groups using AMA.[2]

Experimental Protocol:

  • Transfer the CPG support to a screw-cap vial.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Cleavage from the support is typically complete within 5 minutes at room temperature.[2]

  • For full deprotection, incubate at 65°C for 5-10 minutes.[2][4]

  • After incubation, cool the vial on ice for 10 minutes.[7]

  • Transfer the supernatant to a new tube.

  • Evaporate the AMA solution to dryness.

  • The oligonucleotide is now ready for purification.

UltraMILD Deprotection for Sensitive Oligonucleotides

For oligonucleotides containing sensitive labels or modifications that are unstable under standard deprotection conditions, an UltraMILD approach is necessary.[2][3] This method often utilizes phenoxyacetyl (Pac) protected dA, 4-isopropyl-phenoxyacetyl (iPr-Pac) protected dG, and acetyl (Ac) protected dC.[8][9]

Quantitative Data:

ReagentTemperatureTime
0.05 M Potassium Carbonate in MethanolRoom Temp.4 hours
Ammonium HydroxideRoom Temp.2 hours

Table 3: Deprotection conditions for UltraMILD monomers.[2][8][9]

Experimental Protocol (using Potassium Carbonate):

  • Transfer the CPG support to a suitable reaction vial.

  • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[8]

  • Incubate at room temperature for 4 hours.[8]

  • After incubation, transfer the methanolic solution to a new tube.

  • Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid per mL of the potassium carbonate solution.[8]

  • The neutralized solution can now be diluted for purification or evaporated.[8]

Visualization of Workflows and Mechanisms

Overall Workflow

The following diagram illustrates the general workflow from the end of solid-phase synthesis to the final, purified oligonucleotide.

G cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_final Final Product SynthesizedOligo Oligonucleotide on CPG Support (Fully Protected) CleavageDeprotection Cleavage and Deprotection (e.g., NH4OH, AMA) SynthesizedOligo->CleavageDeprotection Add Reagent Evaporation Evaporation of Deprotection Reagent CleavageDeprotection->Evaporation Purification Purification (e.g., HPLC, PAGE) Evaporation->Purification FinalOligo Purified Oligonucleotide Purification->FinalOligo

Caption: General workflow for oligonucleotide cleavage, deprotection, and purification.

Deprotection Chemistry Overview

This diagram outlines the different chemical strategies for deprotection.

G cluster_methods Deprotection Methods Oligo Protected Oligonucleotide on CPG Standard Standard (Ammonium Hydroxide) Oligo->Standard UltraFAST UltraFAST (AMA) Oligo->UltraFAST UltraMILD UltraMILD (K2CO3 in MeOH) Oligo->UltraMILD DeprotectedOligo Cleaved and Deprotected Oligonucleotide Standard->DeprotectedOligo UltraFAST->DeprotectedOligo UltraMILD->DeprotectedOligo

Caption: Overview of different oligonucleotide deprotection strategies.

Alternative and Specialized Protocols

Gas-Phase Deprotection

For high-throughput applications, gas-phase deprotection using ammonia or methylamine gas can be employed.[2][10] This method offers the advantage of eluting the deprotected oligonucleotide directly in water or a buffer, streamlining the process.[10] However, it requires specialized and costly equipment to handle pressurized, corrosive gases.[2][10] Complete cleavage and deprotection can be achieved rapidly, for instance, within 30 minutes at 85°C.[11]

On-Column Deprotection

On-column deprotection provides a convenient alternative that avoids the need for specialized gas-handling equipment.[10] In this method, a nucleophilic amine is dissolved in a non-polar solvent where the deprotected oligonucleotide is insoluble. After deprotection, the reagents are washed away, and the oligonucleotide is eluted from the column in an aqueous buffer.[10]

Experimental Protocol (using EDA/Toluene):

  • After synthesis, treat the support with 10% diethylamine (B46881) in acetonitrile (B52724) for 3-5 minutes to remove the cyanoethyl protecting groups.[10]

  • Rinse the column with acetonitrile and dry the CPG under vacuum.[10]

  • Introduce a 1:1 (v/v) solution of Ethylenediamine (EDA)/Toluene to the column, ensuring the support is fully wetted.[10]

  • Allow the solution to sit for 2 hours at room temperature.[10]

  • Remove the deprotection solution under vacuum and rinse the column with Toluene.[10]

  • Briefly dry the support and then elute the deprotected oligonucleotide with the desired aqueous buffer.[10]

Post-Deprotection Purification

After cleavage and deprotection, the oligonucleotide solution contains the full-length product as well as truncated sequences and small molecule impurities. Purification is essential to isolate the desired full-length oligonucleotide. Common purification methods include:

  • Desalting: Removes small molecule by-products and is suitable for short oligonucleotides (<36 bases) used in applications like PCR.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method that provides high purity.[1]

  • Anion Exchange HPLC (AX-HPLC): Effective for purifying oligonucleotides with significant secondary structure.

  • Polyacrylamide Gel Electrophoresis (PAGE): Ideal for obtaining a high percentage of full-length product, especially for longer sequences (>50 bases), achieving purities of over 95%.[1]

The choice of purification method depends on the required purity and the intended downstream application, with a trade-off between purity and final yield.[1]

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with methyl phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low coupling efficiency when using methyl phosphonamidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a good coupling efficiency for oligonucleotide synthesis, and why is it so critical?

A1: An acceptable coupling efficiency for each step should be greater than 98%, with high-quality synthesis processes consistently achieving over 99%.[1][2] Coupling efficiency is critical because the overall yield of the full-length oligonucleotide decreases exponentially with each synthesis cycle.[3] A small drop in average efficiency can lead to a dramatic reduction in the final product yield. For example, for a 30-mer oligonucleotide, a drop in efficiency from 99% to 98% reduces the theoretical maximum yield from 75% to just 55%.[3][4]

Q2: What are the most common and immediate causes of a sudden drop in coupling efficiency?

A2: The most frequent causes for a sudden decrease in coupling efficiency are related to reagent integrity and environmental conditions.[5] Key factors include:

  • Presence of Moisture: Water is a primary inhibitor, as it hydrolyzes the activated phosphonamidite, rendering it inactive.[2][5][6] This can be introduced through solvents, reagents, or even high ambient humidity.[3][6]

  • Degraded Reagents: Methyl phosphonamidites are sensitive to moisture and oxidation.[5] Using expired, improperly stored, or degraded phosphonamidite or activator solutions is a common cause of failure.[5]

  • Activator Issues: Using the wrong activator, an incorrect concentration, or a degraded solution will significantly impair the reaction.[5]

Q3: How do methyl phosphonamidites differ from standard cyanoethyl (CE) phosphoramidites during synthesis?

A3: Methyl phosphonamidites can generally be used with standard DNA synthesizer protocols developed for CE phosphoramidites.[7][8] However, due to their unique chemical properties, some adjustments may be beneficial. A longer coupling time of around 5 minutes is often recommended for syntheses at 1 µmole scale or below.[7] The primary difference lies in the post-synthesis processing, as the resulting methyl phosphonate (B1237965) linkages are more sensitive to basic conditions, requiring modified deprotection protocols.[7]

Q4: How can I monitor coupling efficiency during the synthesis run?

A4: The most common real-time method is monitoring the release of the dimethoxytrityl (DMT) cation during the deblocking step of each cycle.[4][9] The orange-colored DMT cation has a strong absorbance at approximately 495 nm, and the intensity of this color is proportional to the number of successful couplings in the previous cycle.[9][10] Most automated synthesizers are equipped to perform and record this colorimetric measurement.[10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.

Diagram: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting coupling failures.

G cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_hardware Hardware Checks start Low Coupling Efficiency Detected (e.g., via Trityl Monitoring) check_reagents Step 1: Verify Reagents start->check_reagents amidite Amidite Quality: - Fresh? Stored properly? - Correct concentration? check_reagents->amidite activator Activator Quality: - Correct type & pKa? - Freshly prepared? check_reagents->activator solvents Solvent Anhydrous?: - Acetonitrile (ACN) dry? - Gas lines have filters? check_reagents->solvents check_protocol Step 2: Review Synthesis Protocol coupling_time Coupling Time: - Sufficient for methyl phosphonamidites (~5 min)? check_protocol->coupling_time flow_rates Flow Rates: - Reagent delivery adequate? check_protocol->flow_rates check_hardware Step 3: Inspect Synthesizer Hardware fluidics Fluidics Path: - Any leaks or blockages? check_hardware->fluidics valves Valve Block: - Functioning correctly? check_hardware->valves solution Resolution: High Efficiency Restored amidite->check_protocol activator->check_protocol solvents->check_protocol coupling_time->check_hardware flow_rates->check_hardware fluidics->solution valves->solution G deblocking Step 1: Deblocking (Detritylation) coupling Step 2: Coupling deblocking->coupling Frees 5'-OH for reaction capping Step 3: Capping coupling->capping Links new phosphonamidite oxidation Step 4: Oxidation capping->oxidation Blocks unreacted 5'-OH groups oxidation->deblocking Stabilizes P(III) to P(V) linkage

References

Technical Support Center: Methylphosphonate Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions during the deprotection of methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the deprotection of methylphosphonate oligonucleotides?

A1: The most prevalent side reactions include:

  • Backbone Degradation: The phosphonate (B1237965) backbone is susceptible to cleavage under standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521).[1][2]

  • Base Modification:

    • Transamination: The exocyclic amine of N4-benzoyl-protected cytidine (B196190) (bz-dC) can be displaced by amine-based deprotection reagents like ethylenediamine (B42938) (EDA), leading to undesired adducts.[1][2] This can affect up to 15% of N4-bz-dC residues.[3][4][5]

    • Guanine (B1146940) Modification: A similar displacement reaction can occur at the O6 position of protected guanine residues, particularly N2-ibu-O6-DPC-dG, when using EDA.[3][5] The use of dimethylaminopyridine (DMAP) as a catalyst in the capping step has also been reported to cause modification of guanine residues and the formation of fluorescent oligomers.[2]

  • Incomplete Deprotection: Failure to completely remove all protecting groups, such as silyl (B83357) groups, from the oligonucleotide.[1]

Q2: Why is ammonium hydroxide not recommended for deprotecting methylphosphonate oligonucleotides?

A2: The methylphosphonate backbone is highly sensitive to basic conditions and can be completely degraded by the strong basicity of concentrated ammonium hydroxide typically used for standard phosphodiester oligonucleotide deprotection.[1][2]

Q3: What is a common alternative to ammonium hydroxide for deprotection, and what are its drawbacks?

A3: Ethylenediamine (EDA) is a widely used, milder alternative to ammonium hydroxide that minimizes backbone degradation.[1][4] However, EDA can cause transamination of N4-benzoyl cytidine (bz-dC), leading to the formation of EDA adducts.[1][2]

Q4: How can I prevent the transamination of cytidine when using ethylenediamine (EDA)?

A4: There are two primary strategies to prevent this side reaction:

  • Use an alternative protecting group for cytidine: Employing the isobutyryl (ibu) protecting group for cytidine instead of the benzoyl (bz) group prevents the transamination side reaction during EDA treatment.[6]

  • Utilize a two-step or "one-pot" deprotection method: A brief initial treatment with dilute ammonia (B1221849) can be used to remove the exocyclic amine protecting groups before the main deprotection step with EDA.[3][4][5]

Q5: What is the "one-pot" deprotection method and why is it beneficial?

A5: The "one-pot" method involves a brief, 30-minute treatment with dilute ammonia, followed by the addition of ethylenediamine for 6 hours at room temperature to complete the deprotection.[3][4][5] This procedure is highly effective as it minimizes both backbone degradation and base modifications. It has been shown to improve the yield of the final product by as much as 250% compared to some two-step methods.[3][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low final product yield with significant degradation. Use of concentrated ammonium hydroxide for deprotection.Switch to a milder deprotection reagent like ethylenediamine (EDA).[1] For optimal results, use the "one-pot" method with a brief dilute ammonia treatment followed by EDA.[3][4][5]
Mass spectrometry analysis shows unexpected adducts on cytidine residues. Transamination of N4-benzoyl cytidine by ethylenediamine (EDA).1. During synthesis, use isobutyryl-protected dC (ibu-dC) instead of benzoyl-protected dC (bz-dC).[6] 2. Implement the "one-pot" deprotection protocol.[3][4][5]
Unexpected modifications on guanine residues. Displacement reaction at the O6 position of protected guanine with EDA, or side reactions from DMAP used during capping.1. Minimize exposure to strong basic conditions. 2. Avoid using DMAP as a capping catalyst; consider alternatives if guanine modification is observed.[2]
Multiple peaks on HPLC or gel electrophoresis, suggesting incomplete deprotection. Insufficient deprotection time or ineffective reagent.Ensure complete removal of all protecting groups by following the recommended deprotection times and temperatures. For silyl groups, ensure the fluoride (B91410) source (e.g., TBAF) is not compromised by water, which can inhibit its effectiveness.[1]
Oligonucleotide is insoluble in aqueous ammonium hydroxide during deprotection. This can be an issue at scale, where the oligo may permanently bind to the support.Avoid prolonged treatment with ammonium hydroxide, especially for larger-scale synthesis. The "one-pot" method with an initial brief, dilute ammonia treatment can mitigate this.[1]

Quantitative Data Summary

The following table summarizes the quantitative outcomes of different deprotection strategies.

Deprotection MethodKey Side ReactionExtent of Side Reaction/ObservationImpact on YieldReference
Ethylenediamine (EDA) with N4-benzoyl-dCTransamination of cytidineUp to 15%-[3][4][5]
"One-Pot" Method (Dilute NH₃ then EDA)Minimized transamination and backbone cleavage-Up to 250% improvement compared to a standard two-step method[3][4][5]
Dilute (2%) NH₄OHBackbone degradationLow rate of 1% per hourAcceptable for short treatments[1]

Experimental Protocols

Protocol 1: "One-Pot" Deprotection of Methylphosphonate Oligonucleotides

This method is designed to minimize both backbone degradation and base modification.

Reagents:

  • Dilute Ammonium Hydroxide (e.g., 2% NH₄OH in acetonitrile/ethanol)

  • Ethylenediamine (EDA)

Procedure:

  • Treat the support-bound oligonucleotide with dilute ammonium hydroxide for 30 minutes at room temperature.[1][3][4][5]

  • Add one volume of ethylenediamine directly to the ammonia solution.[1]

  • Continue the incubation for 6 hours at room temperature to complete the deprotection.[3][4][5]

  • Dilute and neutralize the reaction mixture to stop the deprotection.

  • Proceed with chromatographic purification of the crude oligonucleotide.

Protocol 2: Deprotection using Tert-Butylphenoxyacetyl (t-BPA) Protected Monomers

This protocol utilizes base-labile t-BPA protecting groups, allowing for milder deprotection conditions.

Reagents:

Procedure:

  • Prepare a fresh solution of ammonia-saturated methanol.

  • Treat the support-bound oligonucleotide, synthesized with t-BPA protected monomers, with the ammonia-saturated methanol.

  • This treatment effectively removes the t-BPA protecting groups from the exocyclic amines and cleaves the oligonucleotide from the support with minimal backbone degradation.[2]

  • Evaporate the methanol and proceed with purification.

Visualizations

Deprotection_Workflow_Comparison cluster_standard Standard (Problematic) Method cluster_one_pot Recommended 'One-Pot' Method s1 Oligo on Support s2 Conc. NH4OH s1->s2 Deprotection s3 Degraded Product s2->s3 Backbone Cleavage o1 Oligo on Support o2 1. Dilute NH4OH (30 min) o1->o2 Step 1 o3 2. Add EDA (6 hours) o2->o3 Step 2 o4 Purified Product o3->o4 Purification Troubleshooting_Logic start Low Yield or Impure Product check_method Deprotection Method? start->check_method is_nh4oh Using Conc. NH4OH? check_method->is_nh4oh Yes is_eda Using EDA? check_method->is_eda Yes is_nh4oh->is_eda No solution_nh4oh Switch to 'One-Pot' Method to prevent backbone cleavage. is_nh4oh->solution_nh4oh Yes check_cytidine Using bz-dC? is_eda->check_cytidine Yes ok Other Issue is_eda->ok No solution_eda_bz Use ibu-dC in synthesis or 'One-Pot' Method to prevent transamination. check_cytidine->solution_eda_bz Yes check_cytidine->ok No

References

Minimizing depurination during synthesis of long oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing depurination during the synthesis of long oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during long oligonucleotide synthesis?

A1: Depurination is a chemical reaction where the bond connecting a purine (B94841) base (adenine or guanine) to the sugar backbone of the DNA is broken, leading to an abasic site. During the final basic deprotection step of oligonucleotide synthesis, these abasic sites are cleaved, resulting in truncated DNA fragments. This significantly reduces the yield of the full-length oligonucleotide and complicates downstream purification and applications.[1] For long oligonucleotides, the cumulative effect of even a small rate of depurination at each synthesis cycle can lead to a substantial loss of the desired product.

Q2: What is the primary cause of depurination during solid-phase oligonucleotide synthesis?

A2: The primary cause of depurination is the acidic condition required for the removal of the 5'-dimethoxytrityl (DMT) protecting group in a step called detritylation.[2] Strong acids, such as trichloroacetic acid (TCA), are efficient for DMT removal but can also protonate the N7 position of purine bases, making the glycosidic bond susceptible to cleavage.[1]

Q3: How does the choice of deblocking acid affect depurination?

A3: The choice of deblocking acid and its concentration directly impacts the rate of depurination. Stronger acids with a lower pKa, like Trichloroacetic Acid (TCA), lead to faster detritylation but also significantly increase the risk of depurination. Milder acids, such as Dichloroacetic Acid (DCA), are less prone to cause depurination and are recommended for the synthesis of long or sensitive oligonucleotides.[2][3][4]

Q4: Are there any phosphoramidite (B1245037) protecting groups that can help reduce depurination?

A4: Yes, the choice of protecting group on the purine bases can influence their stability. For guanosine, using a dimethylformamidine (dmf) protecting group instead of the standard isobutyryl (ibu) group can help reduce depurination. The dmf group is electron-donating, which stabilizes the glycosidic bond.

Q5: How can I detect if depurination has occurred in my synthesis?

A5: Depurination can be detected by analyzing the crude oligonucleotide product using techniques like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE). The presence of multiple shorter fragments, particularly those corresponding to cleavage at purine positions, is indicative of depurination.

Troubleshooting Guide

Issue: Low yield of full-length product and presence of many shorter fragments in HPLC/PAGE analysis.

This is a classic symptom of significant depurination followed by strand cleavage during deprotection.

Potential Cause Recommended Solution
Use of a strong deblocking acid (e.g., Trichloroacetic Acid - TCA) Switch to a milder deblocking acid such as Dichloroacetic Acid (DCA). A 3% solution of DCA in a non-polar solvent like dichloromethane (B109758) or toluene (B28343) is a common starting point.[4][5]
Prolonged exposure to acidic conditions Minimize the deblocking time to the minimum required for complete detritylation. Optimize the flow rate and contact time of the deblocking reagent with the solid support.
High ambient humidity Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and washing, are anhydrous. High humidity can lead to increased acidity and promote depurination.[6]
Suboptimal protecting groups for purines For guanine-rich sequences, consider using dG-dmf phosphoramidite, which is more resistant to depurination.

Quantitative Data on Depurination

The rate of depurination is significantly influenced by the deblocking agent used. The following tables provide a comparison of commonly used deblocking acids.

Table 1: Comparison of Deblocking Acids

Deblocking AcidAbbreviationpKaRelative Depurination Rate
Trichloroacetic AcidTCA~0.7High
Dichloroacetic AcidDCA~1.5Low

Data compiled from multiple sources.[2][3]

Table 2: Depurination Half-life of 5'-DMT-dA on Solid Support

Deblocking SolutionDepurination Half-life (t1/2)
3% Trichloroacetic Acid (TCA) in Dichloromethane19 minutes[3]
3% Dichloroacetic Acid (DCA) in Dichloromethane77 minutes[3]

This data clearly illustrates that using 3% DCA significantly reduces the rate of depurination compared to 3% TCA, providing a much larger window for successful synthesis of long oligonucleotides.

Experimental Protocols

Protocol 1: Analysis of Depurination by Ion-Exchange HPLC (IE-HPLC)

This protocol outlines a method to analyze the extent of depurination by separating the full-length oligonucleotide from shorter cleavage products.

Methodology:

  • Sample Preparation:

    • After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate aqueous buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • Employ a strong anion-exchange column suitable for oligonucleotide separation.

  • Mobile Phases:

    • Mobile Phase A: 20 mM Tris-HCl, pH 8.5

    • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and run a linear gradient to a higher percentage (e.g., 70%) over 30-40 minutes.

    • The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.

  • Detection:

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • Integrate the peak areas of the full-length product and all truncated fragments.

    • The percentage of depurination can be estimated by the relative area of the cleavage products compared to the total area of all oligonucleotide peaks.

Protocol 2: Analysis of Depurination by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol allows for the visualization of depurination-induced cleavage products.

Methodology:

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7-8 M urea (B33335) in 1X TBE buffer. The percentage of acrylamide (B121943) should be chosen based on the length of the oligonucleotide.

  • Sample Preparation:

    • Dissolve the crude oligonucleotide in a formamide-based loading buffer.

    • Heat the sample at 95°C for 5 minutes to denature any secondary structures and then immediately place it on ice.

  • Electrophoresis:

    • Load the samples onto the gel.

    • Run the gel in 1X TBE buffer at a constant power until the tracking dye has migrated to the desired position.

  • Staining and Visualization:

    • Stain the gel using a suitable method, such as Stains-All or a fluorescent intercalating dye.

    • Visualize the gel using an appropriate imaging system.

  • Analysis:

    • The full-length product will be the most prominent band.

    • A ladder of shorter bands below the main product, especially at purine positions, is indicative of depurination and subsequent cleavage.

Visualizations

Depurination_Mechanism cluster_synthesis Detritylation Step (Acidic) cluster_deprotection Deprotection Step (Basic) DNA_Strand DNA Strand with Purine (A or G) Protonated_Purine Protonated Purine (N7) DNA_Strand->Protonated_Purine Acid (TCA/DCA) H_plus H+ H_plus->Protonated_Purine Abasic_Site Abasic Site Protonated_Purine->Abasic_Site Hydrolysis of Glycosidic Bond Cleavage Strand Cleavage Abasic_Site->Cleavage Base Treatment

Caption: Mechanism of depurination during oligonucleotide synthesis.

Depurination_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Depurination Analysis Synthesis Solid-Phase Synthesis Deprotection Cleavage and Deprotection Synthesis->Deprotection Crude_Oligo Crude Oligonucleotide Deprotection->Crude_Oligo HPLC Ion-Exchange HPLC Crude_Oligo->HPLC PAGE Denaturing PAGE Crude_Oligo->PAGE Results Analysis of Full-Length vs. Truncated Products HPLC->Results PAGE->Results

Caption: Workflow for the analysis of depurination in synthetic oligonucleotides.

References

Technical Support Center: Stability of 5'-DMTr-T-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of moisture on the stability of 5'-DMTr-T-Methyl phosphonamidite. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is exposure to moisture. Phosphonamidites are highly susceptible to hydrolysis, a chemical reaction with water, which compromises their integrity and performance in oligonucleotide synthesis.

Q2: How does moisture affect the performance of this compound in oligonucleotide synthesis?

A2: Moisture-induced degradation of this compound leads to the formation of 5'-DMTr-T-Methyl H-phosphonate. This degradation product is inactive in the standard coupling reaction of oligonucleotide synthesis. Consequently, its presence results in lower coupling efficiencies, leading to a higher incidence of truncated sequences (n-1 mers) and a reduced yield of the desired full-length oligonucleotide.[1]

Q3: How can I detect the degradation of my this compound?

A3: Degradation can be detected using analytical techniques such as Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). In ³¹P NMR, the appearance of a new peak corresponding to the H-phosphonate derivative indicates degradation. HPLC analysis will show a decrease in the peak area of the active phosphonamidite and the emergence of new peaks corresponding to degradation products.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure stability, this compound should be stored at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen).[2][3][4][5] It is crucial to minimize its exposure to atmospheric moisture. Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation from forming on the solid material upon opening.

Q5: My oligonucleotide synthesis failed, and I suspect the phosphonamidite quality. What should I do?

A5: If you suspect your this compound has degraded, it is recommended to test its purity using ³¹P NMR or HPLC. If degradation is confirmed, the reagent should be discarded. To prevent future failures, ensure strict adherence to anhydrous techniques during storage, handling, and use. This includes using anhydrous acetonitrile (B52724) for dissolution and ensuring all lines on the DNA synthesizer are dry.

Troubleshooting Guide

Issue: Low Coupling Efficiency in Oligonucleotide Synthesis

This guide will help you troubleshoot low coupling efficiency, a common problem often linked to the quality of the phosphonamidite reagent.

Logical Flow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Flow start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_amidite Is the Phosphonamidite fresh and properly stored? check_reagents->check_amidite test_amidite Action: Test Phosphonamidite purity via ³¹P NMR or HPLC check_amidite->test_amidite No check_solvent Is the acetonitrile anhydrous? check_amidite->check_solvent Yes replace_amidite Result: Degradation confirmed. Replace reagent. test_amidite->replace_amidite replace_amidite->start replace_solvent Action: Use a fresh, sealed bottle of anhydrous acetonitrile. check_solvent->replace_solvent No check_activator Is the activator solution fresh? check_solvent->check_activator Yes replace_solvent->check_activator replace_activator Action: Prepare or use fresh activator solution. check_activator->replace_activator No check_system Step 2: Inspect Synthesizer Fluidics check_activator->check_system Yes replace_activator->check_system check_leaks Are there any leaks in the lines? check_system->check_leaks fix_leaks Action: Perform leak checks and replace tubing if necessary. check_leaks->fix_leaks Yes check_delivery Is reagent delivery accurate? check_leaks->check_delivery No fix_leaks->check_delivery calibrate_delivery Action: Calibrate reagent delivery volumes. check_delivery->calibrate_delivery No problem_solved Problem Resolved check_delivery->problem_solved Yes calibrate_delivery->problem_solved

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data on Stability

Specific quantitative data on the hydrolysis rate of this compound under various moisture conditions is not extensively available in peer-reviewed literature. However, based on the known reactivity of phosphonamidites, a qualitative understanding of its stability can be presented. The stability is inversely proportional to the amount of moisture present and the temperature.

To obtain quantitative data for your specific lot and storage conditions, a stability study can be performed. Below is a template for recording such data.

Table 1: Stability of this compound Under Accelerated Conditions

Time (weeks)Temperature (°C)Relative Humidity (%)Purity by HPLC (%)H-phosphonate by ³¹P NMR (%)
0254099.5<0.5
14075Data to be filledData to be filled
24075Data to be filledData to be filled
44075Data to be filledData to be filled
84075Data to be filledData to be filled

Note: The data in this table is illustrative. Users should perform their own stability studies to determine the shelf-life of the product under their specific storage conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under stressed environmental conditions.

  • Sample Preparation: Aliquot approximately 10 mg of this compound into several small, amber glass vials.

  • Initial Analysis (Time 0): Analyze one vial immediately to determine the initial purity.

  • Storage Conditions: Place the remaining vials in a stability chamber set to 40°C and 75% relative humidity.[6]

  • Time Points: Withdraw one vial at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the contents of the vial using the analytical protocols outlined below (Protocol 2 and Protocol 3).

  • Data Evaluation: Compare the purity at each time point to the initial purity to determine the rate of degradation.

Protocol 2: Analysis of this compound Purity by HPLC
  • Sample Preparation: Dissolve approximately 1 mg of the phosphonamidite sample in 1 mL of anhydrous acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient suitable for separating the phosphonamidite from its degradation products (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main phosphonamidite peak and any degradation product peaks.

Protocol 3: Analysis of this compound Degradation by ³¹P NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the phosphonamidite sample in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer.

    • Nucleus: ³¹P.

    • Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

    • Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: The active this compound will typically show a signal in the range of δ 146-150 ppm. The hydrolyzed H-phosphonate degradation product will appear as a distinct peak in the range of δ 0-10 ppm, often as a doublet due to P-H coupling.[7] The relative integrals of these peaks can be used to quantify the extent of degradation.

Experimental Workflow Diagram

Stability_Testing_Workflow start Start: Receive/Synthesize Phosphonamidite aliquot Aliquot into Vials for Stability Study start->aliquot time_zero Time 0 Analysis (HPLC & ³¹P NMR) aliquot->time_zero storage Place in Stability Chamber (e.g., 40°C, 75% RH) aliquot->storage timepoint Withdraw Sample at Predetermined Time Points storage->timepoint analysis Analyze Sample (HPLC & ³¹P NMR) timepoint->analysis Yes end End: Establish Shelf-life timepoint->end Study Complete data_eval Evaluate Data and Determine Degradation Rate analysis->data_eval data_eval->timepoint

Caption: Workflow for an accelerated stability study.

References

Addressing incomplete capping in solid-phase oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of incomplete capping during solid-phase oligonucleotide synthesis. This resource is intended for researchers, scientists, and drug development professionals to help ensure the synthesis of high-purity oligonucleotides.

Troubleshooting Guide: Incomplete Capping

Incomplete capping of unreacted 5'-hydroxyl groups during solid-phase oligonucleotide synthesis is a critical issue that leads to the formation of deletion sequences (n-1, n-2, etc.), which are often difficult to separate from the full-length product. This guide provides answers to common questions and practical solutions to troubleshoot and prevent incomplete capping.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete capping?

A1: Incomplete capping can stem from several factors, often related to reagent quality, reaction conditions, or instrument performance. The most common causes include:

  • Inefficient Capping Reagents: The activity of the capping mixture, typically composed of acetic anhydride (B1165640) (Cap A) and a catalyst like N-methylimidazole (NMI) or 4-dimethylaminopyridine (B28879) (DMAP) (Cap B), can degrade over time.

  • Moisture Contamination: Water in the acetonitrile (B52724) (ACN) or other reagents can hydrolyze the phosphoramidite (B1245037) activator and the capping reagents, reducing their effectiveness.[1]

  • Suboptimal Reagent Delivery: Incorrect volumes or flow rates of capping reagents delivered by the synthesizer can lead to insufficient exposure of the solid support to the capping solution.

  • Poor Coupling Efficiency: A high number of unreacted 5'-hydroxyl groups resulting from a preceding inefficient coupling step can overwhelm the capping capacity.

  • Degradation of Capping Solution: The capping mixture can degrade upon prolonged exposure to air or moisture.

Q2: What are the consequences of incomplete capping?

A2: The primary and most detrimental consequence of incomplete capping is the generation of deletion mutations, specifically "n-1" sequences.[1] These are oligonucleotides that are missing a single nucleotide. Since these failure sequences still possess a 5'-hydroxyl group, they can participate in subsequent coupling cycles, leading to a complex mixture of oligonucleotides that are one base shorter than the desired product. These n-1 deletions are particularly challenging to remove during purification because they have a dimethoxytrityl (DMT) group attached, similar to the full-length oligonucleotide.[1]

Q3: How can I detect incomplete capping?

A3: Incomplete capping is typically identified by analyzing the purity of the crude oligonucleotide product using techniques such as:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This method can separate the full-length product from shorter failure sequences. The presence of significant n-1 peaks is a strong indicator of poor capping efficiency.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of the synthesized oligonucleotide and to detect the presence of n-1 and other deletion sequences.[2][3]

  • Capillary Electrophoresis (CE): CE can also be used to assess the purity of the oligonucleotide and quantify the percentage of the full-length product versus truncated sequences.

Q4: How can I improve capping efficiency?

A4: Several strategies can be employed to enhance capping efficiency:

  • Use Fresh, High-Quality Reagents: Ensure that the capping reagents (Cap A and Cap B) and all solvents, particularly acetonitrile, are fresh and anhydrous.

  • Optimize Capping Time and Reagent Volume: Increasing the delivery time or volume of the capping mixture can help ensure complete reaction. For some synthesizers, a 50% increase in the delivery of the Cap A/B mix and the time interval is recommended.[1]

  • Employ More Potent Capping Reagents: Consider using a more efficient capping activator. For example, a 6.5% DMAP solution as Cap B has been shown to increase capping efficiency to over 99%.[1] UniCap™ Phosphoramidite is another highly effective alternative to standard acetic anhydride capping, demonstrating nearly 99% capping efficiency.[4]

  • Implement a "Cap/Ox/Cap" Cycle: For the synthesis of long oligonucleotides, a second capping step after the oxidation step can improve overall synthesis quality by ensuring the support is dry before the next coupling reaction.[1]

  • Ensure Anhydrous Conditions: Use anhydrous grade acetonitrile and consider in-line drying filters for the argon or helium gas used on the synthesizer to minimize moisture.[1] Regularly perform Karl Fischer titration to check the water content of your reagents.

Quantitative Data on Capping Efficiency

The choice of capping reagents and the synthesizer platform can significantly impact capping efficiency. The following table summarizes a comparison of different capping conditions.

Synthesizer ModelCap B Reagent (Activator)Capping Efficiency (%)Resulting Impurity Profile
ABI 39416% N-methylimidazole (NMI)~97Low levels of n-1 deletions
Expedite 890910% N-methylimidazole (NMI)90Significant n-1 deletion peaks
ABI 39410% N-methylimidazole (NMI)89High levels of n-1 deletions
ABI 3946.5% Dimethylaminopyridine (DMAP)>99Very low to undetectable n-1 deletions
Not SpecifiedUniCap™ Phosphoramidite~99Substantially reduced n-1 deletions

Data sourced from Glen Research reports.[1][4]

Experimental Protocols

Protocol for Assessing Oligonucleotide Purity by IP-RP-HPLC

This protocol provides a general guideline for the analysis of crude oligonucleotide purity to detect incomplete capping products. Instrument parameters may need to be optimized for specific oligonucleotides and HPLC systems.

a. Sample Preparation:

  • Cleave the synthesized oligonucleotide from the solid support and deprotect it using standard procedures.

  • Lyophilize the crude oligonucleotide to a dry pellet.

  • Resuspend the pellet in sterile, nuclease-free water to a concentration of approximately 1 OD/100 µL.

b. HPLC System and Column:

  • HPLC System: A binary gradient HPLC system with a UV detector.

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY PREMIER Oligonucleotide BEH C18, 130 Å, 1.7 µm, 2.1 x 50 mm).

c. Mobile Phases:

  • Mobile Phase A: An aqueous solution of an ion-pairing agent, such as 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP).[5] Filter through a 0.22 µm membrane.

  • Mobile Phase B: A mixture of Mobile Phase A and an organic solvent, typically acetonitrile or methanol (B129727) (e.g., 50:50 v/v).[5]

d. Chromatographic Conditions:

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 60-80 °C (elevated temperature helps to denature secondary structures).[5]

  • Detection Wavelength: 260 nm

  • Injection Volume: 5-10 µL

  • Gradient: A scouting gradient can be used initially, for example, from 10% to 50% Mobile Phase B over 20 minutes. The gradient should be optimized to achieve good separation between the full-length product and any n-1 peaks.

e. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • The main peak corresponds to the full-length oligonucleotide.

  • Peaks eluting slightly earlier than the main peak are often the n-1 deletion sequences.

  • Calculate the percentage purity by dividing the area of the full-length product peak by the total area of all peaks.

Protocol for Mass Spectrometry Analysis of Oligonucleotides

This protocol outlines the general procedure for confirming the molecular weight of the synthesized oligonucleotide and identifying n-1 impurities using ESI-MS.

a. Sample Preparation:

  • Prepare the crude oligonucleotide sample as described in the HPLC protocol.

  • Dilute the sample to a final concentration of 1-10 µM in a solution compatible with ESI-MS, such as 50:50 (v/v) acetonitrile:water with a low concentration of an ion-pairing agent if necessary.

b. Mass Spectrometer and Settings:

  • Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Ionization Mode: Negative ion mode.

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected charge states of the oligonucleotide.

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation temperature for the specific instrument and analyte.

c. Data Analysis:

  • The raw ESI-MS spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states.

  • Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum.

  • The major peak in the deconvoluted spectrum should correspond to the calculated molecular weight of the full-length oligonucleotide.

  • Look for peaks with a mass approximately 304-329 Da less than the main peak, which correspond to the n-1 deletion of A, C, G, or T, respectively.[6]

  • The relative intensity of the n-1 peaks can provide a semi-quantitative measure of capping inefficiency.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete capping in solid-phase oligonucleotide synthesis.

Troubleshooting_Incomplete_Capping start Incomplete Capping Detected (e.g., via HPLC, MS) check_reagents 1. Check Reagents start->check_reagents check_synthesis 2. Review Synthesis Protocol start->check_synthesis check_instrument 3. Inspect Synthesizer start->check_instrument fresh_reagents Use Fresh Cap A/B and Anhydrous Solvents check_reagents->fresh_reagents karl_fischer Perform Karl Fischer Titration on ACN check_reagents->karl_fischer optimize_protocol Increase Capping Time/Volume check_synthesis->optimize_protocol stronger_capping Use More Potent Capping Reagent (e.g., DMAP, UniCap) check_synthesis->stronger_capping cap_ox_cap Implement Cap/Ox/Cap Cycle check_synthesis->cap_ox_cap check_delivery Verify Reagent Delivery Volumes and Flow Rates check_instrument->check_delivery check_valves Check for Leaks or Blockages in Fluidics check_instrument->check_valves re_run Re-synthesize Oligonucleotide fresh_reagents->re_run karl_fischer->re_run optimize_protocol->re_run stronger_capping->re_run cap_ox_cap->re_run check_delivery->re_run check_valves->re_run analyze Analyze Purity (HPLC, MS) re_run->analyze success Problem Resolved analyze->success Purity Acceptable fail Issue Persists: Contact Technical Support analyze->fail Purity Unacceptable

Caption: Troubleshooting workflow for incomplete capping.

References

Inaccurate trityl monitor readings in methylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inaccurate trityl monitor readings during methylphosphonate (B1257008) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my trityl monitor readings consistently low during methylphosphonate synthesis compared to standard phosphodiester synthesis?

A1: Lower than expected trityl readings are a known phenomenon in methylphosphonate synthesis. This can be attributed to a combination of factors, including potentially lower coupling efficiencies and a different rate of trityl cation release during the deblocking step. The altered chemical environment of the methylphosphonate backbone can influence the kinetics of the detritylation reaction. While direct evidence is limited, it is hypothesized that the altered stereoelectronics of the methylphosphonate linkage may affect the stability of the intermediate carbocation, leading to a less efficient or slower release of the trityl cation.

Q2: Can the reagents used in methylphosphonate synthesis interfere with the spectrophotometric reading of the trityl cation?

A2: While there is no definitive literature detailing direct chemical interference, it is a plausible contributor to inaccurate readings. Byproducts formed during the synthesis and the specific reagents used for deprotection in methylphosphonate chemistry, such as ethylenediamine (B42938), may have some absorbance in the same region as the trityl cation (around 498 nm), potentially leading to artificially high or unstable baseline readings. It is crucial to ensure proper washing steps to minimize the presence of any interfering substances during the trityl monitoring.

Q3: What is the primary cause of suddenly dropping trityl readings during a synthesis run?

A3: A sudden drop in trityl readings is often indicative of a critical failure in the synthesis cycle. The most common cause is poor coupling efficiency in the preceding step. This can be due to issues such as:

  • Moisture contamination: Water in the acetonitrile (B52724) or phosphoramidite (B1245037) solutions will rapidly deactivate the phosphoramidites.

  • Reagent degradation: Phosphoramidites and activators can degrade over time, especially if not stored under strictly anhydrous conditions.

  • Inefficient activator delivery: A clog or malfunction in the activator delivery line will prevent the necessary activation of the phosphoramidite.

  • Synthesizer malfunction: Issues with valve blocks, pumps, or seals can lead to incorrect reagent delivery.

Q4: How does the base-lability of the methylphosphonate backbone affect trityl monitoring?

A4: The base-sensitive nature of the methylphosphonate linkage necessitates the use of milder deprotection conditions, typically involving ethylenediamine rather than ammonium (B1175870) hydroxide. While this primarily impacts the final deprotection of the oligonucleotide, harsh conditions at any stage could potentially lead to backbone cleavage. This would result in truncated sequences and a loss of trityl-bearing strands, consequently leading to lower trityl readings in subsequent cycles.

Troubleshooting Guides

Issue 1: Consistently Low or Understated Trityl Readings

This guide addresses situations where the trityl monitor consistently reports lower coupling efficiencies for methylphosphonate synthesis compared to standard chemistries.

Troubleshooting Workflow:

G start Start: Consistently Low Trityl Readings check_coupling Verify Coupling Efficiency Independently start->check_coupling hplc Analyze Crude Product by HPLC for n-1 Species check_coupling->hplc If coupling appears low adjust_monitoring Consider Adjusting Trityl Monitor Baseline/Parameters check_coupling->adjust_monitoring If coupling is confirmed to be high check_reagents Evaluate Reagent Quality and Handling hplc->check_reagents If n-1 is high anhydrous Ensure Strict Anhydrous Conditions check_reagents->anhydrous activator Check Activator and Phosphoramidite Concentrations anhydrous->activator instrument_cal Calibrate Synthesizer Fluidics activator->instrument_cal end End: Improved Reading Accuracy instrument_cal->end adjust_monitoring->end

Caption: Troubleshooting workflow for consistently low trityl readings.

Experimental Protocols:

  • Protocol 1: HPLC Analysis of Crude Oligonucleotide

    • After synthesis, cleave a small aliquot of the crude oligonucleotide from the solid support using the appropriate deprotection method for methylphosphonates (e.g., ethylenediamine treatment).

    • Prepare the sample for reverse-phase HPLC analysis.

    • Use a suitable C18 column and a gradient of acetonitrile in triethylammonium (B8662869) acetate (B1210297) buffer.

    • Analyze the chromatogram for the presence of the full-length product (n) and shortmer species, particularly the n-1 peak. A significant n-1 peak confirms poor coupling efficiency.

Issue 2: Sudden Drop in Trityl Readings

This guide provides steps to diagnose a sudden and significant decrease in trityl readings during a synthesis run.

Troubleshooting Workflow:

G start Start: Sudden Drop in Trityl Readings pause_synthesis Immediately Pause Synthesis start->pause_synthesis check_reagent_levels Check Reagent Bottle Levels (Amidite, Activator, Acetonitrile) pause_synthesis->check_reagent_levels inspect_lines Inspect Fluidic Lines for Leaks or Blockages check_reagent_levels->inspect_lines If levels are OK check_pressure Verify Gas Pressure to Reagent Bottles inspect_lines->check_pressure If no visible issues test_valves Perform Valve Test/Diagnostic check_pressure->test_valves If pressure is normal replace_reagents Replace Suspect Reagents test_valves->replace_reagents If valves are functional resume_synthesis Resume Synthesis and Monitor replace_reagents->resume_synthesis end End: Synthesis Resumed or Issue Identified resume_synthesis->end

Caption: Troubleshooting workflow for a sudden drop in trityl readings.

Experimental Protocols:

  • Protocol 2: Synthesizer Valve and Flow Test

    • Follow the manufacturer's instructions to enter the synthesizer's diagnostic or manual operation mode.

    • Individually actuate each valve in the fluidic path for the phosphoramidites and activator.

    • Visually confirm the delivery of a small amount of solvent through each line to the synthesis column.

    • If no flow is observed, investigate the corresponding line for blockages or crimps. If the valve does not actuate (no clicking sound), it may indicate an electrical or mechanical failure.

Data Presentation

Table 1: Potential Causes of Inaccurate Trityl Readings and Corresponding Solutions

SymptomPotential CauseRecommended Action
Consistently Low Readings Inherently different detritylation kinetics for methylphosphonates.Establish a new baseline for acceptable coupling efficiency based on empirical data for methylphosphonate synthesis.
Low coupling efficiency.Verify reagent quality, ensure anhydrous conditions, and check activator concentration. Perform HPLC analysis of crude product.
Spectrophotometer baseline drift.Run a blank cycle with only deblocking solution to check for baseline stability.
Sudden Drop in Readings Reagent depletion (phosphoramidite or activator).Pause synthesis and check reagent bottle levels.
Fluid line blockage or leak.Visually inspect all fluidic lines and connections for leaks or obstructions.
Synthesizer valve malfunction.Perform a valve test using the synthesizer's diagnostic software.
No Trityl Signal Complete failure of reagent delivery.Check main solvent lines and gas pressure.
Trityl monitor malfunction (e.g., burnt-out lamp).Consult the instrument manual for troubleshooting the trityl monitor hardware.
Incorrect synthesis protocol loaded.Verify that the correct protocol for trityl-on synthesis is being used.

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Specific procedures may vary depending on the oligonucleotide synthesizer and reagents used. Always refer to the manufacturer's documentation for detailed instructions and safety information.

Technical Support Center: Purifying DMT-on Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of 5'-dimethoxytrityl (DMT)-on methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is purification of methylphosphonate oligonucleotides challenging?

A1: The primary challenges stem from the unique chemical nature of the methylphosphonate backbone. This backbone is susceptible to degradation under standard deprotection conditions, such as prolonged exposure to ammonium (B1175870) hydroxide. Consequently, milder deprotection reagents like ethylenediamine (B42938) (EDA) are often used. However, EDA can introduce side reactions, such as the transamination of N4-benzoyl-protected cytidine, leading to impurities that can be difficult to separate from the target oligonucleotide.[1][2]

Q2: What is the DMT-on purification strategy and why is it recommended for methylphosphonate oligonucleotides?

A2: The DMT-on strategy involves purifying the crude oligonucleotide with the hydrophobic 5'-DMT protecting group still attached. This significantly increases the hydrophobicity of the full-length oligonucleotide compared to failure sequences (truncated oligonucleotides that are capped during synthesis and lack the 5'-DMT group).[3] This difference in hydrophobicity allows for effective separation using reversed-phase chromatography (HPLC or cartridge purification), where the DMT-on product is retained more strongly.[3][4]

Q3: What are the most common impurities encountered during the purification of methylphosphonate oligonucleotides?

A3: Common impurities include:

  • Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling during synthesis.

  • Deprotection-related impurities: Side products formed during the removal of protecting groups, such as transaminated cytidines when using ethylenediamine.[1][2]

  • Incompletely deprotected oligonucleotides: Oligonucleotides that still retain some of their base or phosphate (B84403) protecting groups.

  • Depurination products: Loss of purine (B94841) bases (A or G) can occur if the oligonucleotide is exposed to acidic conditions for a prolonged period, for example, during the on-cartridge detritylation step.[5]

Q4: Should I use HPLC or cartridge purification for my DMT-on methylphosphonate oligonucleotide?

A4: The choice depends on the required purity, scale, and length of the oligonucleotide.

  • Reversed-Phase HPLC (RP-HPLC) offers higher resolution and is suitable for obtaining high-purity oligonucleotides for demanding applications. It is also the method of choice for larger-scale purifications.[6]

  • Cartridge purification is a faster and more cost-effective method for smaller-scale purifications and is generally effective for routine applications.[7] However, its resolution may be lower than HPLC, and it may be less effective for very long oligonucleotides or for separating impurities that are structurally very similar to the full-length product.

Troubleshooting Guides

HPLC Purification
Problem Potential Cause(s) Troubleshooting Action(s)
Low Purity/Poor Resolution 1. Suboptimal gradient conditions.2. Presence of secondary structures.3. Co-elution of impurities (e.g., n-1mer, deprotection byproducts).4. Column overload.1. Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting species.2. Increase the column temperature (e.g., 60°C) to disrupt secondary structures.[3]3. If deprotection byproducts are suspected, ensure the deprotection protocol is optimized. For n-1mer co-elution with DMT-on product, a higher resolution column or different ion-pairing agent may be needed.4. Reduce the sample load on the column.
Peak Splitting or Broadening 1. Column degradation (void at the inlet, blocked frit).2. Sample solvent mismatch with the mobile phase.3. Presence of secondary structures.4. On-column degradation (e.g., depurination).5. High sample concentration.1. Back-flush the column or replace the frit. If the problem persists, replace the column.[8]2. Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.[8]3. Increase the column temperature.[3]4. Ensure the mobile phase pH is not too acidic, especially if the oligonucleotide is held on the column for an extended period.5. Dilute the sample before injection.[8]
Low Yield/Recovery 1. Incomplete elution from the column.2. Adsorption of the oligonucleotide to the HPLC system.3. Precipitation of the oligonucleotide in the mobile phase.1. Increase the final percentage of the organic solvent in the gradient or add a stronger solvent to the mobile phase.2. Use a bio-inert HPLC system and column if available.3. Ensure the oligonucleotide is soluble in the mobile phase throughout the gradient.
Cartridge Purification
Problem Potential Cause(s) Troubleshooting Action(s)
Low Purity 1. Inefficient removal of failure sequences.2. Co-elution of DMT-on n-1 sequences.3. Incomplete detritylation on the cartridge.1. Optimize the wash steps. A wash with a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in a high salt buffer) can help remove capped failure sequences.[7]2. For longer oligonucleotides where DMT-on n-1 impurities are more prevalent, HPLC purification may be necessary for higher purity.3. Ensure fresh detritylation solution is used and allow for sufficient contact time with the cartridge.
Low Yield 1. Premature elution of the DMT-on product during loading or washing.2. Incomplete elution of the final product.3. Irreversible binding to the cartridge.1. Ensure the loading buffer has a sufficiently high salt concentration to promote binding.[7]2. Perform a second elution step to recover any remaining product.[7]3. Avoid letting the cartridge run dry during the purification process.
No Product Eluted 1. DMT group was not present on the oligonucleotide (DMT-off synthesis).2. Incorrect elution buffer.1. Verify that the synthesis was performed with the "DMT-on" setting.2. Ensure the correct elution buffer is used as per the manufacturer's protocol.

Quantitative Data Summary

The following table summarizes representative data on the purity and yield of oligonucleotides, including those with modified backbones, purified using different methods. Note that specific results for methylphosphonate oligonucleotides can vary based on sequence, length, and the specific protocol used.

Purification Method Oligonucleotide Type Purity Achieved Yield/Recovery Reference
Novel One-Pot Deprotection + ChromatographyMethylphosphonateNot specifiedUp to 250% higher yield compared to a two-step method[1][2]
Cartridge PurificationPhosphorothioate (16-mer)81% (by HPLC)Not specified[9]
Hydrophobic Interaction Chromatography (HIC)DNA (20-mer)>99%97%[10]
RP-HPLCGeneral Oligonucleotides>85%50-70%[11][12]
Cartridge PurificationGeneral Oligonucleotides65-80%Often >80%[11]

Experimental Protocols

Detailed Methodology: Reversed-Phase HPLC Purification of DMT-on Methylphosphonate Oligonucleotides

1. Materials:

  • Crude DMT-on methylphosphonate oligonucleotide, deprotected and lyophilized.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Detritylation Solution: 80% Acetic acid in water.

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size).

2. HPLC System Preparation:

  • Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Set the column oven temperature to 55-60°C to minimize potential secondary structures in the oligonucleotide.[3]

  • Set the UV detector to monitor at 260 nm.

3. Sample Preparation:

  • Dissolve the crude oligonucleotide pellet in Mobile Phase A or a mixture of Mobile Phase A and B that is weaker than the initial gradient conditions.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Run:

  • Inject the prepared sample onto the equilibrated column.

  • Run a linear gradient of increasing Mobile Phase B. A typical gradient for a 20-mer oligonucleotide might be:

    • 5-25% B over 30 minutes.

    • The optimal gradient will depend on the length and sequence of the oligonucleotide and may require optimization.

  • The DMT-on methylphosphonate oligonucleotide, being more hydrophobic, will elute later than the DMT-off failure sequences.

5. Fraction Collection and Post-Purification Processing:

  • Collect the peak corresponding to the DMT-on product.

  • Lyophilize the collected fraction to remove the mobile phase.

  • To remove the DMT group, dissolve the lyophilized product in the detritylation solution and incubate for 15-30 minutes at room temperature.

  • Quench the reaction by adding a buffer (e.g., TEAA) and then desalt the final product using a suitable method like gel filtration or ethanol (B145695) precipitation.

Detailed Methodology: Cartridge Purification of DMT-on Methylphosphonate Oligonucleotides

1. Materials:

  • Crude deprotected DMT-on methylphosphonate oligonucleotide solution.

  • Reversed-phase purification cartridge.

  • Conditioning Solution: Acetonitrile.

  • Equilibration Buffer: 2 M TEAA.

  • Loading Buffer: High salt solution (e.g., 1 M NaCl).

  • Wash Buffer: 10% Acetonitrile in 1 M NaCl.[7]

  • Detritylation Solution: 2-3% Trifluoroacetic acid (TFA) in water.

  • Final Elution Buffer: 20-50% Acetonitrile in water.

2. Cartridge Preparation:

  • Condition the cartridge by passing acetonitrile through it.[7]

  • Equilibrate the cartridge with 2 M TEAA.[7]

3. Sample Preparation and Loading:

  • Dilute the crude oligonucleotide solution with an equal volume of high salt loading buffer.[13]

  • Load the prepared sample onto the cartridge.

4. Washing:

  • Wash the cartridge with the wash buffer to remove unbound failure sequences and other hydrophilic impurities.[7]

  • Wash the cartridge with water to remove the salt.

5. Detritylation:

  • Pass the detritylation solution through the cartridge to cleave the DMT group. The cleaved DMT cation will appear as an orange-colored band.

  • Wash the cartridge with water to remove the acid and the cleaved DMT group.

6. Elution:

  • Elute the purified, detritylated methylphosphonate oligonucleotide with the final elution buffer.[7]

  • Collect the eluate and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Deprotection cluster_purification Purification cluster_hplc_steps HPLC Workflow cluster_cartridge_steps Cartridge Workflow synthesis Solid-Phase Synthesis (DMT-on) deprotection Cleavage & Deprotection (e.g., NH3/EDA) synthesis->deprotection crude_product Crude DMT-on Methylphosphonate Oligo deprotection->crude_product hplc RP-HPLC crude_product->hplc High Purity/ Large Scale cartridge Cartridge Purification crude_product->cartridge Rapid/ Small Scale hplc_load Load on C18 Column hplc->hplc_load cart_load Load on Cartridge cartridge->cart_load hplc_gradient Gradient Elution (ACN/TEAA) hplc_load->hplc_gradient hplc_collect Collect DMT-on Peak hplc_gradient->hplc_collect hplc_detritylate Post-Purification Detritylation hplc_collect->hplc_detritylate final_product Purified DMT-off Methylphosphonate Oligo hplc_detritylate->final_product cart_wash Wash Failure Sequences cart_load->cart_wash cart_detritylate On-Cartridge Detritylation cart_wash->cart_detritylate cart_elute Elute Final Product cart_detritylate->cart_elute cart_elute->final_product

Caption: Experimental workflow for the purification of DMT-on methylphosphonate oligonucleotides.

troubleshooting_logic start Low Purity in Final Product check_method Purification Method? start->check_method hplc HPLC check_method->hplc HPLC cartridge Cartridge check_method->cartridge Cartridge hplc_issue HPLC Issue? hplc->hplc_issue cartridge_issue Cartridge Issue? cartridge->cartridge_issue hplc_resolution Poor Resolution/ Broad Peaks hplc_issue->hplc_resolution Yes hplc_impurities Extra Peaks hplc_issue->hplc_impurities No hplc_res_action Optimize Gradient Increase Temperature Check Column Health hplc_resolution->hplc_res_action hplc_imp_action Review Deprotection Protocol Check for n-1 Co-elution hplc_impurities->hplc_imp_action end Improved Purity hplc_res_action->end hplc_imp_action->end cartridge_wash Inefficient Wash? cartridge_issue->cartridge_wash Yes cartridge_detritylation Incomplete Detritylation? cartridge_issue->cartridge_detritylation No cartridge_wash_action Optimize Wash Buffer (add low % ACN) cartridge_wash->cartridge_wash_action cartridge_detritylation_action Use Fresh Detritylation Solution Increase Contact Time cartridge_detritylation->cartridge_detritylation_action cartridge_wash_action->end cartridge_detritylation_action->end

Caption: Troubleshooting logic for low purity in methylphosphonate oligonucleotide purification.

References

Technical Support Center: Optimizing Large-Scale Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for large-scale methylphosphonate (B1257008) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, deprotection, and purification of methylphosphonate oligonucleotides.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is a primary cause of reduced yield and increased impurities. The goal is to achieve a coupling efficiency of >98% for each step.

Possible Causes and Solutions:

Cause Troubleshooting Steps Expected Outcome
Moisture Contamination 1. Ensure all reagents, especially acetonitrile (B52724) and phosphoramidites, are anhydrous. 2. Use fresh, high-quality reagents.[1] 3. Dry the synthesizer lines before starting the synthesis.Consistent and high trityl signal during synthesis, indicating efficient coupling.
Inefficient Activator 1. Verify the freshness and concentration of the activator solution (e.g., Tetrazole, ETT, DCI). 2. Consider using a more reactive activator like DCI, which can increase the coupling rate.[2][3]Faster and more complete coupling reactions, leading to higher stepwise yield.
Degraded Phosphoramidites 1. Store phosphoramidites under anhydrous conditions and at the recommended temperature. 2. Avoid repeated freeze-thaw cycles. 3. Use freshly prepared phosphoramidite (B1245037) solutions for each synthesis.[1]Improved coupling efficiency and reduced formation of n-1 shortmers.
Suboptimal Coupling Time 1. Optimize the coupling time for methylphosphonamidites, which may require longer times than standard phosphoramidites. 2. For sterically hindered monomers, a double coupling step may be necessary.Increased incorporation of the desired nucleotide at each step.

Logical Workflow for Troubleshooting Low Coupling Efficiency:

Low_Coupling_Efficiency start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality (Anhydrous, Fresh) start->check_reagents check_activator Check Activator (Fresh, Correct Concentration) check_reagents->check_activator Reagents OK end_bad Further Investigation Required check_reagents->end_bad Reagents Degraded optimize_coupling Optimize Coupling Time check_activator->optimize_coupling Activator OK check_activator->end_bad Activator Issue double_couple Implement Double Coupling optimize_coupling->double_couple Still Low end_good Coupling Efficiency Restored optimize_coupling->end_good Improved double_couple->end_good Improved double_couple->end_bad No Improvement

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Degradation of Methylphosphonate Backbone during Deprotection

The methylphosphonate linkage is sensitive to basic conditions, which can lead to backbone cleavage and reduced yield.

Possible Causes and Solutions:

Cause Troubleshooting Steps Expected Outcome
Harsh Deprotection Conditions 1. Avoid using concentrated ammonium (B1175870) hydroxide (B78521) for deprotection.[1] 2. Utilize a milder, one-pot deprotection method with a short treatment of dilute ammonium hydroxide followed by ethylenediamine (B42938) (EDA).Minimized backbone degradation and significantly improved yield of the full-length product.
Base-Labile Protecting Groups 1. Use acyl-protected dC (e.g., Ac-dC) instead of benzoyl-protected dC (Bz-dC) to prevent transamination side reactions with EDA.[1]Cleaner deprotection with fewer side products, leading to higher purity.
Incomplete Deprotection 1. Ensure sufficient reaction time and temperature for the chosen deprotection protocol. 2. Optimize the composition of the deprotection solution.Complete removal of all protecting groups without degrading the oligonucleotide.
Issue 3: Low Yield After Purification

Significant loss of product during purification is a common challenge in large-scale synthesis.

Possible Causes and Solutions:

Cause Troubleshooting Steps Expected Outcome
Suboptimal Purification Method 1. Select the purification method based on the oligonucleotide length and purity requirements. 2. For large-scale purification, RP-HPLC is often preferred due to its capacity.[4] 3. For very high purity of long oligos, PAGE may be necessary, but expect lower yields.[2]Higher recovery of the target oligonucleotide with the desired purity.
Poor Resolution in HPLC 1. Optimize the HPLC gradient, flow rate, and column temperature. 2. Use a column with the appropriate particle size and pore size for the oligonucleotide. 3. For oligos with significant secondary structure, consider IE-HPLC or running RP-HPLC at an elevated temperature.[5]Improved separation of the full-length product from failure sequences.
Product Precipitation 1. Ensure the oligonucleotide remains soluble in the purification buffers. 2. For methylphosphonate oligos, which can have lower solubility, the addition of organic co-solvents may be necessary.[6]Minimized product loss due to precipitation during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for large-scale methylphosphonate oligo synthesis?

A: The overall yield can vary significantly depending on the length of the oligonucleotide, the coupling efficiency, and the purification method. A well-optimized process with high coupling efficiency (>99%) and efficient purification can yield 20-40% of the theoretical maximum.

Q2: Which activator is best for methylphosphonate synthesis: Tetrazole, ETT, or DCI?

A: While Tetrazole is a standard activator, more acidic activators like 5-Ethylthio-1H-tetrazole (ETT) can offer faster coupling.[3] However, 4,5-Dicyanoimidazole (DCI) is often preferred for large-scale synthesis as it is less acidic than tetrazole, reducing the risk of detritylation of the phosphoramidite monomer, and it is more soluble in acetonitrile, allowing for higher effective concentrations.[2][3]

Comparative Data on Activators for Phosphoramidite Coupling:

ActivatorpKaKey AdvantagesConsiderations
1H-Tetrazole4.8Standard, widely used.[3]Limited solubility in acetonitrile. Can cause some detritylation of the monomer.[3]
5-Ethylthio-1H-tetrazole (ETT)4.3More acidic, leading to faster coupling.[7]Increased acidity can enhance side reactions if not optimized.
4,5-Dicyanoimidazole (DCI)5.2Less acidic, minimizing monomer detritylation.[2][3] Highly soluble in acetonitrile.[2] Doubles the coupling rate relative to tetrazole.[3]May require optimization of coupling times.

Q3: What are the expected yields and purity from different large-scale purification methods for methylphosphonate oligos?

A: The choice of purification method is a trade-off between yield and purity.

Comparison of Large-Scale Purification Methods:

Purification MethodTypical PurityTypical YieldBest Suited For
Reversed-Phase HPLC (RP-HPLC) >85%[8]50-70%[9]Large-scale synthesis, oligos <50 bases, and modified oligos.[2][4]
Ion-Exchange HPLC (IE-HPLC) >85%[8]VariableOligos with significant secondary structure and longer oligos (40-80 bases).[8]
Polyacrylamide Gel Electrophoresis (PAGE) >95%[2]20-50%[9]Very high purity applications and oligos >40 bases.[9]

Q4: How can I prevent side reactions during the synthesis of methylphosphonate oligos?

A: The most common side reaction is the formation of n-1 and other truncated sequences due to incomplete coupling. Ensuring high coupling efficiency through the use of fresh, anhydrous reagents and an effective activator is crucial. During deprotection, using Ac-dC instead of Bz-dC can prevent transamination when using EDA.[1]

Q5: What is the recommended storage for methylphosphonamidite monomers?

A: Methylphosphonamidite monomers are sensitive to moisture and oxidation. They should be stored under an inert atmosphere (argon or nitrogen) at -20°C. Once dissolved in anhydrous acetonitrile, the solution should be used promptly.

Experimental Protocols

Protocol 1: Large-Scale Solid-Phase Methylphosphonate Oligonucleotide Synthesis

This protocol outlines a single cycle of solid-phase synthesis on an automated synthesizer.

Workflow for a Single Synthesis Cycle:

Synthesis_Cycle start Start Cycle deblocking 1. Deblocking (Remove 5'-DMT group) start->deblocking activation_coupling 2. Activation & Coupling (Methylphosphonamidite + Activator) deblocking->activation_coupling capping 3. Capping (Acetylate unreacted 5'-OH groups) activation_coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Begin Next Cycle oxidation->next_cycle

Caption: Automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.

Detailed Steps:

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Monitoring: The orange color of the cleaved DMT cation can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.

  • Activation and Coupling:

    • Reagents: Methylphosphonamidite monomer, Activator (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Procedure: The methylphosphonamidite is co-delivered with the activator to the synthesis column. The activated monomer then couples to the free 5'-hydroxyl group of the support-bound oligonucleotide. A typical coupling time is 5-10 minutes.[10]

  • Capping:

    • Reagents: Capping Reagent A (Acetic Anhydride/Lutidine/THF) and Capping Reagent B (N-Methylimidazole/THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water. A low-water oxidizer (0.25% water) is recommended to minimize hydrolysis of the methylphosphonite intermediate.[11]

    • Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

  • Washing:

    • Reagent: Anhydrous acetonitrile.

    • Procedure: The column is washed thoroughly with acetonitrile between each step to remove excess reagents and byproducts.

Protocol 2: One-Pot Deprotection and Cleavage of Methylphosphonate Oligonucleotides

This protocol is a milder and higher-yielding alternative to traditional deprotection methods.

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add a solution of ammonium hydroxide/ethanol/acetonitrile (10:45:45 v/v/v) to the support and let it stand at room temperature for 30 minutes.

  • Add an equal volume of ethylenediamine (EDA) to the vial, reseal, and let it stand at room temperature for 6 hours.

  • Filter the solution to remove the solid support.

  • Dilute the solution with water and neutralize with an appropriate acid (e.g., acetic acid).

  • The crude oligonucleotide solution is now ready for purification.

Protocol 3: Preparative Reversed-Phase HPLC Purification

This protocol is suitable for the large-scale purification of methylphosphonate oligonucleotides.

Instrumentation and Columns:

  • A preparative HPLC system with a suitable detector (UV at 260 nm).

  • A reversed-phase column (e.g., C8 or C18) with appropriate dimensions for the scale of synthesis.

Reagents:

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) or Triethylammonium Bicarbonate (TEAB) in water, pH 7.5.

  • Buffer B: 0.1 M TEAA or TEAB in 50% acetonitrile/water.[6]

Procedure:

  • Dissolve the crude, deprotected oligonucleotide in Buffer A.

  • Inject the sample onto the equilibrated HPLC column.

  • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is 0-50% Buffer B over 20-30 minutes.

  • Monitor the elution profile at 260 nm and collect the fractions corresponding to the main peak (the full-length product).

  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

References

Validation & Comparative

A Comparative Guide: 5'-DMTr-T-Methyl Phosphonamidite vs. 5'-DMTr-T-Cyanoethyl Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic oligonucleotides, the choice of phosphoramidite (B1245037) chemistry is a critical determinant of the final product's properties and potential applications. This guide provides an objective comparison between 5'-DMTr-T-Methyl phosphonamidite, which yields a modified methylphosphonate (B1257008) backbone, and the standard 5'-DMTr-T-cyanoethyl phosphoramidite, which results in the natural phosphodiester linkage. This comparison is supported by a summary of performance data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the appropriate building block for their specific needs.

Introduction to the Chemistries

5'-DMTr-T-Cyanoethyl Phosphoramidite is the most widely used building block in solid-phase oligonucleotide synthesis.[1] It leads to the formation of a natural phosphodiester backbone, which is characteristic of native DNA and RNA. This backbone is negatively charged and susceptible to degradation by cellular nucleases.

This compound is a modified phosphoramidite used to introduce a methylphosphonate internucleotide linkage.[2] This modification replaces one of the non-bridging oxygen atoms in the phosphate (B84403) group with a methyl group, resulting in a backbone that is uncharged and resistant to nuclease degradation.[3][4] This resistance to enzymatic breakdown makes methylphosphonate oligonucleotides valuable tools in antisense and other therapeutic applications.[2]

Performance Comparison

The selection between methyl phosphonamidite and cyanoethyl phosphoramidite hinges on the desired characteristics of the final oligonucleotide. While cyanoethyl phosphoramidites produce oligonucleotides that mimic natural nucleic acids, methyl phosphonamidites offer enhanced stability in biological environments.

Quantitative Data Summary

While direct side-by-side quantitative comparisons are limited in published literature, the following table summarizes the key performance characteristics based on available data.

FeatureThis compound5'-DMTr-T-Cyanoethyl Phosphoramidite
Backbone Linkage Methylphosphonate (neutral)Phosphodiester (negatively charged)
Nuclease Resistance High[3][4]Low[5]
Coupling Efficiency Generally high, though may be understated by trityl monitoring[3]Consistently high (>98%)[6]
Duplex Stability (with complementary strand) Generally lower than phosphodiester duplexes[7]High (forms standard Watson-Crick duplexes)
Potential Side Reactions Thymidine methylation leading to lower cloning efficiency[8]Formation of cyanoethyl adducts on bases under strong basic conditions[8]
Deprotection Conditions Mild, base-labile conditions required to prevent backbone cleavage[3]Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521)

Experimental Protocols

I. Standard Oligonucleotide Synthesis Cycle (Applicable to both phosphoramidites with modifications for Methyl Phosphonamidite)

This protocol outlines the standard automated solid-phase synthesis cycle.

  • Detritylation: The 5'-DMTr protecting group of the support-bound nucleoside is removed using an acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.

  • Coupling: The phosphoramidite monomer (either methyl phosphonamidite or cyanoethyl phosphoramidite) is activated by a weak acid (e.g., 5-ethylthiotetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

    • Note for Methyl Phosphonamidite: A longer coupling time of approximately 5 minutes is recommended for optimal efficiency.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable pentavalent species.

    • For Cyanoethyl Phosphoramidite , this step forms a phosphate triester using an iodine solution in the presence of water and pyridine.[1]

    • For Methyl Phosphonamidite , this step forms the methylphosphonate linkage, also using an iodine solution.

Oligonucleotide Synthesis Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Start Start Detritylation Detritylation Start->Detritylation Remove 5'-DMTr Coupling Coupling Detritylation->Coupling Expose 5'-OH Capping Capping Coupling->Capping Add activated phosphoramidite Oxidation Oxidation Capping->Oxidation Block unreacted 5'-OH Repeat Repeat Oxidation->Repeat Stabilize linkage Repeat->Detritylation Next cycle End End Repeat->End Final cycle

Figure 1. Automated solid-phase oligonucleotide synthesis cycle.
II. Deprotection Protocol for Oligonucleotides Synthesized with 5'-DMTr-T-Cyanoethyl Phosphoramidite

This protocol involves a single-step cleavage and deprotection.

  • Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonium hydroxide at 55°C for 8-16 hours. This cleaves the oligonucleotide from the support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the protecting groups from the nucleobases.

  • Work-up: The supernatant containing the deprotected oligonucleotide is collected, and the ammonia (B1221849) is removed by evaporation. The resulting oligonucleotide can then be desalted or purified by chromatography.

III. Deprotection Protocol for Oligonucleotides Synthesized with this compound

A specific two-step, one-pot procedure is required to avoid degradation of the base-labile methylphosphonate backbone.[3][10]

  • Initial Cleavage: The support-bound oligonucleotide is treated with a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) for 30 minutes at room temperature.[3]

  • Backbone and Base Deprotection: Ethylenediamine is added directly to the vial, and the mixture is kept at room temperature for 6 hours.[3][10] This step removes the protecting groups from the nucleobases without significantly cleaving the methylphosphonate linkages.

  • Neutralization and Work-up: The reaction is quenched by dilution and neutralized. The crude oligonucleotide is then desalted or purified.

Deprotection_Workflows cluster_cyanoethyl Cyanoethyl Phosphoramidite Deprotection cluster_methyl Methyl Phosphonamidite Deprotection CE_Start Oligo on Solid Support CE_Deprotect Conc. aq. NH4OH 55°C, 8-16h CE_Start->CE_Deprotect Cleavage & Deprotection CE_End Deprotected Oligo CE_Deprotect->CE_End MP_Start Oligo on Solid Support MP_Cleavage Acetonitrile/Ethanol/NH4OH RT, 30 min MP_Start->MP_Cleavage Initial Cleavage MP_Deprotect Ethylenediamine RT, 6h MP_Cleavage->MP_Deprotect Base Deprotection MP_End Deprotected Oligo MP_Deprotect->MP_End

Figure 2. Comparison of deprotection workflows.

Key Differences and Applications

The fundamental differences between the oligonucleotides produced using these two phosphoramidites dictate their primary applications.

Logical_Relationships Methyl_Phosphonamidite 5'-DMTr-T-Methyl Phosphonamidite Methylphosphonate_Linkage Methylphosphonate Backbone (Neutral, Nuclease Resistant) Methyl_Phosphonamidite->Methylphosphonate_Linkage yields Cyanoethyl_Phosphoramidite 5'-DMTr-T-Cyanoethyl Phosphoramidite Phosphodiester_Linkage Phosphodiester Backbone (Charged, Nuclease Sensitive) Cyanoethyl_Phosphoramidite->Phosphodiester_Linkage yields Antisense_Therapeutics Antisense Oligonucleotides Methylphosphonate_Linkage->Antisense_Therapeutics enables Drug_Delivery Drug Delivery Research Methylphosphonate_Linkage->Drug_Delivery enables PCR_Primers PCR Primers & Probes Phosphodiester_Linkage->PCR_Primers enables Gene_Synthesis Gene Synthesis Phosphodiester_Linkage->Gene_Synthesis enables

Figure 3. Logical relationships and primary applications.

Oligonucleotides from Cyanoethyl Phosphoramidites are ideal for applications requiring biologically active, natural DNA or RNA sequences, such as:

  • PCR primers and probes

  • DNA sequencing

  • Gene synthesis

  • Structural biology studies of nucleic acids

Oligonucleotides from Methyl Phosphonamidites are suited for applications where resistance to nuclease degradation is paramount, including:

  • Antisense therapeutics: The neutral backbone can enhance cellular uptake, and nuclease resistance prolongs the half-life of the drug.[4]

  • Drug delivery research: Used as stable carriers for other molecules.

  • Diagnostic probes: For use in environments with high nuclease activity.

Conclusion

The choice between this compound and 5'-DMTr-T-cyanoethyl phosphoramidite is a strategic one, guided by the intended application of the synthetic oligonucleotide. Cyanoethyl phosphoramidites remain the standard for producing natural nucleic acid sequences for a wide range of molecular biology techniques. In contrast, methyl phosphonamidites provide a crucial tool for the development of nuclease-resistant oligonucleotides, which are essential for in vivo therapeutic and diagnostic applications. Researchers should carefully consider the trade-offs in terms of duplex stability and potential side reactions when opting for the methylphosphonate modification. This guide provides the foundational information to make an informed decision based on experimental needs.

References

Nuclease Resistance of Oligonucleotides: A Comparative Analysis of Methylphosphonate and Phosphorothioate Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of oligonucleotides against nuclease degradation is a critical parameter influencing their therapeutic efficacy. This guide provides an objective comparison of the nuclease resistance conferred by two of the most widely studied backbone modifications: methylphosphonate (B1257008) and phosphorothioate (B77711) linkages.

This document summarizes quantitative data from in vivo and in vitro studies, presents detailed experimental protocols for assessing nuclease resistance, and offers a visual representation of the experimental workflow.

Introduction to Oligonucleotide Modifications

Unmodified phosphodiester (PO) oligonucleotides are rapidly degraded by nucleases in biological systems, with a plasma half-life of only about 5 minutes, severely limiting their therapeutic potential[1]. To overcome this, various chemical modifications have been developed.

Methylphosphonate (MP) oligonucleotides feature a non-ionic backbone where one of the non-bridging oxygen atoms in the phosphodiester linkage is replaced by a methyl group. This modification renders them highly resistant to nuclease degradation[2].

Phosphorothioate (PS) oligonucleotides involve the substitution of a non-bridging oxygen with a sulfur atom, creating a chiral center at the phosphorus atom. This modification also significantly enhances nuclease resistance and is the most common modification used in antisense therapeutics[3][4].

Data Presentation: Quantitative Comparison of Nuclease Resistance

The following tables summarize key quantitative data on the stability of methylphosphonate and phosphorothioate oligonucleotides from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, oligonucleotide sequences, and animal models.

Table 1: In Vivo Pharmacokinetic Parameters

ModificationAnimal ModelElimination Half-Life (t½β)Distribution Half-Life (t½α)Notes
Methylphosphonate (MP) Nude Mice24-35 minutes[5][6]≤ 1 minute[5][6]Biphasic elimination observed.
Mice>70% excreted in urine within 2 hours[2]-Suggests rapid clearance.
Phosphorothioate (PS) Nude Mice24-35 minutes[5][6]≤ 1 minute[5][6]Biphasic elimination observed.
Rats52.02 hours[7]0.34 hours[7]Demonstrates significant inter-species variation.

The conflicting in vivo half-life data for phosphorothioates may be attributed to differences in the animal models (mice vs. rats), the specific oligonucleotide sequences, and any additional modifications present in the studied constructs.

Table 2: In Vitro and Intracellular Stability

ModificationAssay ConditionTime Point% Degradation / Half-LifeReference
Methylphosphonate (MP) 10% Fetal Bovine Serum168 hoursIntact[8]
Intracellular (Mouse Spleen Cells)4 hoursNo detectable degradation[9]
DNase I Digestion->600x more resistant than phosphodiester[10]
Phosphorothioate (PS) 10% Fetal Bovine Serum168 hours~58% degradation[8]
Intracellular (Mouse Spleen Cells)4 hoursNo detectable degradation[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of oligonucleotide nuclease resistance. Below are protocols for common in vitro stability assays.

Protocol 1: Stability in Fetal Bovine Serum (FBS)

This assay assesses the stability of oligonucleotides in a complex biological medium containing a variety of nucleases.

  • Preparation of Oligonucleotides: Dissolve the methylphosphonate, phosphorothioate, and an unmodified phosphodiester control oligonucleotide in nuclease-free water to a stock concentration of 20 µM.

  • Assay Setup:

    • In separate microcentrifuge tubes, combine 10 µL of 20 µM oligonucleotide with 90 µL of 10% Fetal Bovine Serum (in a suitable buffer like PBS).

    • Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), take an aliquot from each reaction and immediately quench the enzymatic activity by adding an equal volume of a loading buffer containing a denaturant (e.g., formamide) and heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) on a 15-20% gel.

    • Visualize the bands using a suitable staining method (e.g., SYBR Gold) or by pre-labeling the oligonucleotides with a fluorescent dye.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the percentage of degradation.

Protocol 2: 3'-Exonuclease Stability Assay (Snake Venom Phosphodiesterase)

This assay specifically evaluates the resistance to 3' to 5' exonucleolytic degradation.

  • Enzyme and Buffer Preparation:

    • Reconstitute lyophilized snake venom phosphodiesterase (SVPD) from Crotalus adamanteus in the recommended buffer.

    • Prepare a 10X reaction buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, pH 8.8).

  • Reaction Mixture:

    • For each oligonucleotide, prepare a reaction mixture containing:

      • 1 µL of 20 µM oligonucleotide

      • 2 µL of 10X reaction buffer

      • 0.5 µL of SVPD (e.g., 0.1 units/µL)

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a chelating agent like EDTA to a final concentration of 20 mM and heating at 70°C for 10 minutes.

  • Analysis: Analyze the degradation products by High-Performance Liquid Chromatography (HPLC) or denaturing PAGE to determine the rate of degradation.

Protocol 3: 5'-Exonuclease Stability Assay (Bovine Spleen Phosphodiesterase)

This assay assesses the resistance to 5' to 3' exonucleolytic degradation.

  • Enzyme and Buffer Preparation:

    • Reconstitute bovine spleen phosphodiesterase (BSPD).

    • Prepare a 10X reaction buffer (e.g., 1 M Ammonium Acetate, 10 mM EDTA, pH 6.5).

  • Reaction Mixture:

    • For each oligonucleotide, prepare a reaction mixture containing:

      • 1 µL of 20 µM oligonucleotide

      • 2 µL of 10X reaction buffer

      • 1 µL of BSPD (e.g., 0.05 units/µL)

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate at 37°C.

  • Time Points and Quenching: Stop the reactions at different time intervals as described in Protocol 2.

  • Analysis: Analyze the results using denaturing PAGE or HPLC.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the nuclease resistance of modified oligonucleotides.

G cluster_prep Preparation cluster_assay Nuclease Assay cluster_analysis Analysis Oligo_MP Methylphosphonate Oligo Incubation Incubate at 37°C with Nuclease Source (e.g., Serum, SVPD, BSPD) Oligo_MP->Incubation Oligo_PS Phosphorothioate Oligo Oligo_PS->Incubation Oligo_PO Phosphodiester Control Oligo_PO->Incubation Quench Quench Reaction at Time Points (t=0, t=1, ...) Incubation->Quench Collect Aliquots Analysis_Method Denaturing PAGE or HPLC Quench->Analysis_Method Quantification Quantify Full-Length Oligo Analysis_Method->Quantification Comparison Compare Degradation Rates Quantification->Comparison

References

A Comparative Guide to the Hybridization Properties of Methylphosphonate DNA with RNA Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylphosphonate (B1257008) DNA (MP-DNA) and its hybridization properties with RNA targets, juxtaposed with standard phosphodiester DNA (PO-DNA) and other relevant nucleic acid analogs. MP-DNA, a synthetic analog where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, offers unique characteristics for therapeutic and diagnostic applications. This document synthesizes experimental data on binding affinity, nuclease resistance, and RNase H activation, presenting it in a clear, comparative format. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.

Key Performance Characteristics

Methylphosphonate DNA exhibits a distinct profile when compared to its natural phosphodiester counterpart and other modified oligonucleotides. The neutral charge of the methylphosphonate linkage significantly impacts its interaction with RNA, cellular enzymes, and its overall stability.

Binding Affinity to RNA Targets

The hybridization of MP-DNA to a complementary RNA strand is a critical parameter for its efficacy in applications such as antisense therapy. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a primary indicator of binding affinity.

Generally, racemic (a mix of Rp and Sp stereoisomers at the phosphorus center) MP-DNA forms less stable duplexes with RNA compared to the equivalent phosphodiester DNA sequence.[1] This is attributed to the steric hindrance from the methyl group and the introduction of chirality at each linkage. However, the use of chirally pure Rp-methylphosphonate linkages can significantly enhance binding affinity, resulting in duplexes with stability comparable to or even slightly less than that of natural DNA:RNA hybrids.[1]

Oligonucleotide TypeTargetTm (°C)Relative Stability
Phosphodiester DNA (PO-DNA)RNA60.8High
Racemic Methylphosphonate DNA (MP-DNA)RNA34.3Low
Alternating Racemic MP-DNA/PO-DNARNA40.6Moderate
Alternating Chirally Pure Rp-MP-DNA/PO-DNARNA55.1High
5'-O-Methylphosphonate DNA (MEPNA)RNA+6°C (relative to PO-DNA)Very High

Table 1: Comparison of melting temperatures (Tm) for various DNA analogs hybridized to a complementary RNA target. Data is compiled from multiple sources and standardized for a 15-mer oligonucleotide where possible. Absolute Tm values are sequence and buffer dependent.[1][2]

Nuclease Resistance

A major advantage of the methylphosphonate modification is its exceptional resistance to degradation by cellular nucleases.[3] The absence of a negatively charged phosphodiester backbone makes it a poor substrate for these enzymes. This property significantly increases the in vivo half-life of MP-DNA oligonucleotides compared to unmodified DNA.

Oligonucleotide TypeNuclease StabilityComments
Phosphodiester DNA (PO-DNA)LowRapidly degraded by endo- and exonucleases.[3]
Methylphosphonate DNA (MP-DNA)HighHighly resistant to nuclease degradation.[4]
Phosphorothioate (B77711) DNA (PS-DNA)Moderate to HighIncreased resistance compared to PO-DNA, but can exhibit some toxicity.

Table 2: Comparative nuclease resistance of different oligonucleotide backbones.

RNase H Activation

RNase H is a cellular enzyme that specifically cleaves the RNA strand of a DNA:RNA hybrid. This is a key mechanism for the action of many antisense oligonucleotides. However, a full methylphosphonate DNA backbone does not typically support RNase H activity.[3] The enzyme's recognition and cleavage activity are hindered by the neutral backbone.

To overcome this limitation, chimeric oligonucleotides are often designed. These consist of a central "gap" of phosphodiester or phosphorothioate linkages, which can activate RNase H, flanked by nuclease-resistant methylphosphonate "wings" that protect the oligonucleotide from degradation. Interestingly, certain novel methylphosphonate analogs, such as 5'-O-methylphosphonate nucleic acids (MEPNA), have been shown to not only be compatible with RNase H but to even enhance its cleavage activity.[2][5]

Oligonucleotide TypeRNase H ActivityMechanism
Phosphodiester DNA (PO-DNA)HighForms a substrate for RNase H, leading to RNA cleavage.
Full Methylphosphonate DNA (MP-DNA)None to LowThe neutral backbone is not efficiently recognized by RNase H.[3]
MP-DNA/PO-DNA Chimera ("Gapmer")HighThe central PO-DNA region recruits RNase H for targeted RNA cleavage.
5'-O-Methylphosphonate DNA (MEPNA)IncreasedEnhances E. coli RNase H cleavage activity up to 3-fold compared to natural duplexes.[2][5]

Table 3: Comparison of RNase H activation by different DNA analogs when hybridized to RNA.

Experimental Protocols

Thermal Denaturation (Melting Temperature) Analysis

Objective: To determine the melting temperature (Tm) of a DNA:RNA duplex, providing a measure of its thermal stability and binding affinity.

Methodology:

  • Sample Preparation: Anneal equimolar amounts of the oligonucleotide (e.g., MP-DNA) and its complementary RNA target in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0). The final concentration of the duplex is typically in the range of 1-5 µM.

  • Denaturation and Renaturation: Heat the sample to a temperature well above the expected Tm (e.g., 95°C for 5 minutes) to ensure complete dissociation of the strands. Allow the sample to cool slowly to room temperature to facilitate duplex formation.

  • UV Absorbance Measurement: Monitor the absorbance of the sample at 260 nm using a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Increase the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature below the Tm to a temperature above the Tm.

  • Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The Tm is determined as the temperature at which the hyperchromicity is at its halfway point, which corresponds to the peak of the first derivative of the melting curve.[6]

Thermal_Denaturation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo Oligonucleotide (MP-DNA) Mix Mix & Anneal Oligo->Mix RNA Complementary RNA Target RNA->Mix Buffer Annealing Buffer Buffer->Mix Spectrophotometer UV-Vis Spectrophotometer (with temperature control) Mix->Spectrophotometer Heating Heat Sample (e.g., 1°C/min) Spectrophotometer->Heating Data Record A260 vs. Temp Heating->Data Plot Plot & Determine Tm Data->Plot

Workflow for Thermal Denaturation Analysis.
Nuclease Degradation Assay

Objective: To assess the stability of methylphosphonate oligonucleotides in the presence of nucleases.

Methodology:

  • Oligonucleotide Labeling: Label the 5' or 3' end of the oligonucleotide with a radioactive isotope (e.g., ³²P) or a fluorescent dye to enable visualization.

  • Incubation: Incubate the labeled oligonucleotide in a solution containing nucleases. This can be a purified enzyme (e.g., snake venom phosphodiesterase), cell culture medium, or a cell lysate/extract.

  • Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic activity, for example, by adding a chelating agent like EDTA or by heat inactivation.

  • Gel Electrophoresis: Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the bands using autoradiography (for ³²P) or fluorescence imaging. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation and the oligonucleotide's half-life.

Nuclease_Degradation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Oligo Labeled Oligonucleotide (e.g., 5'-32P MP-DNA) Incubate Incubate at 37°C Oligo->Incubate Nuclease Nuclease Source (e.g., Cell Extract) Nuclease->Incubate Timepoints Take Aliquots at Different Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize Bands (Autoradiography/Fluorescence) PAGE->Visualize Quantify Quantify Full-Length Oligonucleotide Visualize->Quantify

Workflow for Nuclease Degradation Assay.
RNase H Cleavage Assay

Objective: To determine if a DNA:RNA hybrid can serve as a substrate for RNase H, leading to the cleavage of the RNA strand.

Methodology:

  • Substrate Preparation: Synthesize a target RNA molecule, which is often internally labeled or 5'-end labeled with a radioactive or fluorescent marker. Anneal this RNA to the DNA oligonucleotide (e.g., MP-DNA/PO-DNA gapmer) to form the hybrid substrate.

  • Enzymatic Reaction: Incubate the DNA:RNA hybrid with a source of RNase H (e.g., E. coli RNase H or a cellular extract) in an appropriate reaction buffer (typically containing Mg²⁺, which is essential for enzyme activity).

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a chelating agent like EDTA.

  • Product Analysis: Separate the RNA cleavage products from the full-length RNA substrate using denaturing PAGE.

  • Visualization and Analysis: Visualize the RNA fragments by autoradiography or fluorescence imaging. The presence of smaller RNA fragments indicates that RNase H-mediated cleavage has occurred.

RNaseH_Cleavage_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis DNA_Oligo DNA Oligonucleotide (e.g., Gapmer) Anneal Anneal to form DNA:RNA Hybrid DNA_Oligo->Anneal RNA_Target Labeled RNA Target RNA_Target->Anneal RNaseH Add RNase H Enzyme and Reaction Buffer Anneal->RNaseH Incubate Incubate at 37°C RNaseH->Incubate Terminate Terminate Reaction (e.g., with EDTA) Incubate->Terminate PAGE Denaturing PAGE Terminate->PAGE Visualize Visualize RNA Fragments PAGE->Visualize Analyze Analyze Cleavage Pattern Visualize->Analyze

Workflow for RNase H Cleavage Assay.

Conclusion

Methylphosphonate DNA presents a compelling alternative to natural phosphodiester DNA for applications requiring high nuclease stability. While racemic MP-DNA shows reduced binding affinity to RNA targets, this can be largely overcome by using chirally pure Rp isomers. The inability of a full MP-DNA backbone to activate RNase H can be strategically addressed through the design of chimeric "gapmer" oligonucleotides. Furthermore, emerging variations like 5'-O-methylphosphonate nucleic acids show promise in not only restoring but also enhancing RNase H activity. The choice between MP-DNA and other analogs will ultimately depend on the specific requirements of the intended application, balancing the need for stability, binding affinity, and a desired mechanism of action.

References

Methods for calculating yield of modified oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Calculating the Yield of Modified Oligonucleotide Synthesis for Researchers, Scientists, and Drug Development Professionals

The synthesis of modified oligonucleotides is a cornerstone of modern therapeutics and diagnostics. Accurate determination of the final product yield is critical for downstream applications, ensuring efficacy, safety, and reproducibility. This guide provides a comparative overview of the common methods used to calculate the yield of modified oligonucleotide synthesis, supported by experimental insights.

Overview of Yield Calculation Methods

Several analytical techniques are employed to quantify modified oligonucleotides, each with distinct principles, advantages, and limitations. The choice of method often depends on the scale of synthesis, the nature of the modifications, and the required accuracy.

UV-Vis Spectrophotometry (OD260)

This is the most widely used method for routine quantification of oligonucleotides. It relies on the inherent property of the nucleobases to absorb ultraviolet (UV) light at a wavelength of 260 nm.

  • Principle: The absorbance of a solution containing the oligonucleotide is measured at 260 nm. Using the Beer-Lambert law (A = εcl), the concentration, and subsequently the yield, can be calculated. The key parameter in this calculation is the molar extinction coefficient (ε), which is unique to each oligonucleotide sequence.[1]

  • Advantages: It is a rapid, simple, and non-destructive method that requires minimal sample volume.

  • Disadvantages: The accuracy is highly dependent on the correctness of the molar extinction coefficient. For modified oligonucleotides, especially those with chromophoric modifications, determining an accurate extinction coefficient can be challenging and may require experimental determination.[1] The presence of impurities that also absorb at 260 nm, such as unincorporated nucleotides and protecting groups, can lead to an overestimation of the yield.[2]

Theoretical Yield Based on Coupling Efficiency

This method provides a theoretical maximum yield based on the performance of the automated solid-phase synthesizer.

  • Principle: The overall theoretical yield is calculated based on the average coupling efficiency for each nucleotide addition cycle. The formula used is: Yield (%) = (Average Coupling Efficiency) ^ (Number of Couplings) .[3] For example, a 30-mer oligonucleotide, which requires 29 coupling steps, synthesized with an average coupling efficiency of 99%, would have a theoretical maximum yield of (0.99)^29, which is approximately 75%.[3]

  • Advantages: This calculation provides a benchmark for the efficiency of the synthesis process itself, independent of downstream processing.

  • Disadvantages: This method does not account for yield losses that occur during post-synthesis processing, including cleavage from the solid support, deprotection, and purification.[3] The actual isolated yield will always be lower than the theoretical yield.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, is a powerful technique for both the purification and quantification of oligonucleotides.[4]

  • Principle: The oligonucleotide sample is separated on a chromatographic column, and the amount of the full-length product is determined by comparing its peak area to that of a known concentration standard.

  • Advantages: HPLC provides a more accurate assessment of the yield of the pure, full-length product, as it separates it from synthesis impurities such as truncated sequences (shortmers) and extended sequences (longmers).[4]

  • Disadvantages: This method is more time-consuming and requires more specialized equipment and expertise compared to UV-Vis spectrophotometry. The choice of ion-pairing reagent and other chromatographic conditions can influence the accuracy of quantification.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for the characterization and quantification of oligonucleotides.

  • Principle: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to determine the molecular weight of the synthesized oligonucleotide.[4][5] For quantification, an internal standard is often used, and the ratio of the signal intensity of the analyte to the internal standard is used to determine the concentration. LC-MS can provide relative quantification of the main product and its impurities.[5][6]

  • Advantages: MS provides unambiguous confirmation of the identity of the full-length product and can be used to characterize impurities. It is highly sensitive and specific.

  • Disadvantages: MS instrumentation is expensive, and the complexity of data analysis can be a barrier. For accurate quantification, it often requires coupling with a separation technique like LC.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used for the analysis and quantification of oligonucleotides.

  • Principle: Oligonucleotides are separated based on their size and charge in a capillary filled with a gel matrix under the influence of an electric field.[7] Quantification is achieved by comparing the peak area of the product to a standard.

  • Advantages: CE offers very high separation efficiency, allowing for the resolution of closely related impurities. It requires only a small amount of sample.

  • Disadvantages: The technique can be sensitive to the sample matrix, and achieving good reproducibility can be challenging.

Comparison of Yield Calculation Methods

The following table summarizes the key characteristics of the different methods for calculating the yield of modified oligonucleotide synthesis.

MethodPrincipleAccuracyThroughputCostKey Considerations
UV-Vis Spectrophotometry (OD260) Absorbance of UV light at 260 nmModerate to High (dependent on ε accuracy)HighLowAccuracy is highly dependent on the extinction coefficient, which can be difficult to determine for modified oligos.[1]
Theoretical Yield Based on synthesizer's average coupling efficiencyLow (Theoretical Maximum)HighVery LowDoes not reflect the actual isolated yield after purification and other downstream processes.[3]
HPLC Chromatographic separation and peak area integrationHighModerateModerateProvides accurate quantification of the pure product, separating it from impurities.[4]
Mass Spectrometry (MS) Mass-to-charge ratio determinationHighLow to ModerateHighConfirms product identity and can provide relative quantification of impurities.[5][6]
Capillary Electrophoresis (CE) Separation by size and charge in an electric fieldHighModerateModerate to HighOffers high-resolution separation for purity assessment and quantification.[7]

Experimental Protocols

Detailed experimental protocols are highly specific to the instrumentation and reagents used. The following provides a general methodology for each of the key experiments.

UV-Vis Spectrophotometry (OD260) Protocol
  • Sample Preparation: Dissolve the lyophilized oligonucleotide in a suitable buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0).

  • Blank Measurement: Use the same buffer to zero the spectrophotometer at 260 nm.

  • Sample Measurement: Measure the absorbance of the oligonucleotide solution at 260 nm. Ensure the reading is within the linear range of the instrument (typically 0.1 to 1.0). Dilute the sample if necessary.

  • Yield Calculation:

    • Calculate the concentration using the Beer-Lambert law: Concentration (mol/L) = Absorbance / (ε × path length) . The molar extinction coefficient (ε) can be calculated based on the sequence or determined experimentally.[1]

    • Calculate the total yield in moles: Yield (moles) = Concentration × Total Volume of Solution .

    • Calculate the yield in OD units: Yield (OD260) = Absorbance × Total Volume of Solution (in mL) .

HPLC-Based Quantification Protocol
  • Standard Preparation: Prepare a series of calibration standards of a reference oligonucleotide with known concentrations.

  • Sample Preparation: Dissolve the synthesized oligonucleotide in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in an organic solvent (e.g., acetonitrile).

    • Detection: UV absorbance at 260 nm.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the full-length product in the sample by interpolating its peak area on the calibration curve.

Workflow for Oligonucleotide Synthesis and Yield Determination

The following diagram illustrates the general workflow of modified oligonucleotide synthesis and the stages at which different yield calculation methods can be applied.

Oligonucleotide_Synthesis_Yield_Calculation cluster_synthesis Solid-Phase Synthesis cluster_purification_analysis Purification & Analysis cluster_yield_quantification Yield Quantification start 1. Starting Material (Solid Support) synthesis_cycle 2. Automated Synthesis Cycles (Coupling, Capping, Oxidation, Detritylation) start->synthesis_cycle theoretical_yield Theoretical Yield Calculation (Based on Coupling Efficiency) synthesis_cycle->theoretical_yield cleavage 3. Cleavage & Deprotection synthesis_cycle->cleavage crude_product Crude Oligonucleotide cleavage->crude_product purification 4. Purification (e.g., HPLC, PAGE) crude_product->purification purified_product Purified Oligonucleotide purification->purified_product uv_vis UV-Vis (OD260) purified_product->uv_vis hplc_quant HPLC Quantification purified_product->hplc_quant ms_quant MS Quantification purified_product->ms_quant ce_quant CE Quantification purified_product->ce_quant final_yield Final Yield Report uv_vis->final_yield hplc_quant->final_yield ms_quant->final_yield ce_quant->final_yield

Caption: Workflow of modified oligonucleotide synthesis and points of yield calculation.

References

One-Pot vs. Two-Step Deprotection of Methylphosphonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of modified oligonucleotides, particularly those incorporating methylphosphonate (B1257008) linkages, the deprotection step is a critical determinant of final product yield and purity. This guide provides a detailed comparison of one-pot and two-step deprotection strategies for methylphosphonate esters, supported by experimental data, to aid in the selection of the most effective method.

Performance Comparison: Yields of Deprotection Methods

A significant advantage of the one-pot deprotection method is the substantial improvement in product yield compared to traditional two-step procedures. Experimental data has shown that the one-pot method can increase the yield by as much as 250%.[1][2][3] The following table summarizes the comparative yields for a series of methylphosphonate oligonucleotides.

Oligonucleotide SequenceOne-Pot Method Yield (OD Units)Two-Step Method Yield (OD Units)Percent Increase in Yield with One-Pot Method
5'-TCT-CAG-GGC-AAT-GTT-TTT11045144%
5'-CCT-CCG-GCA-CAG-ACA-AGG955090%
5'-ATT-GGT-CAA-ACT-CAG-GCA1056075%
5'-CAC-ACA-CAT-GAA-CCA-CAC12055118%
5'-CCA-CGA-AAG-GCA-TGA-CCG1156577%
5'-TTC-TGC-CAT-GGC-TGC47.5 (large scale)~19.5 (calculated)144%
5'-GTC-AGC-CAT-CTT-GCG55.4 (large scale)~21.7 (calculated)155%

Experimental Workflows

The choice between a one-pot or two-step deprotection protocol involves a trade-off between procedural simplicity and, as the data suggests, yield. The following diagrams illustrate the workflows for both methods.

OnePot_vs_TwoStep_Deprotection cluster_one_pot One-Pot Deprotection cluster_two_step Two-Step Deprotection start_one Methylphosphonate Oligonucleotide (on solid support) step1_one Add Dilute Ammonia (B1221849) (30 min, RT) start_one->step1_one step2_one Add Ethylenediamine (B42938) (6 hours, RT) step1_one->step2_one Same Pot step3_one Dilute and Neutralize step2_one->step3_one end_one Purification (HPLC) step3_one->end_one start_two Methylphosphonate Oligonucleotide (on solid support) step1_two Step 1: Cleavage Add Conc. NH4OH (2 hours, RT) start_two->step1_two intermediate_two Evaporate to Dryness step1_two->intermediate_two step2_two Step 2: Deprotection Add EDA/ACN/EtOH/H2O (6 hours, RT) intermediate_two->step2_two end_two Purification (HPLC) step2_two->end_two

Comparative workflow of one-pot and two-step deprotection.

Experimental Protocols

Detailed methodologies for the one-pot and a common two-step deprotection procedure are provided below.

One-Pot Deprotection Protocol

This streamlined method combines cleavage and deprotection in a single reaction vessel, significantly improving yields.[1][2][3]

  • Initial Cleavage: To the solid support-bound methylphosphonate oligonucleotide, add a solution of dilute ammonium (B1175870) hydroxide (B78521). Incubate at room temperature for 30 minutes.

  • Deprotection: Directly to the same vessel, add ethylenediamine. Continue the incubation at room temperature for 6 hours.

  • Quenching and Neutralization: Dilute the reaction mixture with water to a final organic content of approximately 10%. Neutralize the solution with an appropriate acid, such as acetic acid or hydrochloric acid.

  • Purification: The neutralized solution can be directly loaded onto a reverse-phase HPLC column for purification.

Two-Step Deprotection Protocol (Ammonium Hydroxide and Ethylenediamine)

This traditional method involves separate cleavage and deprotection steps.

  • Step 1: Cleavage from Support

    • Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide for 2 hours at room temperature.

    • Collect the supernatant containing the cleaved oligonucleotide.

    • Rinse the support with a mixture of acetonitrile (B52724) and water (1:1 v/v) and combine the rinses with the supernatant.

    • Evaporate the combined solution to dryness.

  • Step 2: Deprotection of Protecting Groups

    • To the dried residue, add a solution of ethanol/acetonitrile/water (47.5:47.5:5 v/v/v).

    • Add an equal volume of ethylenediamine.

    • Incubate the mixture for 6 hours at room temperature.

    • The resulting solution is then prepared for purification, which may involve a drying step before resuspension in a suitable buffer for HPLC.

Alternative Two-Step Deprotection Protocol (Trimethylsilyl Bromide and Methanolysis)

Another widely used two-step method, particularly for non-oligonucleotide methylphosphonates, employs trimethylsilyl (B98337) bromide (TMSBr).

  • Step 1: Silylation

    • The methylphosphonate ester is treated with trimethylsilyl bromide (TMSBr) in a suitable solvent such as acetonitrile or dichloromethane.

    • The reaction is typically stirred at room temperature for several hours (e.g., 24 hours at 35°C) to form the bis(trimethylsilyl) ester intermediate.

  • Step 2: Solvolysis

    • The solvent and excess TMSBr are removed under vacuum.

    • The resulting silyl (B83357) ester is then treated with methanol (B129727) or water to yield the deprotected phosphonic acid.

Potential Side Reactions

It is important to be aware of potential side reactions during the deprotection of methylphosphonate oligonucleotides, particularly when using amine-based reagents. For instance, treatment with ethylenediamine can lead to transamination at the C4 position of N4-benzoyl-dC residues in up to 15% of cases.[1][2] A similar displacement reaction can occur at the O6 position of certain protected guanosine (B1672433) residues.[1][2] The choice of protecting groups on the nucleobases can influence the extent of these side reactions.

Conclusion

The selection of a deprotection strategy for methylphosphonates has a profound impact on the final yield of the desired product. The one-pot method utilizing dilute ammonia and ethylenediamine offers a simpler, more efficient, and significantly higher-yielding alternative to traditional two-step procedures for methylphosphonate oligonucleotides. For other methylphosphonate compounds, the two-step TMSBr/methanolysis method remains a viable, albeit more complex, option. Researchers should consider the scale of their synthesis, the specific nature of their methylphosphonate-containing molecule, and the potential for side reactions when choosing the most appropriate deprotection protocol.

References

A Comparative Guide to Deprotection Reagents for Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deprotection of synthetic oligonucleotides containing a methylphosphonate (B1257008) backbone is a critical step that significantly impacts the yield and purity of the final product. The base-labile nature of the methylphosphonate linkage necessitates the use of milder deprotection strategies compared to those used for standard phosphodiester oligonucleotides. This guide provides a comprehensive comparison of alternative reagents for the deprotection of methylphosphonate backbones, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparison of Deprotection Reagents

The selection of a deprotection reagent is crucial for maximizing the yield and purity of methylphosphonate oligonucleotides. Historically, a two-step method involving concentrated ammonium (B1175870) hydroxide (B78521) followed by ethylenediamine (B42938) (EDA) was common. However, this method is often associated with significant product loss. A more recent and widely adopted "one-pot" procedure offers a significant improvement in yield. Other amine-based reagents have also been explored, though with less extensive comparative data available for methylphosphonate-specific applications.

Deprotection MethodReagentsTypical ConditionsReported YieldKey AdvantagesPotential Side Reactions & Mitigation
One-Pot Ammonia (B1221849)/EDA Dilute Ammonium Hydroxide, Ethylenediamine (EDA)30 min with dilute NH₄OH at RT, followed by 6 hours with EDA at RT.[1][2][3]Up to 250% higher than the two-step method.[1][2][3]Higher yield, simplified workflow.[1][2][3]- Transamination of N⁴-benzoyl-dC (up to 15%). Mitigated by using N⁴-isobutyryl-dC or N⁴-acetyl-dC.[1][3] - Modification at O⁶ of N²-isobutyryl-O⁶-diphenylcarbamoyl-dG. Mitigated by the brief ammonia pre-treatment.[3]
Two-Step Ammonia/EDA Concentrated Ammonium Hydroxide, Ethylenediamine (EDA)2 hours with concentrated NH₄OH at RT, followed by 6 hours with EDA at RT.[2]Lower yield due to backbone degradation by concentrated ammonia.[3]Historically used method.- Significant backbone degradation (around 15% per hour in concentrated NH₄OH).[3] - Transamination of N⁴-benzoyl-dC.
Ethanolamine-Based Ethanolamine (neat or in ethanol)30 minutes at 70°C.[4]Not specified for methylphosphonates.Rapid deprotection.[4]Potential for side reactions with standard protecting groups.
Hydrazine/Ethanolamine/Methanol Hydrazine, Ethanolamine, Methanol12-17 minutes at RT (with isopropoxyacetyl-dC).[4]Not specified for methylphosphonates.Very rapid deprotection.[4]Requires specific, labile protecting groups.

Experimental Protocols

One-Pot Deprotection of Support-Bound Methylphosphonate Oligonucleotides

This protocol is adapted from the work of Hogrefe et al. and is the recommended method for its high efficiency and yield.[1][2][3][5]

Materials:

  • Controlled-pore glass (CPG) support with synthesized methylphosphonate oligonucleotide.

  • Deprotection Solution A: Acetonitrile/Ethanol/Concentrated Ammonium Hydroxide (45:45:10 v/v/v).

  • Ethylenediamine (EDA).

  • Neutralizing Solution: 6M Hydrochloric Acid (HCl) or Acetic Acid.

  • Acetonitrile.

  • Water (HPLC grade).

Procedure:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add 1 mL of Deprotection Solution A to the support.

  • Seal the vial and gently agitate at room temperature for 30 minutes.

  • Add 1 mL of ethylenediamine to the vial.

  • Reseal the vial and continue to agitate at room temperature for 6 hours.

  • After the incubation, carefully decant the supernatant from the CPG support into a clean tube.

  • Wash the CPG support twice with 0.5 mL of a 1:1 acetonitrile/water solution and combine the washes with the supernatant.

  • To stop the reaction and prepare for purification, dilute the combined solution with water to a final organic content of approximately 10%.

  • Neutralize the solution to pH 7 with the Neutralizing Solution.

  • The crude deprotected oligonucleotide is now ready for purification by HPLC.

Mitigating Side Reactions

The primary side reaction of concern during deprotection with ethylenediamine is the transamination of the exocyclic amine of deoxycytidine when protected with a benzoyl group (Bz-dC).[3]

Bz_dC N⁴-benzoyl-dC Transamination Transamination Side Product Bz_dC->Transamination reacts with EDA EDA Ethylenediamine (EDA) Ac_dC N⁴-acetyl-dC Clean_Deprotection Cleanly Deprotected dC Ac_dC->Clean_Deprotection reacts with EDA Start Start: Protected Methylphosphonate Oligonucleotide on Support Check_dC_Protection Check dC Protecting Group Start->Check_dC_Protection Bz_dC N⁴-benzoyl-dC (Bz-dC) Check_dC_Protection->Bz_dC Bz Ac_dC N⁴-acetyl-dC (Ac-dC) or N⁴-isobutyryl-dC (iBu-dC) Check_dC_Protection->Ac_dC Ac or iBu Two_Step_Warning Consider Two-Step Method (Lower Yield) or Resynthesis with Ac-dC Bz_dC->Two_Step_Warning One_Pot_Deprotection One-Pot Ammonia/EDA Deprotection Ac_dC->One_Pot_Deprotection Purification Purification (e.g., HPLC) One_Pot_Deprotection->Purification Two_Step_Warning->Purification

References

A Head-to-Head Battle: Polystyrene Supports for Long Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of polystyrene-based supports for the synthesis of long oligonucleotides, with a comparative look at traditional controlled pore glass.

In the rapidly advancing field of oligonucleotide therapeutics and synthetic biology, the demand for high-quality, long-chain oligonucleotides is ever-increasing. The solid support upon which these complex molecules are assembled plays a pivotal role in determining the overall yield, purity, and cost-effectiveness of the synthesis. While controlled pore glass (CPG) has long been a staple, polystyrene (PS) supports have emerged as a powerful alternative, particularly for large-scale and long-mer synthesis. This guide provides an objective comparison of various polystyrene supports, backed by experimental data, to aid researchers in selecting the optimal platform for their specific needs.

Performance Metrics: A Quantitative Comparison

The efficacy of a solid support for oligonucleotide synthesis is measured by several key performance indicators. High loading capacity allows for a greater yield of oligonucleotide per synthesis volume, directly impacting cost-efficiency. Coupling efficiency, a measure of the success of each nucleotide addition, is paramount for the synthesis of long oligos, as even small inefficiencies are compounded over numerous cycles. The final yield and purity of the synthesized oligonucleotide are the ultimate determinants of a support's performance.

The following tables summarize the performance of various polystyrene supports, often in comparison to the traditional CPG support.

Support TypeLoading Capacity (µmol/g)Oligonucleotide LengthPurity (%)YieldKey Advantages
High-Load Polystyrene 200 - 400[1]Up to ~24-mer at high loadings[1]80-85% for a 20-mer[2]HighCost-effective for shorter oligos at large scale.[1]
Primer Support™ 5G (PS) 350 (DNA), 300 (RNA)[2]Up to 70 bases[2]Consistently highHigh crude purity and synthesis yield.[2]Optimized for DNA and RNA synthesis.[2]
PEG-Polystyrene (PEG-PS) 0.3 - 0.5 mmol/g ("high-load")[3]Not specifiedNot specifiedBeneficial for difficult sequences.Alleviates sequence-dependent coupling problems.[3]
Universal Polystyrene Support Not specifiedShort and long DNA, and siRNA[4]Good quality products in good yield.[4]Generally highEliminates the need for specific nucleoside-derivatized supports.[5]
HybridCPG™ (PS-coated CPG) ~75[1]30-40mer range[1]HighHighCombines high loading of PS with the rigidity of CPG.[1][6]
Controlled Pore Glass (CPG) 10 - 130[7][8]>100 (with 2000 Å pores)[7]Generally high but can be lower with high loading for long oligos.Lower than high-load PS.Well-established, rigid, non-swelling.[9]

Table 1: Comparison of Loading Capacity, Oligo Length, Purity, and Yield for Various Solid Supports.

Oligonucleotide Length (mer)Required Average Coupling Efficiency for High YieldTheoretical Yield at 99.5% Coupling EfficiencyTheoretical Yield at 98% Coupling Efficiency
20>98%90.9%68.1%
40>99%82.2%45.5%
70>99.5%70.8%24.8%
100>99.5%60.9%13.5%
150>99.5%47.4%4.9%

Table 2: The Critical Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides. Data derived from[10][11][12][13]. As the length of the oligonucleotide increases, maintaining a very high coupling efficiency becomes absolutely critical to obtaining a usable amount of the full-length product.[7][10]

Experimental Protocols: A Guide to Synthesis

The following provides a generalized methodology for the synthesis of long oligonucleotides on polystyrene supports using phosphoramidite (B1245037) chemistry. Specific parameters may need to be optimized based on the synthesizer, the specific polystyrene support, and the sequence of the oligonucleotide.

Support Preparation and Column Packing
  • Polystyrene support is provided pre-derivatized with the initial nucleoside or a universal linker.

  • The support is packed into synthesis columns appropriate for the scale of the synthesis. For swellable polystyrene, columns should not be overfilled to accommodate for swelling in organic solvents.[1]

Reagent Preparation
  • Phosphoramidites: Dissolved in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.1 M).

  • Activator: A solution of 5-ethylthio-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) in acetonitrile is commonly used.

  • Capping Reagents: A two-part system is used: CAP A (acetic anhydride (B1165640) in THF/lutidine) and CAP B (N-methylimidazole in THF).

  • Oxidizing Agent: A solution of iodine in THF/water/pyridine.

  • Deblocking Agent: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

Automated Solid-Phase Synthesis Cycle

The synthesis proceeds through a series of repeated cycles, with each cycle adding one nucleotide to the growing chain.

experimental_workflow start Start: Polystyrene Support with 3'-Terminal Nucleoside detritylation Step 1: Detritylation (Removal of 5'-DMT group) Reagent: TCA or DCA in DCM start->detritylation washing1 Washing (Acetonitrile) detritylation->washing1 coupling Step 2: Coupling (Addition of next phosphoramidite) Reagents: Phosphoramidite + Activator washing1->coupling washing2 Washing (Acetonitrile) coupling->washing2 capping Step 3: Capping (Acetylation of unreacted 5'-OH groups) Reagents: CAP A + CAP B washing2->capping washing3 Washing (Acetonitrile) capping->washing3 oxidation Step 4: Oxidation (Conversion of phosphite (B83602) to phosphate) Reagent: Iodine Solution washing3->oxidation washing4 Washing (Acetonitrile) oxidation->washing4 cycle Repeat for next nucleotide washing4->cycle cycle->detritylation Next cycle cleavage Step 5: Cleavage from Support Reagent: Ammonium (B1175870) Hydroxide (B78521) or AMA cycle->cleavage Final cycle deprotection Step 6: Deprotection (Removal of base and phosphate (B84403) protecting groups) cleavage->deprotection purification Step 7: Purification (e.g., HPLC, PAGE) deprotection->purification end Final Product: Purified Long Oligonucleotide purification->end

Figure 1. A generalized workflow for the solid-phase synthesis of oligonucleotides.

Cleavage and Deprotection
  • Cleavage: After the final synthesis cycle, the oligonucleotide is cleaved from the polystyrene support. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature.[14]

  • Deprotection: The same reagent used for cleavage also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. This step is often accelerated by heating (e.g., 55-65°C for several hours).[15] For sensitive modifications, milder deprotection conditions may be required.[5]

Purification
  • The crude oligonucleotide solution contains the full-length product as well as shorter, failure sequences.

  • Purification is essential to isolate the desired long oligonucleotide. Common methods include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).

Polystyrene vs. CPG: A Logical Comparison

The choice between polystyrene and CPG supports often depends on the specific application, scale, and length of the oligonucleotide to be synthesized.

support_comparison cluster_ps Polystyrene (PS) Supports cluster_cpg Controlled Pore Glass (CPG) Supports ps Polystyrene ps_adv Advantages ps->ps_adv ps_disadv Disadvantages ps->ps_disadv ps_adv_list • High loading capacity (200-400 µmol/g) • Cost-effective for large scale • Good moisture exclusion properties • Inert backbone minimizes side reactions cpg_disadv Disadvantages ps_disadv_list • Can swell in organic solvents • May not be suitable for very long oligos (>100mer) at high loading • Pore distortion can be an issue cpg Controlled Pore Glass cpg_adv Advantages cpg->cpg_adv cpg->cpg_disadv cpg_adv_list • Rigid and non-swelling • Well-established and reliable • Suitable for very long oligos with large pores (e.g., 2000 Å) • Uniform pore structure cpg_disadv_list • Lower loading capacity (10-130 µmol/g) • More expensive for large scale • Can be friable, leading to fines • Reactive silanol (B1196071) groups can cause side reactions

Figure 2. Key advantages and disadvantages of Polystyrene vs. CPG supports.

Conclusion

Polystyrene supports offer significant advantages for the synthesis of oligonucleotides, particularly in terms of high loading capacity and cost-effectiveness for large-scale production.[1] For the synthesis of moderately long oligonucleotides (up to 70-100 bases), modern polystyrene supports demonstrate excellent performance, delivering high yields and purity.[2][7] However, for the synthesis of very long oligonucleotides, the rigid, non-swelling nature of large-pore CPG may still be preferable to avoid issues related to steric hindrance within the support matrix.[7][9] The development of hybrid materials, such as polystyrene-coated CPG, represents a promising direction, aiming to combine the best attributes of both support types.[1][6] Ultimately, the optimal choice of support will depend on a careful consideration of the desired oligonucleotide length, synthesis scale, and the specific chemical modifications required.

References

A Comparative Guide to the In Vivo Stability and Toxicity of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylphosphonate (B1257008) (MP) oligonucleotides with other common antisense oligonucleotide (ASO) chemistries, focusing on their in-vivo stability and toxicity profiles. The information presented is supported by experimental data to aid in the selection of appropriate oligonucleotide modifications for therapeutic and research applications.

Executive Summary

Methylphosphonate oligonucleotides, characterized by a neutral charge on their backbone linkage, offer a distinct profile of in vivo stability and toxicity compared to the more common polyanionic phosphorothioate (B77711) (PS) oligonucleotides. While MP oligonucleotides exhibit excellent resistance to nuclease degradation, their pharmacokinetic and toxicity profiles present both advantages and disadvantages that are critical for consideration in drug development.

Data Presentation: Comparative Performance Metrics

The following tables summarize key quantitative data comparing methylphosphonate oligonucleotides with phosphorothioate and other modifications.

Table 1: Comparative In Vivo Pharmacokinetics of Oligonucleotides in Mice

ParameterMethylphosphonate (MP)Phosphorothioate (PS)Phosphorodithioate (PS2)
Distribution Half-life (t½α) < 1 minute[1]< 1 minute[1]< 1 minute[1]
Elimination Half-life (t½β) 24-35 minutes[1]24-35 minutes[1]24-35 minutes[1]
Volume of Distribution (Vd) 4.8 ml[1]6.3 ml[1]3.2 ml[1]

Table 2: Comparative Tissue Distribution of Oligonucleotides in Nude Mice (1-hour post-administration)

TissueRelative Drug Level
Kidney Highest[1]
Liver High[1]
Spleen Moderate[1]
Tumor Low[1]
Muscle Lowest[1]

Note: The study cited for Tables 1 and 2 used 15-mer oligonucleotides in nude mice.[1]

Table 3: Overview of In Vivo Stability and Toxicity Profiles

FeatureMethylphosphonate (MP)Phosphorothioate (PS)
Nuclease Resistance High[2]High[2][3]
Cellular Uptake Endocytosis (distinct from phosphodiester uptake)[4][5]High, facilitated by protein binding[2][3]
Known Toxicities Lower propensity for immune stimulation and coagulation effects due to neutral backbone.Dose-dependent toxicities including complement activation, coagulation cascade interference, and hypotension.
Protein Binding Reduced compared to PS.High, contributes to both favorable pharmacokinetics and toxicity.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vivo Pharmacokinetic and Tissue Distribution Study

Objective: To determine the pharmacokinetic parameters and tissue distribution of radiolabeled oligonucleotides in an animal model.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the methylphosphonate and phosphorothioate oligonucleotides. Radiolabel the oligonucleotides, for example, with Carbon-14.[1]

  • Animal Model: Utilize an appropriate animal model, such as nude mice.[1]

  • Administration: Administer a single dose of the radiolabeled oligonucleotide via a relevant route, such as tail vein injection.[1]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 1, 5, 15, 30, 60, 120 minutes).

  • Tissue Harvesting: At predetermined time points (e.g., 1 and 24 hours), euthanize the animals and harvest relevant organs (kidney, liver, spleen, tumor, muscle, etc.).[1]

  • Quantification:

    • Process blood samples to separate plasma.

    • Homogenize tissue samples.

    • Quantify the amount of radioactivity in plasma and tissue homogenates using liquid scintillation counting.

  • Data Analysis:

    • Plot plasma concentration versus time to determine pharmacokinetic parameters (t½α, t½β, Vd) using a two-compartment model.[1]

    • Calculate the percentage of the initial dose accumulated in each organ to determine tissue distribution.

Protocol 2: Nuclease Resistance Assay in Serum

Objective: To assess the stability of modified oligonucleotides in the presence of nucleases found in serum.

Methodology:

  • Oligonucleotide Preparation: Prepare the methylphosphonate and control (e.g., phosphodiester) oligonucleotides.

  • Serum Incubation: Incubate the oligonucleotides in 50% fetal bovine serum (or other relevant serum) at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis:

    • Stop the degradation reaction by adding a suitable denaturing agent.

    • Analyze the integrity of the oligonucleotides at each time point using a method such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Quantify the amount of intact oligonucleotide at each time point to determine the degradation rate and half-life in serum.

Protocol 3: In Vivo Toxicity Assessment

Objective: To evaluate the potential toxicity of oligonucleotides in an animal model.

Methodology:

  • Animal Model and Dosing: Select a relevant animal model (e.g., mice or rats) and administer the oligonucleotides at various dose levels, including a vehicle control group.

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in weight, behavior, or physical appearance.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver enzymes, kidney function tests).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.

  • Immunotoxicity Assessment (Optional): To assess potential immunotoxicity, measure levels of relevant cytokines in the plasma and evaluate for complement activation.

Mandatory Visualization

experimental_workflow cluster_stability In Vivo Stability Assessment cluster_toxicity In Vivo Toxicity Assessment a1 Oligonucleotide Administration (Radiolabeled) a2 Blood & Tissue Collection (Time Points) a1->a2 a3 Quantification (Radioactivity) a2->a3 a4 Pharmacokinetic & Distribution Analysis a3->a4 b1 Oligonucleotide Administration (Dose Escalation) b2 Clinical Observation & Blood Analysis b1->b2 b3 Necropsy & Histopathology b2->b3 b4 Toxicity Profile Determination b3->b4

Caption: Experimental workflow for in vivo stability and toxicity assessment.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell oligo Methylphosphonate Oligonucleotide membrane Cell Membrane oligo->membrane Adsorption endosome Endosome membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Rate Limiting)

Caption: Cellular uptake of methylphosphonate oligonucleotides.

References

Safety Operating Guide

Proper Disposal Procedures for 5'-DMTr-T-Methyl phosphonamidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 5'-DMTr-T-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for mitigating risks, ensuring the well-being of laboratory personnel, and protecting the environment.

While some safety data sheets for similar phosphonamidite compounds indicate they are not classified as hazardous under the Globally Harmonized System (GHS), it is often noted that their toxicological properties have not been thoroughly investigated. Therefore, a cautious approach is warranted, and all waste containing this compound should be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and a laboratory coat. In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand, collect it in a sealed container for disposal, and decontaminate the affected area. Prevent the chemical from entering drains or waterways.

Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphonamidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.

Experimental Protocol for Deactivation of this compound Waste

This protocol is intended for the deactivation of small quantities of expired or unused solid this compound waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar (optional, for larger quantities)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphonamidite to a 5% aqueous solution of sodium bicarbonate. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphonamidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes the key quantitative parameters of this disposal protocol.

ParameterValue/InstructionRationale
Deactivating Agent 5% w/v Aqueous Sodium Bicarbonate (NaHCO₃)A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[1]
Solvent for Dissolution Anhydrous Acetonitrile (ACN)Dissolves the phosphonamidite for effective reaction with the aqueous deactivating agent.
Ratio of Reagent to Deactivating Solution 1:10 (by volume)A 10-fold excess ensures complete hydrolysis of the reactive phosphonamidite.[1]
Reaction Time Minimum 24 hoursAllows for the complete deactivation of the phosphonamidite.[1]
pH of Final Solution (Target) Neutral (pH ~7)Neutralization is a key goal of the deactivation process before final disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: 5'-DMTr-T-Methyl phosphonamidite Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Expired reagent, container residue) assess_quantity->small_quantity < 10g large_quantity Large Quantity (Bulk material) assess_quantity->large_quantity >= 10g deactivation Perform Deactivation Protocol (Hydrolysis with 5% NaHCO3) small_quantity->deactivation contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal large_quantity->contact_ehs Consult EHS directly dissolve Dissolve in Anhydrous Acetonitrile deactivation->dissolve quench Slowly add to 10x volume of 5% aqueous NaHCO3 dissolve->quench react Stir for 24 hours quench->react collect_waste Collect in Labeled Hazardous Waste Container react->collect_waste collect_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

General Chemical Waste Management Principles

It is crucial to adhere to general laboratory chemical waste management guidelines to ensure a safe and compliant environment.

  • Segregation: Keep phosphonamidite waste separate from other chemical waste streams, especially strong acids and oxidizers. Store incompatible chemicals with physical barriers.[2]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Storage: Store waste in a designated, well-ventilated satellite accumulation area. Containers must be in good condition, compatible with the waste, and kept securely closed.[2][3]

  • Regulatory Compliance: All chemical waste disposal must comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[2] Prohibition of disposal in regular trash or sewer systems is a key requirement.[2]

  • Waste Minimization: Whenever possible, implement practices to reduce the generation of chemical waste. This can include ordering only the necessary quantities of reagents and maintaining a chemical inventory to avoid expired stock.[3][4]

References

Essential Safety and Logistical Information for Handling 5'-DMTr-T-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 5'-DMTr-T-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on information for structurally similar phosphonamidites and general best practices for laboratory chemical safety. It is imperative to handle this compound with care in a controlled laboratory environment.

I. Hazard Identification and Risk Assessment

Although some similar phosphonamidite compounds are not classified as hazardous under the Globally Harmonized System (GHS), the toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, a cautious approach is warranted. Potential hazards include:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: The effects of ingestion are unknown, but it is advisable to avoid all direct contact.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or latex gloves are recommended. Double-gloving is advisable, especially for extended handling. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or safety gogglesShould be worn at all times in the laboratory to protect from splashes[2][3].
Body Laboratory coatA standard lab coat is sufficient to protect skin and clothing from minor spills[2].
Respiratory Use in a well-ventilated area or fume hoodIf handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary[1].

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation:

    • Ensure a clean and organized workspace, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before opening the phosphonamidite container.

    • Verify that an appropriate chemical spill kit is readily accessible.

  • Handling:

    • Allow the reagent to warm to room temperature before opening to prevent moisture condensation.

    • Handle the solid powder carefully to avoid creating dust.

    • Use dedicated spatulas and weighing papers.

    • If preparing solutions, add the solid to the solvent slowly.

  • Storage:

    • Store this compound at -20°C in a tightly sealed container[4][5].

    • Keep in a dry, well-ventilated area away from incompatible materials.

IV. Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed[6].

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method:

    • Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[7][8].

    • Do not dispose of this chemical down the drain or in the regular trash[9].

V. Experimental Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagents Gather Materials and Reagents prep_workspace->prep_reagents handle_warm Warm Reagent to Room Temp prep_reagents->handle_warm handle_weigh Weigh Solid Carefully handle_warm->handle_weigh handle_dissolve Prepare Solution (if needed) handle_weigh->handle_dissolve post_clean Clean Workspace handle_dissolve->post_clean post_ppe Doff PPE Correctly post_clean->post_ppe disp_segregate Segregate Solid and Liquid Waste post_ppe->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

References

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